B1164519 DRAQ7 CAS No. 1533453-55-2

DRAQ7

货号: B1164519
CAS 编号: 1533453-55-2
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DRAQ7™ is a cell-impermeable, far-red fluorescing DNA dye that is commonly used to assess cell viability. As it is cell-impermeable, it only stains DNA in dead or permeabilized cells. Far-red emitting dyes, like this compound™, are compatible with commonly used reporter proteins and fluorescent tags. This compound™ shows negligible cytotoxicity and low photobleaching, so it is amenable with real-time and kinetic cell viability assays. Excitation and emission maxima are 599/644 and 697 nm, respectively.

属性

CAS 编号

1533453-55-2

同义词

Deep Red Anthraquinone 7; Deep Red Fluorescing Agent 7

产品来源

United States

Foundational & Exploratory

DRAQ7: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DRAQ7 is a far-red fluorescent, cell-impermeant DNA dye that serves as a critical tool for assessing cell viability. Its unique properties make it an invaluable reagent in a wide array of applications, including flow cytometry, fluorescence microscopy, and high-content screening. This guide provides a detailed exploration of its mechanism of action, experimental protocols, and key technical data.

Core Mechanism of Action

This compound's mechanism of action is fundamentally based on its selective permeability and high affinity for double-stranded DNA (dsDNA). As a water-soluble anthraquinone derivative, this compound cannot cross the intact plasma membrane of viable cells.[1][2] However, in cells with compromised membrane integrity—a hallmark of late apoptosis or necrosis—this compound readily enters and intercalates with nuclear dsDNA.[3][4] This binding event results in a strong far-red fluorescence signal, allowing for the clear identification and quantification of non-viable cells.[5]

The key features of this compound's mechanism are:

  • Cell Membrane Impermeability: In healthy cells, the intact plasma membrane acts as a barrier, excluding the charged this compound molecule.[1]

  • Entry Upon Membrane Compromise: Events such as apoptosis, necrosis, or mechanical damage lead to the loss of membrane integrity, creating pores through which this compound can pass.[1][6]

  • High-Affinity dsDNA Binding: Once inside the cell, this compound exhibits a high affinity for dsDNA, localizing its fluorescent signal primarily to the nucleus.[1]

  • Far-Red Fluorescence: Upon binding to dsDNA, this compound emits a bright signal in the far-red region of the spectrum, minimizing spectral overlap with other common fluorophores like GFP and FITC.[7][8]

This straightforward yet robust mechanism allows for its use in both endpoint and kinetic real-time cell viability assays, as it is non-toxic to healthy cells over extended periods.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing essential information for experimental design and data interpretation.

PropertyValueReference(s)
Chemical Class Anthraquinone derivative[2][5]
Target Double-stranded DNA (dsDNA)[2][4]
Cell Permeability Impermeant to live cells[1][2]
Toxicity Non-toxic in long-term cultures[3][5][6]
Solubility Water-soluble[1][6]
Spectral PropertyWavelength (nm)Reference(s)
Excitation Maxima 599 / 644[1][9][10]
Sub-optimal Excitation 488, 568, 633[7]
Emission Maximum 694 (when intercalated with dsDNA)[2][9][10]
Emission Range >665 into the infra-red[3][7]

Experimental Protocols

Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol details the use of this compound for identifying and excluding non-viable cells from analysis in a mixed cell population.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • This compound™ solution (typically 0.3 mM)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤5 x 10^5 cells/mL in your chosen buffer.[9]

  • Add this compound™ to a final concentration of 1-5 µM. A common starting concentration is 3 µM.[2][9] Titration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[2]

  • Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[10] No washing step is required.[2][9]

  • Analyze the samples on a flow cytometer. Excite with a blue (488 nm), yellow (561 nm), or red (633/647 nm) laser.[7][9]

  • Detect the this compound signal using a longpass filter above 660 nm (e.g., 695LP, 715LP, or 780/60 BP).[7][9]

  • Gate on the this compound-negative population for analysis of viable cells.

Protocol 2: Nuclear Staining in Fixed Cells for Imaging

This protocol describes the use of this compound as a nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.

Materials:

  • Cells cultured on slides or in imaging plates

  • 4% Formaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound™ solution

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Wash the cells with PBS.

  • Dilute this compound™ to a final concentration of 5-20 µM in PBS.[10]

  • Add the this compound™ solution to the cells and incubate for at least 5 minutes at room temperature, protected from light.[10]

  • Image the cells using a fluorescence microscope with appropriate filters for far-red emission. Optimal excitation is achieved with yellow or red light.[9]

Visualizations

Caption: Mechanism of this compound action.

Flow_Cytometry_Workflow start Start: Cell Suspension add_this compound Add this compound (1-5 µM) start->add_this compound incubate Incubate 5-15 min add_this compound->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate on This compound-Negative Population acquire->gate analyze Analyze Viable Cells gate->analyze exclude Exclude Dead Cells (this compound-Positive) gate->exclude

Caption: Flow cytometry workflow for viability.

Imaging_Workflow start Start: Cells on Slide fix Fix Cells (e.g., 4% Formaldehyde) start->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize add_this compound Add this compound (5-20 µM) permeabilize->add_this compound incubate Incubate ≥5 min add_this compound->incubate image Image with Fluorescence Microscope incubate->image

Caption: Imaging workflow for nuclear staining.

References

DRAQ7 Dye: A Technical Guide to Cell Viability Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and applications of DRAQ7, a far-red fluorescent dye for the analysis of cell viability. This compound serves as a crucial tool in cellular research and drug development, offering a reliable method for identifying dead or membrane-compromised cells across various platforms, including flow cytometry, fluorescence microscopy, and high-content screening.

Core Principle of this compound in Cell Viability Assessment

This compound is a hydrophilic anthraquinone compound that acts as a DNA intercalating agent. Its fundamental principle in viability staining lies in its selective permeability. The dye is excluded from live, healthy cells that possess an intact and functional cell membrane. However, in cells undergoing apoptosis, necrosis, or those with compromised membranes due to experimental manipulation, this compound can penetrate the cell and bind to double-stranded DNA (dsDNA).[1][2][3][4][5][6] Upon intercalation with dsDNA, this compound emits a strong fluorescent signal in the far-red spectrum, allowing for the clear identification and quantification of non-viable cells.[4][7][8] This straightforward mechanism provides a definitive endpoint for cell viability and is compatible with a wide array of cell types, from mammalian and bacterial to plant cells.

The mechanism of this compound staining is a direct indicator of lost membrane integrity, a hallmark of cell death. The process can be visualized as a simple, two-stage event:

DRAQ7_Principle cluster_live_cell Live Cell cluster_dead_cell Dead/Membrane-Compromised Cell LiveCell Intact Plasma Membrane Nucleus_Live Nucleus (dsDNA) DRAQ7_out This compound DRAQ7_out->LiveCell Impermeable DeadCell Compromised Plasma Membrane DRAQ7_out->DeadCell Permeable Nucleus_Dead Nucleus (dsDNA) Fluorescence Far-Red Signal Nucleus_Dead->Fluorescence Emits Far-Red Fluorescence DRAQ7_in This compound DRAQ7_in->Nucleus_Dead Intercalates with dsDNA

Figure 1: Mechanism of this compound cell viability staining.

Key Advantages of this compound

This compound presents several advantages over traditional viability dyes such as Propidium Iodide (PI) and 7-AAD:

  • Far-Red Emission: Its fluorescence in the far-red spectrum minimizes spectral overlap with common fluorophores like GFP, FITC, and PE, simplifying multicolor analysis and reducing the need for compensation.[3][7]

  • Non-Toxicity: Studies have shown that this compound is non-toxic to cells and does not impact their proliferation rate, making it uniquely suitable for long-term, real-time cell health assays.[1][2][5][6][8][9][10]

  • Photostability: The dye exhibits low photobleaching, ensuring signal stability during extended imaging experiments.[3][5]

  • Convenience: this compound is typically used without a wash step and does not require RNase treatment, streamlining experimental workflows.[5][7]

Quantitative Data and Spectral Properties

The spectral characteristics of this compound allow for its versatile use across a range of instrumentation. The following tables summarize the key quantitative properties of the dye.

PropertyValueCitations
Excitation Maxima (Exλmax) 599 nm / 644 nm (Optimal)[6][7][11][12][13]
488 nm, 514 nm, 568 nm, 633 nm (Sub-optimal)[7][10][11]
Emission Maxima (Emλmax) 678 nm / 694 nm (when intercalated with dsDNA)[7][11][13][14]
>665 nm into the infra-red (>800 nm)[7][14]
Supplied Concentration 0.3 mM in aqueous buffer[4][5]

Table 1: Spectral and Physical Properties of this compound

ApplicationRecommended Final ConcentrationIncubation TimeTemperatureCitations
Flow Cytometry 1.0 - 1.5 µM or 3 µM5 - 30 minutesRT or 37°C[1][2][4][11]
Fluorescence Microscopy 3 µM or 5 µM10 - 30 minutesRT or 37°C[1][2][11]
Long-Term Culture 10 µMContinuous (up to 96 hours)37°C[11]
Fixation & Staining 10 µM15 - 30 minutesRT or 37°C[1][11]

Table 2: Recommended Usage Parameters for this compound

Experimental Protocols

Detailed methodologies for the application of this compound in key experimental setups are provided below.

Protocol 1: Cell Viability Analysis by Flow Cytometry

This protocol outlines the steps for staining a cell suspension with this compound for viability analysis using a flow cytometer.

Flow_Cytometry_Workflow start Start: Cell Suspension prep_cells 1. Prepare single-cell suspension in appropriate buffer (e.g., PBS) at ≤5 x 10^5 cells/mL. start->prep_cells add_this compound 2. Add this compound to a final concentration of 3 µM. (e.g., 5 µL of 0.3 mM stock per 0.5 mL of cells) prep_cells->add_this compound incubate 3. Incubate for 10 minutes at room temperature or 37°C, protected from light. add_this compound->incubate analyze 4. Analyze on flow cytometer. No wash step required. incubate->analyze gating 5. Excite with 488 nm or 633/647 nm laser. Detect emission using a >665 nm filter (e.g., 695LP or 780/60 BP). analyze->gating end End: Viability Data gating->end

Figure 2: Experimental workflow for this compound staining in flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as phosphate-buffered saline (PBS) at a concentration of approximately 5 x 10^5 cells/mL.[1][2][14] If performing immunophenotyping, complete antibody staining protocols prior to adding this compound.[1][2]

  • This compound Addition: Add this compound stock solution directly to the cell suspension to achieve a final concentration of 3 µM.[1][2][11][14] For example, add 5 µL of 0.3 mM this compound to 0.5 mL of cell suspension. Mix gently by pipetting.

  • Incubation: Incubate the cells for 5 to 30 minutes at either room temperature or 37°C, ensuring protection from light.[10] Staining is typically faster at 37°C.[12]

  • Analysis: Analyze the samples directly on a flow cytometer without any washing steps.[1][2][11]

  • Data Acquisition: Excite the cells using a blue (488 nm), yellow (561 nm), or red (633/647 nm) laser.[1][2] Collect the this compound fluorescence signal in the far-red channel using appropriate filters, such as a 695 nm long-pass (LP) or a 780/60 nm band-pass (BP) filter.[7][11] this compound-positive cells represent the non-viable population.

Protocol 2: Dead Cell Visualization by Fluorescence Microscopy

This protocol details the use of this compound for staining dead cells in adherent or suspension cultures for imaging.

Methodology:

  • Cell Culture: Culture cells on a suitable imaging vessel (e.g., chamber slides, microplates).

  • Induce Cell Death (if applicable): Treat cells with the compound or condition of interest to induce cytotoxicity. Include appropriate positive and negative controls.

  • This compound Staining: Add this compound directly to the cell culture medium to a final concentration of 3-5 µM.[11]

  • Incubation: Incubate for 15-30 minutes at the desired temperature (room temperature or 37°C), protected from light.[11]

  • Imaging: Visualize the cells directly using a fluorescence microscope equipped with filters appropriate for far-red fluorescence. Optimal excitation is achieved with yellow or red light sources (e.g., 633 nm or 647 nm).[1][2] Detect emission using a long-pass filter above 660 nm.[1][2] Live cells will show no nuclear staining, while dead or membrane-compromised cells will exhibit bright, far-red fluorescent nuclei.

Protocol 3: Combined Fixation and Nuclear Counterstaining

This compound can also be used as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence applications.

Methodology:

  • Fixation: Fix cells with a 4% formaldehyde solution in PBS for 15-30 minutes at room temperature.[1][2]

  • Washing: Gently aspirate the fixative and wash the cells with PBS.

  • Permeabilization & Immunostaining: If performing immunostaining, permeabilize the cells (e.g., with Triton X-100) and follow standard protocols for antibody incubation and washing.

  • This compound Counterstaining: After the final wash step of the immunostaining protocol, overlay the sample with a 5 µM solution of this compound in PBS.[1][2]

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.[1][2]

  • Analysis: Analyze the sample by fluorescence microscopy without a final wash step. All cell nuclei in the fixed and permeabilized sample will be stained with this compound.

Conclusion

This compound is a robust and versatile far-red fluorescent dye that offers a reliable and convenient method for identifying non-viable cells. Its favorable spectral properties, low toxicity, and simple staining protocols make it an invaluable tool for researchers in various fields, including cancer biology, immunology, and toxicology. By accurately distinguishing live from dead cell populations, this compound enables more precise and reproducible results in a wide range of cell-based assays.

References

An In-depth Technical Guide to the DRAQ7 Fluorescence Spectrum for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

DRAQ7™ is a far-red fluorescent, cell-impermeable DNA dye that serves as a critical tool for researchers in the fields of cell biology, immunology, and drug development. Its unique spectral properties and inability to cross intact cell membranes make it an invaluable probe for identifying dead or membrane-compromised cells in a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening. This technical guide provides a comprehensive overview of the this compound fluorescence spectrum, detailed experimental protocols, and its application in assessing cell viability and apoptosis.

Core Principles of this compound Staining

This compound is an anthraquinone compound that selectively binds to double-stranded DNA (dsDNA). In viable cells, the integrity of the plasma membrane prevents the entry of this compound. However, in cells undergoing late-stage apoptosis or necrosis, the membrane becomes permeable, allowing this compound to enter and intercalate with the nuclear DNA. This binding event results in a significant increase in fluorescence emission in the far-red region of the spectrum, providing a clear and specific signal for non-viable cells.[1][2][3][4]

Quantitative Data: Spectral Properties of this compound

A thorough understanding of the spectral characteristics of a fluorophore is paramount for successful experimental design and data interpretation. The key spectral properties of this compound are summarized in the table below. While extensive data is available for its excitation and emission maxima, specific values for quantum yield and molar extinction coefficient are not consistently reported in publicly available resources.

PropertyValueNotes
Excitation Maxima (λex) 599 nm / 644 nm[3][5][6]Optimally excited by yellow/red lasers (e.g., 633 nm or 647 nm).[1] Can be sub-optimally excited by blue (488 nm) and green lasers, particularly in flow cytometry.[5]
Emission Maximum (λem) ~694 nm to 697 nm (when bound to dsDNA)[1][2][6]Emits in the far-red region of the spectrum.
Stokes Shift Approximately 50-95 nmCalculated from the primary excitation and emission maxima.
Quantum Yield (Φ) Not available in cited literatureA measure of the efficiency of photon emission after absorption.
Molar Extinction Coefficient (ε) Not available in cited literatureA measure of how strongly a substance absorbs light at a given wavelength.
Photostability HighExhibits low photobleaching, making it suitable for time-lapse imaging and long-term assays.[4]
Solubility Water-solubleProvided as a ready-to-use aqueous solution.

Signaling Pathways Leading to this compound Uptake

The entry of this compound into a cell is a direct consequence of compromised plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. The apoptotic process, a form of programmed cell death, can be initiated through two primary signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the systematic dismantling of the cell, including the eventual loss of membrane integrity.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway (Death Receptor Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Phase Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA damage) Bcl2Family Bcl-2 Family Proteins (Bax/Bak activation) CellStress->Bcl2Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2Family->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates MembranePermeability Plasma Membrane Permeabilization Substrates->MembranePermeability DRAQ7_entry This compound Entry & Nuclear Staining MembranePermeability->DRAQ7_entry

Caption: Apoptosis signaling pathways leading to membrane permeability and this compound uptake.

Experimental Protocols

This compound is a versatile dye compatible with a range of cellular analysis platforms. Below are detailed methodologies for its use in key applications.

Experimental Workflow for Flow Cytometry

flow_cytometry_workflow start_end start_end process process decision decision output output start Start: Prepare Single-Cell Suspension stain_surface Optional: Stain for Surface Markers (e.g., with fluorescent antibodies) start->stain_surface wash1 Wash Cells stain_surface->wash1 add_this compound Add this compound (Typical concentration: 1-5 µM) wash1->add_this compound incubate Incubate (5-15 minutes at RT or 37°C, protected from light) add_this compound->incubate no_wash No Wash Step Required incubate->no_wash acquire Acquire Data on Flow Cytometer no_wash->acquire gate Gate on this compound-positive (dead) and this compound-negative (live) populations acquire->gate analyze Analyze Data gate->analyze end End analyze->end

Caption: A typical experimental workflow for assessing cell viability using this compound in flow cytometry.

Detailed Methodology for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension of your target cells in a suitable buffer (e.g., PBS or cell culture medium) at a concentration of 1 x 10^6 cells/mL.

  • Optional Co-staining: If co-staining with other fluorescent markers (e.g., antibodies for surface proteins or intracellular markers after fixation and permeabilization), perform those staining protocols first according to the manufacturer's instructions.

  • This compound Staining: Add this compound to the cell suspension at a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer without any wash steps. Excite this compound with a red laser (e.g., 633 nm or 640 nm) and collect the emission using a far-red detector (e.g., a 660/20 nm or 670 nm long-pass filter). If using a blue laser (488 nm), a detector such as one for PerCP-Cy5.5 can be used.[1]

  • Data Analysis: Gate on the this compound-negative population to analyze viable cells or on the this compound-positive population to quantify cell death.

Experimental Workflow for Immunofluorescence Microscopy

immunofluorescence_workflow start_end start_end process process output output start Start: Seed and Treat Cells on Coverslips/Slides fix Fix Cells (e.g., with 4% Paraformaldehyde) start->fix permeabilize Permeabilize Cells (e.g., with 0.1% Triton X-100) fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 add_this compound Add this compound (as a nuclear counterstain) (Typical concentration: 1-5 µM) wash2->add_this compound incubate Incubate (5-10 minutes at RT) add_this compound->incubate wash3 Wash incubate->wash3 mount Mount Coverslip wash3->mount image Image on Fluorescence Microscope mount->image end End image->end

Caption: Workflow for using this compound as a nuclear counterstain in immunofluorescence microscopy.

Detailed Methodology for Immunofluorescence Microscopy:

  • Cell Culture and Treatment: Culture adherent cells on coverslips or chamber slides and apply experimental treatments as required.

  • Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent (e.g., 0.1% Triton X-100 in PBS) if intracellular targets are to be stained.

  • Immunostaining: Perform standard immunofluorescence staining with primary and fluorescently labeled secondary antibodies.

  • This compound Counterstaining: After the final wash step of the immunostaining protocol, incubate the cells with this compound at a final concentration of 1-5 µM in PBS for 5-10 minutes at room temperature.

  • Washing and Mounting: Wash the cells to remove unbound this compound and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with filters for the far-red spectrum (e.g., excitation at 630-650 nm and emission >670 nm).

Applications in Drug Development and Research

The robust and reliable nature of this compound makes it a valuable tool in various stages of drug discovery and fundamental research.

  • Cytotoxicity Assays: this compound can be used as a terminal marker in cytotoxicity assays to quantify the percentage of dead cells in response to a test compound.

  • Apoptosis Assays: In conjunction with early markers of apoptosis, such as Annexin V, this compound can distinguish between early apoptotic (Annexin V positive, this compound negative) and late apoptotic/necrotic (Annexin V positive, this compound positive) cell populations.

  • High-Content Screening (HCS): The "no-wash" nature and high photostability of this compound are advantageous for automated HCS platforms, enabling the rapid assessment of compound libraries for cytotoxic effects.

  • Long-Term Cell Health Monitoring: Unlike some other viability dyes that can be toxic over time, this compound is non-toxic and can be included in cell culture media for continuous, real-time monitoring of cell health and viability over several days.[4]

This compound is a powerful and versatile far-red fluorescent probe for the identification of non-viable cells. Its favorable spectral properties, including strong emission in the far-red and minimal spectral overlap with common green and red fluorophores, make it an excellent choice for multiparametric analysis. The straightforward and robust staining protocols, coupled with its non-toxic nature, position this compound as an essential tool for researchers and scientists in academic and industrial settings, facilitating a deeper understanding of cell death mechanisms and accelerating the drug development process.

References

DRAQ7: A Technical Guide to Identifying Dead and Compromised Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DRAQ7, a far-red fluorescent dye for the definitive identification of dead and membrane-compromised cells. This document details the core mechanism of action, spectral properties, and detailed protocols for its application in various research settings, including flow cytometry, fluorescence microscopy, and high-content screening.

Introduction: The Advantages of a Far-Red Viability Dye

This compound is a cell-impermeable anthraquinone dye that selectively stains the nuclei of cells with compromised plasma membranes, a hallmark of cell death.[1] Its unique properties make it an ideal replacement for traditional viability dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD).[2] A key advantage of this compound is its far-red fluorescence, which minimizes spectral overlap with common fluorophores such as GFP, FITC, and PE, thereby simplifying multicolor experimental design.[3][4] Furthermore, this compound is non-toxic to healthy cells and can be used for long-term real-time viability monitoring without impacting cellular proliferation.[5][6]

Mechanism of Action

The selective staining of this compound is based on plasma membrane integrity. In viable cells, the intact and healthy cell membrane prevents the entry of the dye. However, in dead or dying cells, the compromised membrane allows this compound to passively enter the cell, where it intercalates with double-stranded DNA, emitting a strong far-red fluorescent signal.[1][7] This straightforward mechanism provides a clear and unambiguous distinction between live and dead cell populations.

cluster_live Live Cell cluster_dead Dead/Compromised Cell live_cell Intact Plasma Membrane nucleus_live Nucleus (Unstained) dead_cell Compromised Plasma Membrane nucleus_dead Nucleus (Stained) draq7_outside This compound draq7_outside->live_cell Blocked draq7_inside This compound draq7_inside->dead_cell Enters Cell draq7_inside->nucleus_dead Binds to dsDNA

Caption: Mechanism of this compound selective staining.

Quantitative Data Summary

Spectral Properties

This compound's far-red spectral properties are a significant advantage in multicolor experiments. It can be sub-optimally excited by the common 488 nm laser, with optimal excitation at 633 nm or 647 nm.[3][4] Its emission is in the far-red region, minimizing overlap with green and yellow fluorophores.[4]

ParameterWavelength (nm)Notes
Excitation Maxima 599 / 646Optimally excited by 633 nm or 647 nm lasers.[8]
488Sub-optimal excitation is possible with the 488 nm laser, commonly used in flow cytometry.[3]
Emission Maximum 678 / 694 (when intercalated with dsDNA)Emission begins at 665 nm and extends into the near-infrared.[3][8]
Recommended Long Pass Filters >660Common filters include 695LP, 715LP, or 780LP.[3][4]
Recommended Staining Conditions

The optimal concentration and incubation time for this compound staining can vary depending on the cell type and application. However, general guidelines are provided below. Titration is recommended for new experimental setups.[8][9]

ApplicationRecommended ConcentrationIncubation TimeTemperature
Flow Cytometry 1 - 5 µM5 - 15 minutesRoom Temperature or 37°C[8][9]
Fluorescence Microscopy 3 - 5 µM10 - 30 minutesRoom Temperature or 37°C[3][5]
Real-time, Long-term Assays 1 - 3 µMContinuous37°C[6][9]
Comparison with Other Viability Dyes

This compound offers several advantages over traditional viability dyes.

FeatureThis compoundPropidium Iodide (PI)7-AAD
Excitation Blue to Red (488-647 nm)Blue-Green (488 nm)Green (546 nm)
Emission Far-Red (>665 nm)Orange-Red (~617 nm)Red (~647 nm)
Spectral Overlap with FITC/PE Minimal[4]Significant overlap with PE[10]Some overlap with PE
Toxicity Non-toxic for long-term culture[2]Can be toxic over time[10]Can be toxic over time
UV Excitation No[2]YesNo
Wash Step Required No[3]RecommendedRecommended

Experimental Protocols

General Staining Protocol for Suspension Cells

This protocol provides a general guideline for staining suspension cells with this compound for analysis by flow cytometry or fluorescence microscopy.

start Start: Cell Suspension prep_cells Prepare cells at ≤5 x 10^5/mL in appropriate buffer (e.g., PBS) start->prep_cells add_this compound Add this compound to a final concentration of 1-5 µM prep_cells->add_this compound incubate Incubate for 5-15 minutes at RT or 37°C, protected from light add_this compound->incubate analyze Analyze directly (no wash step required) incubate->analyze end End: Data Acquisition analyze->end

Caption: General workflow for staining suspension cells with this compound.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as PBS or culture medium at a concentration of approximately 1-5 x 10^5 cells/mL.[9]

  • Antibody Staining (Optional): If performing immunophenotyping, complete all surface and/or intracellular antibody staining steps according to your established protocol before adding this compound.[3]

  • This compound Addition: Add this compound to the cell suspension to achieve the desired final concentration (typically 1-5 µM). Mix gently by pipetting.[3][9]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C.[8][9] Protect the samples from light during this step, especially if other fluorophores are present.[3] Staining is accelerated at 37°C.[3]

  • Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy. No washing step is required.[3]

Protocol for Adherent Cells in Microscopy

This protocol is designed for staining adherent cells grown in microplates or on coverslips.

start Start: Adherent Cells treat_cells Perform experimental treatments start->treat_cells add_this compound Add this compound directly to culture medium (final conc. 3-5 µM) treat_cells->add_this compound incubate Incubate for 10-30 minutes at 37°C, protected from light add_this compound->incubate image Image directly on microscope (no wash step required) incubate->image end End: Image Acquisition image->end

References

DRAQ7: An In-Depth Technical Guide to Cell Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DRAQ7, a far-red fluorescent viability dye. It delves into the core principles of its cell permeability and uptake, offering detailed experimental protocols and quantitative data to empower researchers in their cell-based assays.

Core Principles of this compound Cell Permeability and Uptake

This compound is a hydrophilic anthraquinone compound that serves as a robust marker for identifying non-viable cells.[1] Its fundamental principle of operation lies in its selective permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of this compound.[2] Consequently, live cells exhibit no fluorescence when exposed to the dye.

Conversely, in cells undergoing apoptosis, necrosis, or mechanical damage, the integrity of the plasma membrane is compromised.[3][4] This loss of membrane integrity creates pores or channels that allow this compound to passively enter the cell. Once inside, this compound intercalates with double-stranded DNA (dsDNA) in the nucleus, leading to a strong far-red fluorescent signal.[1][5] This mechanism allows for a clear and rapid distinction between live and dead cell populations.[5]

Notably, this compound is non-toxic to viable cells and does not impact their proliferation, making it suitable for long-term, real-time cell health monitoring.[3][6] This contrasts with some traditional viability dyes, like propidium iodide (PI), which can exhibit delayed toxicity or progressive leakage into live cells over time.[7][8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound for easy reference and experimental design.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Notes
Excitation Maximum (λex)599 / 644[9]Can be sub-optimally excited by 488 nm laser lines.[9]
Emission Maximum (λem)678 / 694 (when intercalated with dsDNA)[9]Detected using far-red filters (>660 nm).[10]

Table 2: Recommended Reagent Concentrations and Incubation Times

ApplicationRecommended this compound ConcentrationIncubation TimeIncubation Temperature
Flow Cytometry (Viability) 1-3 µM[9]5-10 minutes[9][11]Room Temperature or 37°C[3]
Flow Cytometry (DNA Content - Fixed Cells) 20 µM[9]5-15 minutes[9]Room Temperature[9]
Immunofluorescence (Fixed Cells) 5-20 µM[9]5-30 minutes[9]Room Temperature[9]
Real-Time Viability Assays 1.0 - 1.5 µM[10]Continuous[10]37°C[10]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Cell Viability Assessment by Flow Cytometry

This protocol outlines the steps for distinguishing live and dead cells in a suspension culture.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS), azide-free

  • This compound™ (0.3 mM stock solution)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend cells in PBS at a concentration of ≤5 x 10^5 cells/mL.[3]

  • Add this compound™ to a final concentration of 1-3 µM. For example, add 5 µL of 0.3 mM this compound™ to 0.5 mL of cell suspension for a final concentration of 3 µM.[3][9]

  • Gently mix and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[9][11]

  • Analyze the samples on a flow cytometer without washing.[3] Excite with a 488 nm or 633/647 nm laser and collect emission using a longpass filter above 660 nm (e.g., 695LP or 780/60 BP).[3][12]

Nuclear Counterstaining in Immunofluorescence

This protocol describes the use of this compound as a nuclear counterstain for fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in microplates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies

  • This compound™ (0.3 mM stock solution)

  • PBS

Procedure:

  • Fix cells with 4% PFA for 15-30 minutes at room temperature.[3]

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 10-15 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibody at the recommended dilution.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibody at the recommended dilution.

  • Wash three times with PBS.

  • Dilute this compound™ to a final concentration of 5-20 µM in PBS.[9]

  • Incubate cells with the this compound™ solution for 5-30 minutes at room temperature, protected from light.[9]

  • Wash three times with PBS.

  • Mount coverslips or image the microplate on a fluorescence microscope or high-content imaging system.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

DRAQ7_Uptake_Mechanism cluster_0 Extracellular Space cluster_1 Live Cell cluster_2 Dead/Membrane-Compromised Cell DRAQ7_ext This compound LiveCell Intact Plasma Membrane DRAQ7_ext->LiveCell Impermeable DeadCell Compromised Plasma Membrane DRAQ7_ext->DeadCell Permeable LiveNucleus Nucleus (No Staining) DeadNucleus Nucleus (Stained) DeadCell->DeadNucleus This compound binds to dsDNA

Caption: Principle of this compound uptake in live versus dead cells.

Flow_Cytometry_Workflow start Start: Cell Suspension prep Prepare Cell Suspension (≤5 x 10^5 cells/mL) start->prep add_this compound Add this compound (1-3 µM final concentration) prep->add_this compound incubate Incubate (5-10 min, RT or 37°C, dark) add_this compound->incubate analyze Analyze on Flow Cytometer (No Wash Step) incubate->analyze end End: Data Acquisition analyze->end

Caption: Experimental workflow for cell viability analysis using this compound in flow cytometry.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab add_this compound Add this compound (5-20 µM final concentration) secondary_ab->add_this compound image Image Acquisition add_this compound->image end End: Data Analysis image->end

Caption: Experimental workflow for nuclear counterstaining with this compound in immunofluorescence.

References

An In-depth Technical Guide to the Core Properties of DRAQ7 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DRAQ7™ is a far-red fluorescent, cell-impermeant dye that serves as a highly specific nuclear stain for identifying dead or membrane-compromised cells.[1][2] As a member of the anthraquinone family, it exhibits a strong affinity for double-stranded DNA (dsDNA).[1][3] Its inability to cross intact cell membranes makes it an exceptional tool for viability screening, allowing for the precise exclusion of non-viable cells in a wide range of applications, from flow cytometry to high-content screening (HCS).[4][5] Furthermore, its unique spectral properties minimize overlap with common fluorophores like GFP and FITC, making it highly suitable for multiplexing experiments.[6][7]

Core Properties and Quantitative Data

The utility of this compound in complex biological assays is defined by its distinct physicochemical and spectral characteristics. The following tables summarize the key quantitative data for this dye.

Table 1: Spectral and Physicochemical Properties

Property Value Source(s)
Excitation Maxima (Ex λ) 599 nm / 644 nm [8][9]
Emission Maximum (Em λ) ~694-697 nm (when bound to dsDNA) [1][3][9]
Optimal Laser Lines 633 nm, 647 nm [6][7]
Sub-optimal Excitation 488 nm, 561 nm, 568 nm [7][10]
Molar Extinction Coefficient Data not readily available in public sources.
Quantum Yield Data not readily available in public sources.

| Supplied Concentration | 0.3 mM in aqueous buffer |[1][11] |

Table 2: Recommended Filter Sets

Application Excitation Laser Recommended Filter Source(s)
Flow Cytometry Blue (488 nm) PerCP-Cy™5.5 or PerCP-eFluor™ 710 sets [1]
Red (633/647 nm) Cy5 sets (e.g., 660/20 BP) [1][8]

| Fluorescence Microscopy | Yellow to Red | 695LP, 715LP, or 780LP |[1][6] |

Mechanism of Action

This compound's function as a viability dye is based on a simple principle: the integrity of the plasma membrane. In healthy, viable cells, the intact membrane acts as a barrier, preventing the dye from entering the cytoplasm and reaching the nucleus. However, in cells undergoing late-stage apoptosis or necrosis, the plasma membrane becomes compromised and permeable.[5][12] This loss of integrity allows this compound to freely enter the cell, where it rapidly intercalates with nuclear dsDNA, producing a bright, far-red fluorescent signal.[1][13]

G Diagram 1: Mechanism of this compound Action cluster_0 Extracellular Space cluster_1 Live Cell cluster_2 Dead/Permeabilized Cell DRAQ7_ext This compound Dye Live_Membrane Intact Plasma Membrane DRAQ7_ext->Live_Membrane Blocked Dead_Membrane Compromised Plasma Membrane DRAQ7_ext->Dead_Membrane Enters Cell Live_Nucleus Nucleus (DNA) Dead_Nucleus Fluorescent Nucleus (this compound-DNA Complex) Dead_Membrane->Dead_Nucleus Binds DNA

Diagram 1: Mechanism of selective nuclear staining by this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Dead Cell Exclusion: In flow cytometry, this compound is used to gate out dead cells, ensuring that analysis is performed only on the viable cell population.[4][5]

  • Apoptosis and Necrosis: When used with other markers like Annexin V, this compound helps distinguish between early apoptotic (Annexin V positive, this compound negative) and late apoptotic/necrotic cells (Annexin V positive, this compound positive).[8][13][14]

  • Cell Cycle Analysis: In fixed and permeabilized cells, this compound serves as a stoichiometric DNA stain for analyzing cell cycle distribution.[1][8]

  • High-Content Screening (HCS): Its stability and no-wash protocol make it ideal for automated, real-time cytotoxicity and cell health assays.[4][13] Studies have shown it to be non-toxic and suitable for long-term exposure (up to 72 hours) without affecting cell proliferation or function.[13]

G Diagram 2: Apoptosis vs. Necrosis Detection Healthy Healthy Cell (Annexin V-, this compound-) EarlyApop Early Apoptosis (Annexin V+, this compound-) Healthy->EarlyApop PS Exposure LateApop Late Apoptosis / Necrosis (Annexin V+, this compound+) EarlyApop->LateApop Membrane Permeabilization

Diagram 2: Distinguishing stages of cell death with this compound.

Experimental Protocols

Protocol 1: Dead Cell Identification in Flow Cytometry

This protocol provides a general guideline for using this compound to identify non-viable suspension cells.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS, azide-free)

  • This compound™ Staining Solution (0.3 mM)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 0.5 to 1 x 10⁶ cells/mL in your desired buffer.[1]

  • Staining: Add this compound™ directly to the cell suspension to a final concentration of 1-3 µM.[8] A common starting point is a 1:100 dilution (e.g., add 5 µL of 0.3 mM this compound to 0.5 mL of cell suspension for a final concentration of 3 µM).[1][15]

    • Note: The optimal concentration may vary by cell type and should be determined empirically.[1][8]

  • Incubation: Gently mix the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[4][8] Staining is typically faster at 37°C.[6]

  • Analysis: Analyze the samples directly on a flow cytometer without any wash steps.[1][8] Dead cells will exhibit a strong far-red fluorescent signal.

G Diagram 3: Flow Cytometry Workflow A Prepare Single-Cell Suspension (0.5x10^6/mL) B Add this compound (Final Conc. 1-3 µM) A->B C Incubate 5-15 min (RT or 37°C, Dark) B->C D Analyze on Flow Cytometer (No Wash Step) C->D E Gate on This compound- Population (Live Cells) D->E Data Analysis F Gate on This compound+ Population (Dead Cells) D->F Data Analysis

Diagram 3: Workflow for viability analysis using this compound.

Protocol 2: Nuclear Counterstaining in Fluorescence Microscopy

This protocol is for using this compound as a nuclear counterstain in fixed and permeabilized cells.

Materials:

  • Cells cultured on slides or microplates

  • Fixation buffer (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • This compound™ working solution (5-20 µM in PBS)[8]

Procedure:

  • Fixation: Fix cells according to your standard protocol (e.g., 4% formaldehyde for 15-30 minutes at room temperature).[6][16]

  • Washing: Wash cells gently with PBS.

  • Permeabilization: If performing intracellular staining (e.g., immunofluorescence), permeabilize the cells according to your standard protocol.

  • Counterstaining: After all other staining steps (e.g., primary and secondary antibodies) are complete, add the this compound™ working solution (5-20 µM) to the cells.[8]

  • Incubation: Incubate for at least 5-10 minutes at room temperature, protected from light.[4][8]

  • Imaging: Image the cells directly. No washing is required after this compound addition.[6] Use a filter set appropriate for far-red fluorescence (e.g., 695LP).[1] In fixed cells, this compound will stain the nuclei of all cells.[6]

References

DRAQ7™: A Technical Guide to Assessing Cell Viability and Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of DRAQ7™, a far-red fluorescent DNA dye, for researchers, scientists, and drug development professionals. This compound™ is a highly specific marker for identifying cells with compromised plasma membranes, a key indicator of cell death. Its unique spectral properties, low toxicity, and ease of use make it an invaluable tool for a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening. This document details the core mechanism of this compound™, presents its key quantitative characteristics, provides detailed experimental protocols, and offers a comparative analysis with other common viability dyes.

Introduction to this compound™

This compound™ is a synthetic anthraquinone dye that selectively stains the nuclei of dead or membrane-compromised cells.[1][2] Unlike viable cells, which possess an intact plasma membrane that excludes the dye, cells undergoing apoptosis, necrosis, or mechanical damage allow this compound™ to enter and intercalate with double-stranded DNA (dsDNA).[1][3] This binding results in a strong far-red fluorescence signal, providing a clear and reliable distinction between live and dead cell populations.[3] Its far-red emission minimizes spectral overlap with common fluorophores like GFP and PE, making it ideal for multicolor analysis.[4][5] Furthermore, this compound™ has been shown to be non-toxic, permitting its use in long-term, real-time cell health assays without impacting cell proliferation or function.[6][7]

Mechanism of Action

The functionality of this compound™ as a viability marker is predicated on the principle of selective membrane permeability.

live_cell Intact Plasma Membrane nucleus_live Nucleus (dsDNA) dead_cell Compromised Plasma Membrane nucleus_dead Nucleus (dsDNA) draq7_inside This compound™-DNA Complex (Far-Red Fluorescence) nucleus_dead->draq7_inside Binds DNA draq7_outside This compound™ Dye (External Medium) draq7_outside->live_cell Blocked draq7_outside->dead_cell

Figure 1: Mechanism of this compound™ selective staining.

In a healthy, viable cell, the intact plasma membrane acts as a barrier, preventing this compound™ from entering the cytoplasm. In contrast, when a cell's membrane integrity is lost—a hallmark of late apoptosis or necrosis—the dye can freely pass into the cell, access the nucleus, and bind to dsDNA. This intercalation event leads to a significant enhancement of its fluorescence emission in the far-red spectrum.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended usage parameters for this compound™.

Table 1: Spectral Properties
PropertyWavelength (nm)Notes
Excitation Maxima599 / 644Can be sub-optimally excited by 488, 514, 568, and 633 nm lasers.[4][8]
Emission Maximum678When unbound in aqueous solution.[4][8]
Emission Maximum (dsDNA-bound)694 / 697Upon intercalation with double-stranded DNA.[5][8][9]
Recommended Emission Filters>660 nm (Long Pass)Common filters include 695LP, 715LP, or bandpass filters like 780/60 BP.[4][6]
Table 2: Recommended Staining Conditions
ApplicationRecommended ConcentrationIncubation TimeTemperature
Flow Cytometry1 - 3 µM5 - 10 minutesRoom Temp / 37°C
Fluorescence Microscopy3 - 5 µM10 - 30 minutesRoom Temp / 37°C
High-Content Screening (HCS)1 - 5 µM10 - 30 minutesRoom Temp / 37°C
Long-Term Viability Assays1.0 - 1.5 µMContinuous37°C

Note: Optimal concentration and incubation times may vary by cell type and experimental conditions and should be determined empirically.[5][8] Staining is accelerated at 37°C.[6]

Table 3: Comparison with Other Viability Dyes
FeatureThis compound™Propidium Iodide (PI)7-AADDAPI
Excitation Blue to Red (488-647 nm)488 nm (sub-optimal), 535 nm (optimal)488 nm, 543 nmUV (~360 nm)
Emission Far-Red (>665 nm)Red (~617 nm)Far-Red (~647 nm)Blue (~460 nm)
Spectral Overlap Minimal with FITC/GFP & PE.[4][5]Significant with PE and rhodamine dyes.[10][11]Less overlap with PE than PI, but still present.Overlaps with GFP and FITC.[11]
Toxicity Non-toxic for long-term assays.[3][7]Toxic, equilibrates with live cells over time.[10][12]Less toxic than PI, but not ideal for long-term use.Semi-permeant, not suitable for long-term live assays.[12]
Wash Step Required No[4][5]NoNoNo
RNase Treatment Not required.[4][5]Recommended for precise DNA content analysis.Not required.Not required.

Experimental Protocols

This compound™ is supplied as a ready-to-use aqueous solution, simplifying experimental workflows.[6][13] No wash steps are required post-staining.

Protocol 4.1: Dead Cell Exclusion in Flow Cytometry

This protocol describes the use of this compound™ to identify and exclude non-viable cells from analysis.

cluster_workflow Flow Cytometry Workflow start 1. Prepare Single-Cell Suspension stain_ab 2. (Optional) Perform surface/intracellular staining (e.g., antibodies) start->stain_ab add_this compound 3. Add this compound™ (Final concentration: 1-3 µM) stain_ab->add_this compound incubate 4. Incubate 5-10 min (RT or 37°C, protected from light) add_this compound->incubate acquire 5. Acquire on Flow Cytometer (No wash step needed) incubate->acquire analyze 6. Gate on this compound-Negative (Live) Population for Analysis acquire->analyze

Figure 2: General workflow for viability staining with this compound™.

Methodology:

  • Prepare a single-cell suspension in an appropriate buffer (e.g., PBS or culture medium) at a concentration of ≤5 x 10⁵ cells/mL.[6][14]

  • If performing immunophenotyping, complete all antibody staining steps according to your established protocol.[6]

  • Add this compound™ to the cell suspension to a final concentration of 1-3 µM. For example, add 5 µL of 0.3 mM this compound™ stock to 0.5 mL of cell suspension for a final concentration of 3 µM.[6][14]

  • Gently mix and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[5][6]

  • Analyze the samples directly on a flow cytometer without washing.[6] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a longpass filter >660 nm (e.g., 670LP or 780/60 BP).[4][6]

  • Establish gates for live (this compound-negative) and dead (this compound-positive) populations using unstained and positive controls (e.g., heat-killed or detergent-permeabilized cells).[6]

Protocol 4.2: Viability Assessment by Fluorescence Microscopy

This protocol outlines the use of this compound™ for imaging-based viability assessment.

Methodology:

  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • After experimental treatment, add this compound™ directly to the culture medium to a final concentration of 3-5 µM.[6]

  • Incubate for 10-20 minutes at 37°C in a humidified incubator, protected from light.[6]

  • Image the cells using a fluorescence microscope. Use an excitation source appropriate for the far-red spectrum (e.g., Cy5 filter set) with emission collected >665 nm.[6]

  • Live cells will show no nuclear staining, while dead or membrane-compromised cells will exhibit bright, far-red fluorescent nuclei.

Protocol 4.3: Nuclear Counterstaining in Fixed and Permeabilized Cells

This compound™ can also be used as a far-red nuclear counterstain in fixed samples.

Methodology:

  • Fix and permeabilize cells according to your standard immunofluorescence protocol (e.g., using 4% formaldehyde followed by Triton X-100).[5][6]

  • Perform all blocking and antibody incubation steps.

  • After the final wash step of your immunolabeling protocol, add this compound™ diluted in PBS to a final concentration of 5 µM.[6]

  • Incubate for 10-20 minutes at room temperature, protected from light.[6]

  • Mount the coverslip and image. All cell nuclei in the preparation will be stained.[5]

Cell Death Pathways and Membrane Permeabilization

Loss of membrane integrity is a terminal event in multiple forms of cell death, including necrosis and late-stage apoptosis. This compound™ staining can be used as a readout for these pathways.

cluster_pathway Cell Death Pathways Leading to Membrane Permeability cluster_apoptosis Apoptosis (Late Stage) cluster_necrosis Necrosis / Necroptosis stimulus Cellular Stress / Damage (e.g., Toxins, Pathogens, Ischemia) caspase Caspase Activation stimulus->caspase atp_depletion ATP Depletion stimulus->atp_depletion blebbing Membrane Blebbing caspase->blebbing secondary_necrosis Secondary Necrosis blebbing->secondary_necrosis permeability Loss of Plasma Membrane Integrity secondary_necrosis->permeability ion_imbalance Ion Imbalance atp_depletion->ion_imbalance swelling Cell Swelling (Oncosis) ion_imbalance->swelling swelling->permeability draq7_stain This compound™ Influx & Nuclear Staining permeability->draq7_stain

Figure 3: Simplified cell death pathways resulting in this compound™ staining.

In apoptosis, membrane integrity is maintained during the early stages. However, during late-stage apoptosis or secondary necrosis, the membrane becomes permeable, allowing this compound™ to enter.[6] In contrast, necrotic cell death is characterized by an early loss of membrane integrity due to factors like ATP depletion and ion pump failure, leading to rapid cell swelling and rupture, and consequently, immediate staining with this compound™.[2] By combining this compound™ with early markers of apoptosis, such as Annexin V, researchers can effectively distinguish between different stages and types of cell death.[6][15]

Conclusion

This compound™ is a versatile and robust far-red fluorescent dye for the identification of non-viable cells. Its key advantages—including high specificity for dsDNA in membrane-compromised cells, minimal spectral overlap with common fluorophores, and suitability for long-term, non-toxic monitoring—make it a superior alternative to traditional viability dyes like propidium iodide and 7-AAD.[5][16] The straightforward, no-wash protocols further enhance its utility in high-throughput applications across flow cytometry, microscopy, and HCS platforms. This guide provides the foundational knowledge and protocols for the successful integration of this compound™ into diverse research and drug development workflows.

References

An In-depth Technical Guide to DRAQ7 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DRAQ7™ is a far-red fluorescent DNA dye specifically designed for viability assessment and dead-cell exclusion in flow cytometry and other fluorescence-based applications. Its unique chemical and spectral properties make it a superior alternative to traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering enhanced flexibility in multicolor panel design and improved accuracy in cellular analysis.

Core Mechanism of Action

The functionality of this compound as a viability dye is predicated on cell membrane integrity.[1][2]

  • Cell Impermeability: this compound is a hydrophilic anthraquinone compound that cannot cross the intact plasma membrane of live, healthy cells.[1][2][3][4]

  • Entry into Compromised Cells: In late apoptotic, necrotic, or otherwise membrane-compromised cells, the plasma membrane loses its integrity.[5][6] This allows this compound to enter the cell.

  • High-Affinity DNA Intercalation: Once inside the cell, this compound rapidly intercalates with high affinity into double-stranded DNA (dsDNA).[3][4][7] This binding event is the source of the strong, far-red fluorescence signal that identifies the cell as non-viable.

DRAQ7_Mechanism cluster_live Live Cell cluster_dead Dead/Compromised Cell LiveNucleus Healthy Nucleus LiveCell Intact Plasma Membrane DeadNucleus This compound-Bound DNA DeadCell Compromised Plasma Membrane DeadCell->DeadNucleus Intercalates with dsDNA DRAQ7_ext1 This compound DRAQ7_ext1->LiveCell Blocked DRAQ7_ext2 This compound DRAQ7_ext2->DeadCell Enters

Figure 1. Mechanism of this compound for live/dead cell discrimination.

Quantitative Data Summary

The spectral characteristics of this compound allow for its integration into diverse experimental setups, most notably its minimal overlap with common green and yellow-green fluorochromes like FITC, GFP, and PE.[3][8][10][11]

Table 1: Spectral Properties of this compound

Parameter Wavelength (nm) Notes
Excitation Maxima 599 / 644[7][10][12][13] Optimally excited by red (633/647 nm) and yellow (561 nm) lasers.[7]
Sub-optimal Excitation 488[7][10][11] Can be excited by blue lasers, enabling use on simpler cytometers.[5][11]
Emission Maximum 694 - 697 (when bound to dsDNA)[3][7][10][14] Emits in the far-red range of the spectrum.

| Recommended Filters | >665 LP, 695 LP, 715 LP, 780 LP[3][10][11][14] | Long-pass (LP) filters are recommended to capture the broad emission. |

Table 2: Recommended Staining Parameters for Flow Cytometry

Parameter Recommended Value Notes
Final Concentration 1 - 3 µM[12][15] Optimal concentration should be titrated for each cell type.[3][12]
Incubation Time 5 - 15 minutes[12][14] Staining is rapid; longer times are generally not required.[14]
Incubation Temperature Room Temperature or 37°C[3][14] Staining is accelerated at 37°C.[14]
Wash Steps Not required[3][10][11][14] Cells can be analyzed directly after incubation.[10][14]

| RNase Treatment | Not required[14][16] | Highly specific for dsDNA. |

Experimental Protocols

Below is a detailed methodology for using this compound to identify non-viable cells in a typical flow cytometry experiment.

A. Reagent Preparation

  • Cell Suspension Buffer: Use a physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). Ensure the buffer does not contain sodium azide.

  • This compound Stock Solution: this compound is typically supplied at a concentration of 0.3 mM (300 µM).[13]

  • This compound Working Solution: For most applications, a final concentration of 1-3 µM is effective.[12][15] For a final concentration of 3 µM, dilute the 0.3 mM stock 1:100 into the cell suspension. For example, add 5 µL of stock this compound to 0.5 mL of cell suspension.[13]

B. Staining Protocol for Viability

  • Prepare Single-Cell Suspension: Start with a single-cell suspension of your sample at a concentration of approximately 0.5 - 1 x 10⁶ cells/mL in your chosen buffer.

  • (Optional) Surface Marker Staining: If performing immunophenotyping, proceed with your standard surface antibody staining protocol. After the final wash step of the antibody staining, resuspend the cell pellet in the appropriate volume of buffer.

  • Add this compound: Add the prepared volume of this compound stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 3 µM).[14]

  • Incubate: Gently mix the cells and incubate for 5-10 minutes at room temperature (or 37°C), protected from light.[3][12][13] No wash step is necessary after this incubation.[3][14]

  • Acquire Data: Proceed immediately to analysis on the flow cytometer.[12]

DRAQ7_Workflow A Prepare Single-Cell Suspension (0.5-1x10^6 cells/mL) B Optional: Perform Surface Antibody Staining A->B C Add this compound to a Final Concentration of 1-3 µM B->C D Incubate 5-10 min at RT or 37°C (Protect from Light) C->D E Acquire on Flow Cytometer (No Wash Step Required) D->E F Gate on this compound-Negative (Live) Population for Analysis E->F

Figure 2. Experimental workflow for viability staining with this compound.

C. Flow Cytometer Setup

  • Excitation: Use the 633/647 nm red laser for optimal excitation or the 488 nm blue laser for sub-optimal excitation.[10][11]

  • Emission: Collect the this compound signal in a far-red channel using a long-pass filter such as a 695LP or a bandpass filter like 780/60.[10][11]

  • Compensation: Due to its far-red emission, spectral overlap with fluorochromes like FITC and PE is minimal to non-existent, often eliminating the need for compensation between these channels.[3][8][9][11] Minor compensation may be required with APC.[2]

D. Advantages of this compound

  • Far-Red Signal: Reduces spectral overlap with common fluorophores, simplifying multicolor panel design.[9]

  • Photostability: Exhibits low photobleaching compared to other dyes.[8][14]

  • Non-Toxic: Can be used in long-term cell culture assays without affecting cell health or proliferation.[5][6][8]

  • Ready-to-Use: Supplied in an aqueous, ready-to-use format that does not require preparation from powder.[9]

  • No Wash Required: The simple stain-and-read protocol streamlines workflows.[14]

References

DRAQ7™: An In-depth Technical Guide for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of DRAQ7™, a far-red fluorescent DNA dye, and its applications in biomedical research. We will delve into its mechanism of action, key applications, detailed experimental protocols, and data analysis considerations, with a focus on its utility in assessing cell viability and cytotoxicity.

Introduction to this compound™

This compound™ is a cell-impermeant, far-red fluorescent DNA dye that is highly useful for identifying dead or membrane-compromised cells. Its chemical structure allows it to selectively enter cells with compromised plasma membranes, a hallmark of cell death. Once inside the cell, it exhibits a high affinity for double-stranded DNA (dsDNA), resulting in a significant increase in fluorescence upon binding. This property makes it an excellent tool for discriminating between viable and non-viable cells in a variety of applications.

Core Mechanism of Action:

The fundamental principle behind this compound™ is its inability to cross intact cell membranes. In healthy, viable cells, the plasma membrane acts as a barrier, excluding the dye. However, in cells undergoing necrosis or late-stage apoptosis, membrane integrity is lost, allowing this compound™ to enter the cytoplasm and subsequently the nucleus. There, it intercalates with dsDNA, leading to a strong fluorescent signal.

cluster_0 Viable Cell cluster_1 Non-Viable Cell Membrane_V Intact Plasma Membrane Cytoplasm_V Cytoplasm DRAQ7_out_V This compound™ DRAQ7_out_V->Membrane_V Cannot Penetrate Nucleus_V Nucleus (dsDNA) label_V Result: No Staining Membrane_NV Compromised Plasma Membrane Cytoplasm_NV Cytoplasm DRAQ7_out_NV This compound™ DRAQ7_out_NV->Membrane_NV Penetrates Nucleus_NV Nucleus (dsDNA) DRAQ7_in_Nuc This compound™-DNA Complex Nucleus_NV->DRAQ7_in_Nuc Binds to DNA Cytoplasm_NV->Nucleus_NV Enters Nucleus label_NV Result: Strong Far-Red Fluorescence

Caption: Mechanism of this compound™ action on viable vs. non-viable cells.

Spectral Properties and Instrument Compatibility

This compound™'s far-red fluorescence is a key advantage, minimizing spectral overlap with common fluorophores like GFP and FITC. This makes it highly compatible with multicolor analysis.

PropertyWavelength (nm)Notes
Excitation (Max) ~647 nmCan be excited by 488, 532, 561, and 633/647 nm lasers.
Emission (Max) ~681 nm (bound to DNA)Emission is typically collected in the 660-780 nm range.

This spectral profile makes this compound™ suitable for a wide range of instruments, including:

  • Flow cytometers with red lasers (e.g., 633 nm HeNe or 640 nm diode).

  • Fluorescence microscopes with appropriate filter sets (e.g., Cy5).

  • High-content imaging systems.

Core Applications in Biomedical Research

This compound™ is a versatile tool for assessing cell health and is employed in numerous assays.

Flow Cytometry

In flow cytometry, this compound™ is a reliable dead cell exclusion dye. It allows for the accurate gating of viable cells, which is crucial for the analysis of rare cell populations and for ensuring the integrity of cell sorting experiments.

start Cell Suspension stain Add this compound™ (e.g., 0.3-3 µM) start->stain incubate Incubate (5-15 min, RT, dark) stain->incubate wash Optional Wash Step incubate->wash acquire Acquire on Flow Cytometer (Ex: 633nm, Em: ~680nm) wash->acquire gate Gate on this compound™ Negative (Viable) and Positive (Dead) Populations acquire->gate analyze Further Analysis of Viable Cells (e.g., surface marker expression) gate->analyze

Caption: Experimental workflow for dead cell exclusion using this compound™ in flow cytometry.
Fluorescence Microscopy and High-Content Screening (HCS)

This compound™ is widely used for static and time-lapse imaging to identify non-viable cells. Its high photostability and low cytotoxicity to viable cells make it suitable for long-term experiments. In HCS, it serves as a robust endpoint for cytotoxicity assays, enabling the automated quantification of cell death in response to various treatments.

Apoptosis and Necrosis Assays

While this compound™ stains all membrane-compromised cells, it is particularly useful when combined with other markers to distinguish between different modes of cell death. For instance, in an apoptosis assay, it can be used alongside an early apoptotic marker like Annexin V.

  • Annexin V- / this compound™-: Viable cells

  • Annexin V+ / this compound™-: Early apoptotic cells

  • Annexin V+ / this compound™+: Late apoptotic/necrotic cells

Healthy Healthy Cell Apoptosis Apoptosis Induction (e.g., drug treatment) Healthy->Apoptosis EarlyApop Early Apoptosis (Membrane intact, Annexin V binds PS) Apoptosis->EarlyApop Phosphatidylserine (PS) exposure LateApop Late Apoptosis / Necrosis (Membrane compromised) EarlyApop->LateApop Loss of membrane integrity DRAQ7_Stain This compound™ Staining LateApop->DRAQ7_Stain This compound™ enters cell and binds DNA

Caption: Simplified apoptosis pathway indicating where this compound™ identifies late-stage events.

Experimental Protocols and Quantitative Data

Recommended Staining Conditions

The optimal concentration and incubation time for this compound™ can vary depending on the cell type and experimental conditions. However, the following table provides a general starting point.

ParameterFlow CytometryFluorescence Microscopy
Working Concentration 0.3 - 3 µM1 - 5 µM
Incubation Time 5 - 15 minutes10 - 30 minutes
Incubation Temperature Room Temperature (RT) or 37°CRoom Temperature (RT) or 37°C
Wash Step Optional; generally not requiredRecommended for high background
Detailed Protocol: Cell Viability Assessment by Flow Cytometry

This protocol outlines the steps for using this compound™ to identify dead cells in a suspension cell culture.

  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

    • Prepare experimental controls (e.g., unstained cells, heat-killed cells for a this compound™ positive control).

  • Staining:

    • Prepare a working solution of this compound™ in the same buffer. For a final concentration of 1 µM, dilute the stock solution accordingly.

    • Add the this compound™ working solution to the cell suspension.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer without a wash step.

    • Use a 633/647 nm laser for excitation and collect the emission signal using a filter appropriate for Cy5 or APC (e.g., a 660/20 BP filter).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a histogram or dot plot to visualize the this compound™ fluorescence.

    • Use the unstained and positive control samples to set the gates for the this compound™ negative (viable) and this compound™ positive (non-viable) populations.

    • Quantify the percentage of cells in each gate.

Advantages and Limitations

Advantages:

  • Far-Red Emission: Minimizes spectral overlap with other common fluorophores.

  • High Specificity: Clearly distinguishes between membrane-intact and membrane-compromised cells.

  • No-Wash Protocol: Simplifies experimental workflows.

  • High Photostability: Suitable for imaging and time-lapse studies.

  • Low Cytotoxicity: Does not affect the viability of healthy cells during incubation.

Limitations:

  • Does Not Distinguish Modes of Cell Death: Stains all membrane-compromised cells, requiring additional markers to differentiate between late apoptosis and necrosis.

  • Potential for Spectral Bleed-through: Although minimal, compensation may be required in multicolor flow cytometry panels with spectrally adjacent dyes like APC.

Conclusion

This compound™ is a powerful and versatile far-red fluorescent dye for the identification of non-viable cells in a wide range of biomedical research applications. Its favorable spectral properties, high specificity, and ease of use make it an invaluable tool for researchers in fields such as immunology, cancer biology, and drug discovery. By understanding its mechanism of action and optimizing its use in various platforms, researchers can significantly improve the accuracy and reliability of their cell-based assays.

DRAQ7: An In-depth Technical Guide for Cellular Viability and Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DRAQ7, a far-red fluorescent dye for the analysis of cell viability. This compound is a valuable tool for researchers in various fields, including cell biology, immunology, and oncology, offering a reliable method for identifying dead or membrane-compromised cells in a variety of applications.

Core Principles of this compound

This compound is a deep red anthraquinone dye that functions as a cell impermeant nuclear stain.[1][2] Its primary application is to selectively identify and label cells that have lost plasma membrane integrity, a hallmark of cell death.[2][3][4] Unlike viable cells, which possess an intact cell membrane that excludes the dye, this compound readily penetrates non-viable cells and intercalates with double-stranded DNA (dsDNA), emitting a strong fluorescent signal upon excitation.[1][5] This characteristic makes it an ideal probe for dead cell exclusion in flow cytometry, a nuclear counterstain in fixed-cell imaging, and a real-time indicator of cytotoxicity in high-content screening assays.[3][6]

One of the key advantages of this compound is its non-toxic nature, allowing for its inclusion in long-term cell culture experiments without adversely affecting the viability or proliferation of healthy cells.[7][8] This enables real-time, kinetic monitoring of cytotoxic events.[7][8]

Quantitative Data Summary

The spectral properties and recommended usage concentrations of this compound are summarized in the tables below for easy reference and comparison across different applications.

Table 1: Spectral Properties of this compound
PropertyWavelength (nm)Notes
Excitation Maxima599 / 644[1][9]Can be sub-optimally excited by 488 nm, 568 nm, and 633 nm laser lines.[10]
Emission Maximum678 / 694 (when intercalated with dsDNA)[1][9]Emission begins at approximately 665 nm and extends into the near-infrared region (>800 nm).[10]
Recommended Emission Filters695LP, 715LP, 780LP[10][11]
Table 2: Recommended Concentrations for Common Applications
ApplicationRecommended ConcentrationIncubation TimeTemperature
Flow Cytometry (Viability)1 - 3 µM[1]5 - 15 minutes[1][8]Room Temperature or 37°C[4][11]
Flow Cytometry (Fixed Cells)20 µM[1]5 - 15 minutes[1]Room Temperature
Fluorescence Microscopy (Fixed Cells)5 - 20 µM[1]10 - 30 minutes[4][11]Room Temperature[4][11]
High-Content Screening (Real-time)1 - 1.5 µM[3]Continuous37°C

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols serve as a starting point and may require optimization based on cell type and experimental conditions.

Protocol for Dead Cell Exclusion in Flow Cytometry

This protocol is designed for the identification and exclusion of non-viable cells from analysis.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS, azide-free)

  • This compound™ (0.3 mM stock solution)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤5 x 10^5 cells/mL.[3]

  • Add this compound™ to the cell suspension to a final concentration of 1-3 µM. For a 0.3 mM stock, this is typically a 1:100 to 1:300 dilution (e.g., add 5 µL of 0.3 mM this compound to 0.5 mL of cell suspension for a final concentration of 3 µM).[3][12]

  • Gently mix the cell suspension.

  • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[1][8] Staining is accelerated at 37°C.[4][11]

  • Analyze the cells by flow cytometry without washing.[4] this compound can be excited by blue (488 nm), green, yellow, or red lasers, with detection in a far-red channel (e.g., using a >660 nm longpass or a 780/60 bandpass filter).[3]

Protocol for Nuclear Counterstaining in Fixed-Cell Fluorescence Microscopy

This protocol is for visualizing the nuclei of fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound™ (0.3 mM stock solution)

  • PBS

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If performing immunofluorescence, proceed with primary and secondary antibody incubations as per your standard protocol.

  • Dilute this compound™ to a final concentration of 5-20 µM in PBS.

  • Add the this compound™ solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[4][11]

  • Wash the cells three times with PBS.

  • Mount the coverslips or image the plates using a fluorescence microscope. This compound is optimally excited by yellow/red light and detected using far-red filters.[3]

Protocol for Real-Time Cytotoxicity Assays in High-Content Screening

This protocol allows for the kinetic monitoring of cell death in response to treatment.

Materials:

  • Cells cultured in microplates

  • Culture medium

  • This compound™ (0.3 mM stock solution)

  • Test compound(s)

  • High-content imaging system

Procedure:

  • Plate cells in a microplate at the desired density and allow them to adhere overnight.

  • Add this compound™ directly to the culture medium to a final concentration of 1-1.5 µM.[3]

  • Add the test compound(s) at the desired concentrations.

  • Place the microplate in the high-content imaging system equipped with environmental control (37°C, 5% CO2).

  • Acquire images in the far-red channel at regular intervals over the desired time course.

  • Analyze the images to quantify the number of this compound-positive (dead) cells over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G This compound Mechanism of Action cluster_0 Live Cell cluster_1 Dead/Membrane-Compromised Cell LiveCell Intact Plasma Membrane DeadCell Compromised Plasma Membrane Nucleus Nucleus (dsDNA) DeadCell->Nucleus This compound Entry DRAQ7_inside This compound Nucleus->DRAQ7_inside Intercalation & Fluorescence DRAQ7_outside This compound DRAQ7_outside->LiveCell Blocked DRAQ7_outside->DeadCell Permeable G General Experimental Workflow for Flow Cytometry Start Start with Cell Suspension Add_this compound Add this compound (1-3 µM) Start->Add_this compound Incubate Incubate 5-15 min Add_this compound->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze G Cell Fate Decision Leading to Membrane Permeability cluster_0 Signaling Cascades Stimulus Cytotoxic Stimulus (e.g., Drug Treatment) Apoptosis Apoptosis Pathway Stimulus->Apoptosis Necrosis Necrosis Pathway Stimulus->Necrosis Other Other Cell Death Pathways Stimulus->Other Membrane_Compromise Loss of Plasma Membrane Integrity Apoptosis->Membrane_Compromise Necrosis->Membrane_Compromise Other->Membrane_Compromise DRAQ7_Staining This compound Staining Membrane_Compromise->DRAQ7_Staining

References

Methodological & Application

DRAQ7 Staining for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7™ is a far-red fluorescent DNA dye that serves as a crucial tool for assessing cell viability in flow cytometry.[1][2] Its utility lies in its impermeability to live cells with intact membranes; it selectively penetrates and stains the nuclei of dead or membrane-compromised cells.[2] This characteristic allows for the clear distinction and exclusion of non-viable cells from analysis, ensuring data accuracy in a wide range of applications, including immunophenotyping, cell cycle analysis, and apoptosis assays.[3][4] this compound™ is a convenient replacement for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties that minimize compensation issues with common fluorochromes such as FITC, GFP, and PE.[2][5]

Principle of this compound Staining

This compound™ is a member of the anthraquinone family of compounds that binds to double-stranded DNA (dsDNA). In viable cells, the intact cell membrane prevents the entry of the dye. However, in cells undergoing apoptosis or necrosis, membrane integrity is lost, allowing this compound™ to enter and intercalate with the nuclear DNA.[2][3] This binding results in a significant increase in fluorescence, which can be detected by flow cytometry in the far-red spectrum.[6]

Advantages of this compound™

  • Minimal Spectral Overlap: this compound™'s far-red emission minimizes spectral overlap with commonly used fluorochromes in the blue, yellow, and green channels, reducing the need for complex compensation.[2][5]

  • No UV Excitation: Unlike dyes such as DAPI, this compound™ is not excited by UV light, preserving the utility of the UV laser for other probes.[5]

  • Ready-to-Use: It is typically supplied as a ready-to-use aqueous solution, simplifying experimental setup.[5][7]

  • Stability: this compound™ is chemically and photostable, allowing for flexibility in experimental timing.[3]

  • Versatility: It is suitable for a wide variety of eukaryotic and prokaryotic cell types.[5]

Spectral Properties

A comprehensive understanding of the spectral properties of this compound™ is essential for designing multicolor flow cytometry panels.

ParameterWavelength (nm)Notes
Excitation Maxima 599 / 644[6]Can be sub-optimally excited by a 488 nm laser.[6]
Emission Maximum 678 / 694 (when bound to dsDNA)[6]Detected using far-red filters, typically above 660 nm.[1][7]

Experimental Protocols

Protocol 1: Viability Staining of Suspension Cells

This protocol outlines the fundamental steps for assessing cell viability using this compound™ in a suspension cell culture.

Materials:

  • This compound™ Staining Solution (e.g., 0.3 mM stock)[8]

  • Phosphate Buffered Saline (PBS) or other suitable azide-free buffer[6]

  • Cell suspension

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension in your chosen buffer at a concentration of approximately 5 x 10⁵ cells/mL.[8][9]

  • Staining: Add this compound™ to the cell suspension to a final concentration of 1-3 µM.[6] For a 0.3 mM stock solution, this corresponds to a 1:300 to 1:100 dilution. A common starting concentration is 3 µM.[8][10]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.[6][10] Incubation at 37°C can accelerate staining.[10]

  • Analysis: Analyze the samples directly on a flow cytometer. No washing step is required.[6][10]

Protocol 2: Dead Cell Exclusion in Immunophenotyping

This protocol integrates this compound™ staining into a standard immunophenotyping workflow to exclude dead cells from the analysis.

Materials:

  • Fluorochrome-conjugated antibodies

  • Appropriate staining buffer (e.g., PBS with 2% FBS)

  • This compound™ Staining Solution

  • Cell suspension

  • Flow cytometer

Procedure:

  • Antibody Staining: Perform your standard surface and/or intracellular antibody staining protocol.

  • Washing: After the final antibody incubation step, wash the cells as per your protocol.[5]

  • Resuspension: Resuspend the cell pellet in an appropriate buffer.

  • This compound™ Staining: Add this compound™ to a final concentration of 1-3 µM and incubate for 5-10 minutes at room temperature, protected from light.[6][11]

  • Acquisition: Acquire events on the flow cytometer without any further washing steps.[5] Gate on the this compound™-negative population to analyze the viable cells.

Data Presentation

The following table summarizes key quantitative parameters for this compound™ staining in flow cytometry.

ParameterValueReference
Stock Concentration 0.3 mM[8]
Working Concentration 1 - 3 µM[6]
Incubation Time 5 - 30 minutes[5]
Incubation Temperature Room Temperature or 37°C[10]
Cell Concentration ≤ 5 x 10⁵ cells/mL[8][10]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound™ staining and the underlying principle of its action.

G cluster_workflow This compound Staining Workflow prep Prepare Single-Cell Suspension ab_stain Antibody Staining (Optional) prep->ab_stain wash Wash Cells ab_stain->wash resuspend Resuspend in Buffer wash->resuspend This compound Add this compound (1-3 µM) resuspend->this compound incubate Incubate 5-10 min (RT or 37°C, dark) This compound->incubate acquire Acquire on Flow Cytometer incubate->acquire

Caption: Experimental workflow for this compound staining in flow cytometry.

G cluster_principle Principle of this compound Viability Staining live_cell Live Cell (Intact Membrane) nucleus_live Nucleus dead_cell Dead/Compromised Cell (Permeable Membrane) draq7_int This compound (Intracellular) dead_cell->draq7_int draq7_ext This compound (Extracellular) draq7_ext->live_cell No Entry draq7_ext->dead_cell Entry nucleus_dead Stained Nucleus (Fluorescent) draq7_int->nucleus_dead Binds to dsDNA

Caption: Mechanism of selective staining of non-viable cells by this compound.

Conclusion

This compound™ is a robust and versatile far-red fluorescent dye for the assessment of cell viability in flow cytometry. Its favorable spectral properties and simple staining protocol make it an invaluable tool for researchers and scientists in various fields, contributing to the acquisition of high-quality, reliable data by effectively excluding dead cells from analysis. The detailed protocols and data presented here provide a comprehensive guide for the successful implementation of this compound™ staining in your experimental workflows.

References

Optimal DRAQ7 Concentration for Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7™ is a far-red fluorescent DNA dye that is highly advantageous for cellular imaging and analysis. Its utility lies in its impermeability to intact, live cells, making it an excellent probe for identifying dead or membrane-compromised cells.[1] When the plasma membrane integrity is lost, this compound enters the cell and intercalates with double-stranded DNA, emitting a strong fluorescent signal in the far-red spectrum.[2][3] This characteristic allows for the clear distinction between live and dead cell populations in a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS).[4][5]

One of the key advantages of this compound is its spectral properties. With excitation maxima at approximately 599 nm and 644 nm and an emission maximum around 694 nm when bound to DNA, it is well-separated from commonly used fluorophores like GFP, FITC, and PE.[6] This minimizes spectral overlap and the need for compensation in multicolor experiments. Furthermore, this compound has been shown to be non-toxic to cells over extended periods, making it suitable for long-term, real-time viability assays.[2][5]

These application notes provide detailed protocols and optimal concentration ranges for using this compound in various imaging modalities.

Data Presentation: Recommended this compound Concentrations and Incubation Parameters

The optimal concentration of this compound can vary depending on the cell type, cell density, and specific application. Below are summarized guidelines for different imaging techniques. It is always recommended to perform a titration to determine the optimal concentration for your specific experimental conditions.[3][6]

Table 1: this compound Concentration and Incubation Times for Flow Cytometry
ApplicationCell TypeRecommended this compound ConcentrationIncubation TimeIncubation TemperatureReference
Viability Analysis (Live Cells) Suspension Cells1 - 3 µM5 - 10 minutesRoom Temperature or 37°C[3][6]
Adherent Cells (in suspension)3 µM10 minutesRoom Temperature or 37°C[4][7]
Apoptosis Evaluation (in conjunction with other markers like Annexin V) Suspension Cells3 µM10 minutesRoom Temperature or 37°C[4][7]
DNA Content Analysis (Fixed Cells) Various20 µM5 - 15 minutesRoom Temperature[6]
Real-time Viability Assay Various3 µM (in culture medium)Continuous37°C[5]
Table 2: this compound Concentration and Incubation Times for Fluorescence Microscopy and High-Content Screening (HCS)
ApplicationCell TypeRecommended this compound ConcentrationIncubation TimeIncubation TemperatureReference
Dead Cell Staining (Live Cultures) Adherent or Suspension Cells3 - 10 µM15 - 30 minutesRoom Temperature or 37°C[2][7]
Nuclear Counterstain (Fixed and Permeabilized Cells) Adherent or Suspension Cells5 - 20 µM5 - 30 minutesRoom Temperature[5][6]
Real-time Cytotoxicity/Viability Adherent or Suspension Cells3 µM (in culture medium)Continuous37°C[5]

Experimental Protocols

Protocol 1: Dead Cell Identification in Suspension Cells by Flow Cytometry

This protocol outlines the steps for identifying non-viable cells in a suspension culture.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • This compound™ (0.3 mM stock solution)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS or an appropriate buffer at a concentration of ≤5 x 10⁵ cells/mL.[4][7]

  • For each 0.5 mL of cell suspension, add 5 µL of the 0.3 mM this compound™ stock solution to achieve a final concentration of 3 µM.[4][7]

  • Gently mix the cell suspension by pipetting.

  • Incubate for 10 minutes at room temperature or 37°C, protected from light.[4][7] Staining is accelerated at 37°C.[7]

  • Analyze the cells directly on a flow cytometer without any washing steps.[7] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter at >665 nm.[3]

G start Start: Suspension Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Buffer (≤5 x 10⁵ cells/mL) harvest->resuspend add_this compound Add this compound™ (Final Conc. 3 µM) resuspend->add_this compound incubate Incubate 10 min (RT or 37°C, Dark) add_this compound->incubate analyze Analyze by Flow Cytometry (No Wash) incubate->analyze end End: Viability Data analyze->end

Flow Cytometry Workflow for Dead Cell Identification.
Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Adherent Cells for Fluorescence Microscopy

This protocol is for visualizing the nuclei of fixed and permeabilized cells grown on coverslips or in imaging plates.

Materials:

  • Adherent cells on coverslips or imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound™ (0.3 mM stock solution)

  • Fluorescence microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[5][7]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Dilute the this compound™ stock solution in PBS to a final working concentration of 5 µM.[5][7]

  • Add the this compound™ working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[7]

  • The cells can be imaged directly without a final wash step.[7] Use a 633 nm or 647 nm laser for excitation and a long-pass filter (e.g., 695LP or 715LP) for emission.[7]

G start Start: Adherent Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15-30 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (e.g., 0.1% Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 add_this compound Add this compound™ (5 µM) wash3->add_this compound incubate Incubate 15-30 min (RT, Dark) add_this compound->incubate image Image on Microscope (No Wash) incubate->image end End: Nuclear Visualization image->end

Microscopy Workflow for Nuclear Counterstaining.
Protocol 3: Real-Time Monitoring of Cell Viability

This protocol allows for the continuous monitoring of cell death in a live-cell imaging setup.

Materials:

  • Cells in culture medium

  • This compound™ (0.3 mM stock solution)

  • Live-cell imaging system (incubated microscope or plate reader)

Procedure:

  • Prepare your cells for the experiment in their normal culture medium.

  • Add this compound™ directly to the culture medium to a final concentration of 3 µM.[5] For long-term assays (several days), a concentration range of 1.0 - 1.5 µM can also be effective.[8]

  • Mix gently to ensure even distribution of the dye.

  • Place the cells in the live-cell imaging system and begin image acquisition. No washing is necessary.

  • Monitor the increase in far-red fluorescence over time as an indicator of cell death.

G start Start: Live Cell Culture add_this compound Add this compound™ to Medium (Final Conc. 3 µM) start->add_this compound mix Gently Mix add_this compound->mix place_in_imager Place in Live-Cell Imager mix->place_in_imager acquire_images Acquire Images Over Time place_in_imager->acquire_images analyze Analyze Fluorescence Increase acquire_images->analyze end End: Real-Time Viability Data analyze->end

Workflow for Real-Time Cell Viability Monitoring.

Signaling Pathway Context: Apoptosis and Necrosis Detection

This compound is a valuable tool for studying programmed cell death (apoptosis) and necrosis. In the context of these pathways, this compound identifies cells in the later stages of apoptosis or those that have undergone necrosis, both of which are characterized by a loss of plasma membrane integrity.

G cluster_apoptosis Apoptosis cluster_necrosis Necrosis apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing late_apoptosis Late Apoptosis/ Secondary Necrosis membrane_blebbing->late_apoptosis draq7_staining This compound Staining late_apoptosis->draq7_staining necrotic_stimulus Necrotic Stimulus cell_swelling Cell Swelling necrotic_stimulus->cell_swelling membrane_rupture Plasma Membrane Rupture cell_swelling->membrane_rupture membrane_rupture->draq7_staining

This compound Staining in the Context of Cell Death Pathways.

Concluding Remarks

This compound is a versatile and robust far-red fluorescent dye for the identification of dead and membrane-compromised cells. Its ease of use, compatibility with other fluorophores, and suitability for both endpoint and real-time assays make it an invaluable tool for researchers in various fields. By following the recommended concentrations and protocols provided in these application notes, scientists can achieve reliable and reproducible results in their imaging experiments. As with any reagent, optimization for specific cell types and experimental conditions is encouraged to ensure the highest quality data.

References

Application Notes and Protocols for DRAQ7 in Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7 is a far-red fluorescent, cell-impermeant DNA dye that serves as an exceptional tool for viability assessment in long-term live-cell imaging studies.[1] Its unique properties make it a superior alternative to traditional viability stains like propidium iodide (PI) and 7-AAD, particularly for kinetic assays monitoring cell health and cytotoxicity over extended periods.[2] Unlike many other viability dyes, this compound is non-toxic to cells and does not interfere with normal cellular processes, even with continuous exposure for several days.[3][4] This allows for real-time, dynamic monitoring of cell death without inducing artifacts.[5][6]

These application notes provide a comprehensive guide to using this compound in long-term live-cell imaging, complete with detailed protocols and quantitative data to facilitate experimental design and execution.

Key Features and Advantages of this compound

  • Selective Staining of Non-Viable Cells: this compound only enters cells with compromised plasma membranes, where it binds to nuclear DNA, emitting a bright, far-red fluorescent signal.[7][8] Healthy, intact cells exclude the dye and remain unstained.[1]

  • Suitability for Long-Term Imaging: Studies have shown that this compound is non-toxic and does not impact cell proliferation or function, even during continuous exposure for up to 72 hours or longer.[2][4] This makes it ideal for time-lapse microscopy and kinetic analysis of cytotoxicity.[3]

  • Far-Red Fluorescence: With excitation maxima at 599/644 nm and an emission maximum at approximately 694 nm when intercalated with DNA, this compound's spectral properties minimize overlap with common green and red fluorescent proteins (e.g., GFP, RFP) and other cellular probes.[9][10][11] This allows for straightforward multiplexing in multi-color imaging experiments.[10]

  • Photostability: this compound exhibits minimal photobleaching, ensuring reliable and consistent signal intensity throughout long-term imaging experiments.[1]

  • Ready-to-Use Formulation: It is supplied as a stable, aqueous solution that can be directly added to cell culture media, simplifying experimental setup.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound in long-term live-cell imaging applications.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maxima599 / 644[9]
Sub-optimal Excitation488[10]
Emission Maximum (with dsDNA)694[9][12]
Recommended Emission Filter> 665 (Longpass)[9]

Table 2: Recommended Staining Conditions

ApplicationRecommended ConcentrationIncubation TimeTemperature
Long-Term Live-Cell Imaging1 - 3 µM[5][9]Continuous37°C[5]
Short-Term Viability (Flow Cytometry)3 µM[7]5 - 30 minutes[5]Room Temperature or 37°C[5]
Short-Term Viability (Microscopy)1.5 - 3 µM[9]5 - 30 minutes[5]Room Temperature or 37°C[5]

Table 3: Comparison with Other Viability Dyes

FeatureThis compoundPropidium Iodide (PI)DAPI
Toxicity in Long-Term Culture Low / None[4]Can be toxic with prolonged exposureCan be toxic with prolonged exposure
Spectral Overlap with GFP/FITC Minimal[10]SignificantSignificant
UV Excitation Required No[10]NoYes[8]
Photostability High[1]ModerateModerate
Cell Permeability Impermeant to live cells[7]Impermeant to live cellsSemi-permeant in some cases[13]

Experimental Protocols

Protocol 1: Long-Term Live-Cell Imaging for Cytotoxicity Assessment

This protocol describes the use of this compound to continuously monitor cell viability in a kinetic assay upon treatment with a cytotoxic compound.

Materials:

  • Cells of interest cultured in a suitable imaging vessel (e.g., 96-well imaging plate)

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[9]

  • This compound™ solution

  • Cytotoxic agent of interest

  • Live-cell imaging system equipped with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in the imaging vessel and allow them to adhere and grow overnight.

  • Preparation of Reagents: Prepare the cytotoxic agent at the desired concentrations in phenol red-free culture medium. Prepare a working solution of this compound in the same medium at a final concentration of 1-3 µM.[5][9]

  • Assay Start: Replace the existing culture medium with the medium containing the cytotoxic agent and this compound. Include appropriate controls (e.g., vehicle-treated cells with this compound, untreated cells without this compound).

  • Image Acquisition: Place the imaging vessel in the live-cell imaging system maintained at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24, 48, or 72 hours). Use a far-red filter set (e.g., Excitation: 620-640 nm, Emission: 670-720 nm) to detect this compound fluorescence. Also, acquire phase-contrast or brightfield images to monitor overall cell morphology.

  • Image Analysis: Quantify the number of this compound-positive (dead) cells and the total number of cells (can be determined from a nuclear counterstain like Hoechst 33342 if desired, or from brightfield images) at each time point using image analysis software.

  • Data Presentation: Plot the percentage of dead cells over time for each treatment condition to generate kinetic cytotoxicity curves.

G cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_imaging Image Acquisition and Analysis A Seed cells in imaging plate B Prepare cytotoxic agent and this compound in phenol red-free medium A->B C Replace medium with treatment medium containing this compound B->C D Incubate in live-cell imaging system (37°C, 5% CO2) C->D E Acquire time-lapse images (Phase contrast & Far-red fluorescence) D->E F Quantify this compound-positive cells and total cells E->F G Plot % cell death over time F->G

Workflow for long-term cytotoxicity assay using this compound.
Protocol 2: End-Point Viability Staining for Microscopy

This protocol is suitable for determining cell viability at a single time point after treatment.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • This compound™ solution

  • Fixative (e.g., 4% paraformaldehyde), if required for subsequent immunofluorescence

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest for the desired duration.

  • This compound Staining:

    • Prepare a 3 µM working solution of this compound in PBS or culture medium.[7]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[14]

  • Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

  • (Optional) Fixation and Permeabilization: If performing subsequent immunofluorescence, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a detergent like Triton X-100. Note that fixation and permeabilization will allow this compound to stain all cells.[7]

  • Imaging: Mount the coverslips or image the dish using a fluorescence microscope. Acquire images using a far-red filter set.

Signaling Pathway and Mechanism of Action

This compound acts as a viability marker by exploiting the fundamental difference between live and dead cells: the integrity of the plasma membrane.

G LiveCell Intact Plasma Membrane DeadCell Compromised Plasma Membrane Nucleus Nucleus (DNA) Fluorescence Far-Red Fluorescence Nucleus->Fluorescence Emits Light DRAQ7_out This compound DRAQ7_out->LiveCell Excluded DRAQ7_out->DeadCell Enters Cell DRAQ7_in This compound DRAQ7_in->Nucleus Binds DNA

References

DRAQ7 Staining for Microscopy: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7 is a far-red fluorescent DNA dye that serves as an excellent tool for identifying dead or membrane-compromised cells in microscopy and flow cytometry.[1][2][3][4] Its utility lies in its inability to cross the intact plasma membranes of live cells.[5][6] Consequently, it exclusively stains the nuclei of cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[1][2][3][7][8] This property makes this compound a reliable viability marker in a variety of cell-based assays.[5][9][10]

One of the key advantages of this compound is its spectral profile. With excitation maxima at approximately 599 nm and 644 nm, and an emission maximum around 694 nm when intercalated with dsDNA, it is well-suited for multicolor imaging experiments.[4][8][9][11] Its far-red emission minimizes spectral overlap with common fluorophores like GFP and FITC, simplifying analysis and reducing the need for complex compensation.[7][11] Furthermore, this compound has been shown to be non-toxic to cells in long-term culture, allowing for real-time, kinetic studies of cell viability without impacting cell proliferation.[1][5][12]

This document provides a detailed, step-by-step guide for using this compound for staining in microscopy, including protocols for both live-cell viability assessment and nuclear counterstaining in fixed samples.

Data Presentation

For reproducible and accurate results, the following tables summarize the key quantitative parameters for this compound staining.

Table 1: this compound Spectral Properties

ParameterWavelength (nm)Notes
Excitation Maxima599 / 646[4][7][8][9]Can be sub-optimally excited by 488 nm, 568 nm, and 633 nm laser lines.[11]
Emission Maximum~694 (when bound to dsDNA)[7][8][9][13]Emission is detected in the far-red region, typically above 665 nm.[7][11]

Table 2: Recommended Microscope Filter Sets

Filter TypeSpecification
Longpass (LP)695LP, 715LP, or 780LP[7][11][14]
Bandpass (BP)780/60 BP[1][2]

Table 3: Staining Protocol Parameters

ParameterLive Cell Viability StainingFixed Cell Nuclear Counterstaining
This compound Concentration 1-3 µM[1][2][13]5-20 µM[13][15]
Incubation Time 5-30 minutes5-30 minutes
Incubation Temperature Room Temperature or 37°C[7]Room Temperature or 37°C[7]
Wash Steps Not required[1][2][7]Not required after this compound staining[1][2][7]

Experimental Protocols

Protocol 1: Live-Cell Viability Staining

This protocol is designed for identifying dead cells in a live-cell population.

Materials:

  • This compound™ (supplied as a ready-to-use solution)

  • Phosphate Buffered Saline (PBS) or appropriate cell culture medium

  • Cell sample (adherent or in suspension)

  • Microscope slides or imaging chambers

Procedure:

  • Cell Preparation:

    • For adherent cells, ensure they are cultured on microscope slides or in imaging-compatible plates/dishes.

    • For suspension cells, centrifuge the cells and resuspend them in PBS or culture medium at a concentration of approximately 0.5 x 10^5 cells/mL.[14]

  • This compound Addition:

    • Add this compound™ directly to the cell culture medium to a final concentration of 1-3 µM.[1][2][12][13] For example, add 10 µl of 0.3 mM this compound™ stock solution per 1.0 ml of culture medium for a final concentration of 3 µM.[1][7]

    • Gently mix by pipetting or swirling the plate.

  • Incubation:

    • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Staining is typically faster at 37°C.[7]

  • Imaging:

    • Image the cells directly without any wash steps.[7]

    • Use appropriate filter sets to visualize the far-red fluorescence of this compound. Dead cells will exhibit bright nuclear staining.

Protocol 2: Nuclear Counterstaining for Fixed Cells

This protocol is suitable for using this compound as a nuclear counterstain in fixed and permeabilized cells, for example, in immunofluorescence assays.

Materials:

  • This compound™

  • 4% Formaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS)

  • Fixed and permeabilized cell sample on a microscope slide or coverslip

Procedure:

  • Fixation:

    • Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[1][2][7]

    • Gently aspirate the formaldehyde solution and wash the cells twice with PBS.[1][2][7]

  • Permeabilization (if required for other stains):

    • If performing immunostaining for intracellular targets, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

    • Wash the cells twice with PBS.

  • (Optional) Immunostaining:

    • Perform your standard immunofluorescence staining protocol for your target of interest.

  • This compound Counterstaining:

    • Prepare a 5-20 µM working solution of this compound in PBS.[13][15] For a 5 µM solution, you can dilute the 0.3 mM stock 1:60 in PBS.

    • Add the this compound working solution to the fixed cells and incubate for 5-30 minutes at room temperature, protected from light.

  • Imaging:

    • The samples can be imaged directly without further washing.[7] Mount the coverslip if necessary.

    • Visualize the nuclear staining using a far-red filter set.

Visualization of Experimental Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for live and fixed cell staining with this compound.

G cluster_live Live-Cell Viability Staining Workflow live_start Start with Live Cells live_prepare Prepare Cells (Adherent or Suspension) live_start->live_prepare live_add_this compound Add this compound (1-3 µM) live_prepare->live_add_this compound live_incubate Incubate 5-30 min (RT or 37°C, protected from light) live_add_this compound->live_incubate live_image Image Directly (No Wash Step) live_incubate->live_image G cluster_fixed Fixed-Cell Counterstaining Workflow fixed_start Start with Cells on Slide/Coverslip fixed_fix Fix with 4% Formaldehyde fixed_start->fixed_fix fixed_wash1 Wash with PBS fixed_fix->fixed_wash1 fixed_perm Permeabilize (Optional) fixed_wash1->fixed_perm fixed_immuno Immunostaining (Optional) fixed_perm->fixed_immuno fixed_add_this compound Add this compound (5-20 µM) fixed_immuno->fixed_add_this compound fixed_incubate Incubate 5-30 min (RT, protected from light) fixed_add_this compound->fixed_incubate fixed_image Image Directly (No Wash Step) fixed_incubate->fixed_image

References

DRAQ7® Staining for Optimal Cell Viability Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DRAQ7®, a far-red fluorescent dye for the identification of dead or membrane-compromised cells. Optimal incubation time and concentration are critical for achieving accurate and reproducible results in various applications, including flow cytometry, fluorescence microscopy, and high-content screening.

Introduction to this compound®

This compound® is a cell-impermeable anthraquinone dye that specifically stains the nuclei of cells with compromised plasma membranes.[1][2][3][4] Live, healthy cells with intact membranes exclude the dye. Upon loss of membrane integrity, a key indicator of cell death, this compound® enters the cell and intercalates with double-stranded DNA, emitting a bright far-red fluorescence.[2][3] This characteristic makes it an excellent tool for dead cell exclusion in a variety of cell-based assays.

Key Applications

  • Flow Cytometry: Exclusion of non-viable cells from analysis for more accurate immunophenotyping and other flow cytometric applications.[1][3][5]

  • Fluorescence Microscopy: Real-time and end-point visualization of cell death in culture.[1][5]

  • High-Content Screening (HCS): Automated imaging and quantification of cytotoxicity in drug discovery and toxicology studies.[5]

  • Long-Term Cell Health Monitoring: Due to its low toxicity, this compound® can be used for continuous monitoring of cell viability over several days.[5][6][7]

Quantitative Data Summary

The optimal incubation time and concentration for this compound® can vary depending on the cell type, experimental conditions, and application. The following table summarizes recommended starting conditions. It is crucial to titrate the reagent for each specific cell type and assay to obtain the best results.[1][2][3]

ApplicationRecommended ConcentrationIncubation TimeIncubation TemperatureKey Considerations
Flow Cytometry (Viability) 1 - 3 µM5 - 15 minutesRoom Temperature or 37°CStaining is accelerated at 37°C.[3][5][6][8] No wash step is required.[1][5]
Flow Cytometry (DNA Content/Cell Cycle in Fixed Cells) 5 - 20 µM≥ 5 minutesRoom TemperatureRequires cell fixation and permeabilization prior to staining.[4]
Fluorescence Microscopy (Live Cells) 1 - 5 µM10 - 30 minutesRoom Temperature or 37°CCan be added directly to the culture medium.[6][8] Protect from light, especially if other fluorophores are present.[5][8]
Fluorescence Microscopy (Fixed Cells) 5 µM15 - 30 minutesRoom Temperature or 37°CUsed as a nuclear counterstain after fixation and permeabilization.[5][6][8]
High-Content Screening (HCS) 2 - 10 µM10 - 60 minutesOptimized for the specific assayConcentration and incubation time should be optimized for each cell type and compound tested.[9]
Long-Term Cell Health Monitoring 1.0 - 1.5 µMContinuous37°C (in culture)This compound® can be added directly to the culture medium for extended periods.[5]

Experimental Protocols

Protocol for Dead Cell Exclusion in Flow Cytometry

This protocol describes the use of this compound® for the identification and exclusion of dead cells in a suspension cell sample.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS)

  • This compound® stock solution (typically 0.3 mM)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension at a concentration of approximately 5 x 10⁵ cells/mL in your desired buffer.[1]

  • Add this compound® to a final concentration of 1-3 µM. For a 0.3 mM stock solution, this corresponds to a 1:300 to 1:100 dilution.

  • Gently mix the cell suspension.

  • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[1][3] Note that incubation at 37°C can accelerate the staining process.[3][5][6][8]

  • Analyze the samples on a flow cytometer without washing. This compound® can be excited by lasers from 488 nm to 647 nm and its emission is detected in the far-red channel (e.g., with a >660 nm filter).[5][6]

Protocol for Visualizing Dead Cells by Fluorescence Microscopy

This protocol provides a method for staining dead cells in an adherent cell culture for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured in a suitable vessel (e.g., chamber slide, microplate)

  • Culture medium

  • This compound® stock solution

  • Fluorescence microscope with appropriate filters

Procedure:

  • Add this compound® directly to the cell culture medium to a final concentration of 1-5 µM.

  • Incubate for 10-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Image the cells directly without washing. Live cells will show no or very faint fluorescence, while dead cells will exhibit bright nuclear staining.

Diagrams

This compound® Mechanism of Action

DRAQ7_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_live_cell Live Cell cluster_dead_cell Dead Cell DRAQ7_out This compound® live_cell Intact Membrane DRAQ7_out->live_cell Impermeable dead_cell Compromised Membrane DRAQ7_out->dead_cell Permeable live_nucleus Nucleus dead_nucleus Nucleus with This compound® Staining dead_cell->dead_nucleus Intercalates with DNA

Caption: Mechanism of this compound® as a dead cell stain.

Experimental Workflow for Flow Cytometry

Flow_Cytometry_Workflow start Start with Cell Suspension add_this compound Add this compound® (1-3 µM) start->add_this compound incubate Incubate 5-15 min (RT or 37°C) add_this compound->incubate acquire Acquire on Flow Cytometer (No Wash) incubate->acquire analysis Data Analysis: Gate on this compound® Negative Population acquire->analysis

Caption: Workflow for dead cell exclusion using this compound® in flow cytometry.

Troubleshooting and Optimization

  • High Background Staining: This may indicate that the this compound® concentration is too high. Titrate the dye to a lower concentration. Ensure that the cell preparation is not overly stressed, which could lead to transient membrane permeability.

  • Weak Signal in Dead Cells: The incubation time may be too short, or the this compound® concentration may be too low. Increase the incubation time or concentration. Staining at 37°C can also enhance the signal.[3][5][6][8]

  • Staining of Live Cells: While this compound® is generally non-toxic, very high concentrations or prolonged exposure could potentially affect some sensitive cell lines. If live cell staining is observed, reduce the concentration and incubation time.

Conclusion

This compound® is a versatile and reliable far-red fluorescent stain for the identification of dead and membrane-compromised cells. By following the recommended protocols and optimizing the incubation time and concentration for your specific experimental setup, you can achieve accurate and reproducible results for a wide range of cell-based assays. Always refer to the manufacturer's specific instructions for the product you are using.

References

Application Notes and Protocols for Combining DRAQ7 with GFP-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of DRAQ7™, a far-red fluorescent viability dye, and Green Fluorescent Protein (GFP) in cell-based assays. This combination allows for the convenient discrimination of live and dead cells within a GFP-positive population, enabling robust analysis in various applications such as flow cytometry, fluorescence microscopy, and high-content screening.

Principles and Advantages

This compound™ is a cell-impermeable DNA dye that specifically stains the nuclei of dead or membrane-compromised cells.[1] Intact, live cells exclude the dye. Upon loss of membrane integrity, this compound™ enters the cell, intercalates with double-stranded DNA (dsDNA), and emits a strong far-red fluorescence signal.[2][3]

Green Fluorescent Protein (GFP) is a widely used reporter protein that emits green fluorescence when excited by blue light.[4][5] Cells are often genetically engineered to express GFP, either alone or as a fusion tag with a protein of interest, to study gene expression, protein localization, and other cellular processes.

The key advantage of combining this compound™ and GFP lies in their spectral separation.[6][7][8] GFP is typically excited by a 488 nm laser and emits at around 509 nm, while this compound™ is optimally excited by red laser lines (e.g., 633 nm or 647 nm) and emits in the far-red region of the spectrum (>665 nm).[2][6][9][10][11] This minimal spectral overlap allows for simultaneous detection with standard filter sets and requires little to no compensation in flow cytometry.[7][11][12]

Spectral Properties

A clear understanding of the spectral characteristics of both fluorophores is crucial for successful experimental design and data analysis. The following table summarizes the key spectral properties of a common GFP variant (EGFP) and this compound™.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Excitation SourceRecommended Emission Filter
EGFP488[9]509[4][9]488 nm Laser530/30 BP
This compound™599 / 646[6][10]678 / 694 (dsDNA-bound)[2][6][10]633 nm or 647 nm Laser695LP, 715LP, or 780LP[2][6]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for co-staining GFP-expressing cells with this compound™ for viability analysis.

G cluster_workflow Experimental Workflow start Start with GFP-expressing cells treat Apply experimental treatment (e.g., drug compound) start->treat stain Add this compound™ directly to cell suspension or culture medium treat->stain incubate Incubate for 5-30 minutes at room temperature or 37°C stain->incubate acquire Acquire data (Flow Cytometry, Microscopy, or HCS) incubate->acquire analyze Analyze data to discriminate live/dead GFP-positive cells acquire->analyze G cluster_gating Gating Strategy total_cells Total Cell Population gfp_pos GFP Positive total_cells->gfp_pos High GFP Signal gfp_neg GFP Negative total_cells->gfp_neg Low GFP Signal live_gfp_pos Live GFP+ gfp_pos->live_gfp_pos Low this compound™ Signal dead_gfp_pos Dead GFP+ gfp_pos->dead_gfp_pos High this compound™ Signal live_gfp_neg Live GFP- gfp_neg->live_gfp_neg Low this compound™ Signal dead_gfp_neg Dead GFP- gfp_neg->dead_gfp_neg High this compound™ Signal

References

Application Notes and Protocols: DRAQ7 Staining of Adherent vs. Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7 is a far-red fluorescent dye that serves as a robust tool for identifying dead or membrane-compromised cells. Its utility spans a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening. A key feature of this compound is its impermeability to intact, live cell membranes. Consequently, it exclusively stains the nuclei of cells whose membrane integrity has been compromised, a hallmark of late apoptosis or necrosis. This characteristic makes this compound an excellent substitute for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties with no UV excitation and minimal overlap with common fluorophores like FITC and PE.[1][2]

These application notes provide detailed protocols for using this compound to stain both adherent and suspension cells, enabling accurate assessment of cell viability and cytotoxicity.

Principle of this compound Staining

The fundamental principle of this compound as a viability dye lies in its selective permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of this compound. However, in cells undergoing cell death, the membrane integrity is lost, allowing this compound to enter and bind to nuclear DNA. This interaction results in a strong far-red fluorescence signal, allowing for the clear distinction between live and dead cell populations.

cluster_0 Live Cell cluster_1 Dead Cell Live_Cell Intact Plasma Membrane DRAQ7_out This compound DRAQ7_out->Live_Cell No Entry Nucleus_Live Nucleus Dead_Cell Compromised Plasma Membrane Nucleus_Dead Stained Nucleus (Far-Red Fluorescence) Dead_Cell->Nucleus_Dead Binds to DNA DRAQ7_in This compound DRAQ7_in->Dead_Cell Entry

Figure 1: Principle of this compound viability staining.

Data Summary: this compound Staining Parameters

The following tables summarize the key quantitative parameters for this compound staining of adherent and suspension cells across different platforms.

Table 1: Recommended Staining Conditions

ParameterSuspension CellsAdherent CellsReference
This compound Concentration 1 - 5 µM (typically 3 µM)1 - 5 µM (typically 3 µM)[3][4][5]
Incubation Time 5 - 30 minutes5 - 30 minutes[1]
Incubation Temperature Room Temperature or 37°CRoom Temperature or 37°C[1][3]
Wash Steps Not requiredNot required[1][3]

Table 2: Instrumentation and Detection Settings

ParameterFlow CytometryFluorescence Microscopy / HCSReference
Excitation Wavelengths 488 nm, 633 nm, or 647 nm633 nm or 647 nm (optimal)[1][3][5]
Emission Detection >660 nm (e.g., 695LP, 715LP, or 780/60 BP)>660 nm (e.g., 695LP, 715LP)[1][3][5]

Experimental Protocols

The primary difference in staining protocols for adherent versus suspension cells lies in the initial sample preparation. Once adherent cells are brought into a single-cell suspension, the staining procedure is virtually identical to that for suspension cells.

Protocol 1: Staining of Suspension Cells for Flow Cytometry

This protocol is suitable for cells that grow in suspension (e.g., lymphocytes, leukemia cell lines).

A Start with suspension cell culture B Count cells and adjust concentration to ≤5 x 10^5 cells/mL in an appropriate buffer (e.g., PBS). A->B C Add this compound to a final concentration of 3 µM. B->C D Incubate for 10 minutes at room temperature or 37°C, protected from light. C->D E Analyze directly by flow cytometry without washing. D->E

Figure 2: Workflow for this compound staining of suspension cells.

Materials:

  • Suspension cell culture

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • This compound™ (ready-to-use solution)

  • Flow cytometer

Procedure:

  • Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.

  • Perform a cell count and adjust the cell concentration to ≤5 x 10^5 cells/mL.[3][6]

  • For each 0.5 mL of cell suspension, add the appropriate volume of this compound™ stock solution to achieve a final concentration of 3 µM.[3][7] For example, if using a 0.3 mM stock, add 5 µL per 0.5 mL of cell suspension.

  • Gently mix the cell suspension.

  • Incubate for 5-15 minutes at room temperature or 37°C, ensuring protection from light.[1] Staining is typically faster at 37°C.[1]

  • Analyze the samples directly on a flow cytometer without any washing steps.[1][3] Excite with a 488 nm or 633/647 nm laser and collect emission using a filter appropriate for far-red fluorescence (e.g., >660 nm).

Protocol 2: Staining of Adherent Cells for Flow Cytometry

This protocol is designed for cells that grow attached to a surface (e.g., HeLa, fibroblasts).

Materials:

  • Adherent cell culture

  • Trypsin-EDTA or other cell dissociation reagent

  • Culture medium with serum (to inactivate trypsin)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • This compound™ (ready-to-use solution)

  • Flow cytometer

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Wash the cell monolayer once with PBS.

  • Add pre-warmed trypsin-EDTA to the flask or plate and incubate at 37°C until the cells detach.

  • Neutralize the trypsin by adding culture medium containing serum.

  • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS or an appropriate buffer.

  • Proceed with steps 3-7 from Protocol 1: Staining of Suspension Cells for Flow Cytometry .

Protocol 3: Staining of Adherent Cells for Fluorescence Microscopy or High-Content Screening (HCS)

This protocol allows for the in-situ analysis of cell viability in adherent cell cultures.

A Culture adherent cells on slides, coverslips, or microplates. B Optional: Treat cells with experimental compounds. A->B C Add this compound directly to the culture medium to a final concentration of 3-5 µM. B->C D Incubate for 10-20 minutes at room temperature or 37°C, protected from light. C->D E Analyze directly by fluorescence microscopy or HCS without washing. D->E

Figure 3: Workflow for in-situ this compound staining of adherent cells.

Materials:

  • Adherent cells cultured in plates, on coverslips, or in chamber slides

  • Culture medium

  • This compound™ (ready-to-use solution)

  • Fluorescence microscope or High-Content Screening system

Procedure:

  • Culture adherent cells to the desired confluency in a suitable vessel for imaging.

  • If applicable, treat the cells with your compounds of interest for the desired duration.

  • Directly add this compound™ to the culture medium to a final concentration of 3-5 µM.

  • Gently mix by swirling the plate or vessel.

  • Incubate for 10-20 minutes at room temperature or 37°C, protected from light.[3][7]

  • Without removing the medium or washing, place the culture vessel on the stage of the fluorescence microscope or HCS instrument.

  • Acquire images using a filter set appropriate for far-red fluorescence (Excitation: ~640 nm, Emission: >665 nm). Live cells will remain unstained, while dead cells will exhibit bright nuclear fluorescence.

Concluding Remarks

This compound offers a straightforward and reliable method for assessing cell viability in both adherent and suspension cell cultures. Its simple, no-wash protocol and compatibility with a wide range of analytical platforms make it an invaluable tool for cytotoxicity assays, drug screening, and routine cell health monitoring. The protocols provided herein can be adapted to specific cell types and experimental designs, with the recommendation to optimize this compound concentration and incubation time for each new cell line or condition.

References

Application Notes and Protocols for DRAQ7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DRAQ7: A Far-Red Viability Dye

This compound is a far-red fluorescent DNA dye that serves as a critical tool for assessing cell viability.[1][2] Its utility lies in its impermeability to intact cell membranes; it exclusively stains the nuclei of dead or membrane-compromised cells.[3][4][5][6] This characteristic makes it an ideal substitute for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties.[4] this compound is excited by a broad range of wavelengths (488 nm to 647 nm) and emits in the far-red spectrum (>665 nm), minimizing spectral overlap with common fluorophores such as GFP, FITC, and PE.[3][4][5][7] This allows for straightforward integration into multicolor analysis without the need for complex compensation.[4][5]

A key advantage of this compound is its non-toxic nature, which permits its use in long-term, real-time cell viability and cytotoxicity assays without impacting cell proliferation or function.[1][3][8] This makes it a valuable reagent for drug development professionals studying the kinetic effects of cytotoxic agents.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound in various applications.

Table 1: this compound Staining Parameters for Viability Analysis

ParameterRecommended RangeNotes
Concentration (Live Cells) 1-3 µMOptimal concentration may vary by cell type and should be determined empirically.[9]
Concentration (Fixed Cells) 5-20 µMFor nuclear counterstaining in fixed and permeabilized cells.[9]
Incubation Time 5-30 minutesStaining is faster at 37°C.[4][10]
Incubation Temperature Room Temperature or 37°C
Cell Density ≤5 x 10⁵ cells/mLRecommended for optimal staining in suspension.[10][11]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Notes
Excitation Maxima 599 / 644Can be sub-optimally excited by the 488 nm laser.[7][9]
Emission Maxima 678 / 697 (dsDNA-bound)Detected using far-red filters (e.g., >660 nm).[5][7][9]

Experimental Protocols

Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol outlines the use of this compound to identify and exclude dead cells from analysis in a mixed population of live and dead cells.

Materials:

  • Cell suspension in a suitable buffer (e.g., PBS or cell culture medium without phenol red)

  • This compound™ (0.3 mM stock solution)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤5 x 10⁵ cells/mL in your chosen buffer.[10][11]

  • Add this compound™ to the cell suspension to a final concentration of 1-3 µM. For example, add 5 µL of 0.3 mM this compound™ to 0.5 mL of cell suspension for a final concentration of 3 µM.[7]

  • Gently mix the cells by pipetting.

  • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[8][9]

  • Analyze the cells directly on a flow cytometer without any washing steps.[4][10]

  • Excite with a 488 nm or 633/647 nm laser and collect emission using a filter suitable for the far-red spectrum (e.g., >665 nm long-pass filter).[12]

  • Gate on the this compound-negative population for analysis of live cells.

G Workflow for Dead Cell Exclusion using this compound in Flow Cytometry cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis prep_cells Prepare Single-Cell Suspension add_this compound Add this compound (1-3 µM) prep_cells->add_this compound incubate Incubate 5-15 min (RT or 37°C, dark) add_this compound->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate on This compound-Negative Population acquire->gate analyze Analyze Live Cells gate->analyze

This compound Flow Cytometry Workflow
Protocol 2: Real-Time Cytotoxicity Assay using Fluorescence Microscopy

This protocol describes a kinetic assay to monitor cytotoxicity over time using this compound.

Materials:

  • Cells cultured in a suitable imaging vessel (e.g., 96-well plate, chamber slide)

  • This compound™ (0.3 mM stock solution)

  • Cytotoxic agent of interest

  • Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets

Procedure:

  • Seed cells in the imaging vessel and allow them to adhere and grow to the desired confluency.

  • Add this compound™ directly to the cell culture medium to a final concentration of 1-3 µM.[10]

  • Place the imaging vessel on the fluorescence microscope stage within the environmental chamber.

  • Acquire a baseline image (time 0) to assess the initial level of cell death.

  • Add the cytotoxic agent at the desired concentration to the culture medium.

  • Initiate time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

  • Use the far-red channel to detect this compound fluorescence, which will increase as cells lose membrane integrity.

  • Quantify the number of this compound-positive cells at each time point to generate a kinetic profile of cytotoxicity.

G Workflow for Real-Time Cytotoxicity Assay with this compound cluster_setup Assay Setup cluster_treatment Treatment and Imaging cluster_quant Data Analysis seed_cells Seed Cells in Imaging Vessel add_draq7_media Add this compound to Culture Medium (1-3 µM) seed_cells->add_draq7_media baseline_image Acquire Baseline Image (t=0) add_draq7_media->baseline_image add_cytotoxin Add Cytotoxic Agent baseline_image->add_cytotoxin time_lapse Initiate Time-Lapse Imaging add_cytotoxin->time_lapse quantify Quantify this compound-Positive Cells at Each Time Point time_lapse->quantify kinetic_profile Generate Kinetic Profile of Cytotoxicity quantify->kinetic_profile

This compound Real-Time Cytotoxicity Assay
Protocol 3: Nuclear Counterstaining in Fixed Cells for Imaging

This protocol details the use of this compound as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence or other imaging applications.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound™ (0.3 mM stock solution)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[10]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Optional: Perform immunofluorescent staining for your target of interest according to your established protocol.

  • Dilute this compound™ in PBS to a final concentration of 5-20 µM.[9]

  • Incubate the cells with the this compound™ solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence.

G Workflow for Nuclear Counterstaining with this compound in Fixed Cells cluster_fixperm Fixation and Permeabilization cluster_stain Staining cluster_image Imaging fix_cells Fix Cells (e.g., 4% PFA) wash1 Wash with PBS fix_cells->wash1 perm_cells Permeabilize Cells (e.g., 0.1% Triton X-100) wash1->perm_cells wash2 Wash with PBS perm_cells->wash2 immuno Optional: Immunostaining wash2->immuno add_draq7_fixed Add this compound (5-20 µM) immuno->add_draq7_fixed incubate_fixed Incubate 5-10 min (RT, dark) add_draq7_fixed->incubate_fixed wash3 Wash with PBS incubate_fixed->wash3 mount Mount Coverslip wash3->mount image Acquire Images mount->image G Cell Death Pathways and this compound Staining cluster_apoptosis Apoptosis cluster_necrosis Necrosis early_apop Early Apoptosis (Membrane Intact) late_apop Late Apoptosis/ Secondary Necrosis (Membrane Compromised) early_apop->late_apop draq7_neg This compound Negative early_apop->draq7_neg draq7_pos This compound Positive late_apop->draq7_pos necrotic Necrosis (Membrane Compromised) necrotic->draq7_pos live_cell Live Cell (Membrane Intact) live_cell->early_apop live_cell->necrotic live_cell->draq7_neg

References

Application Note: Utilizing DRAQ7™ for Robust Dead Cell Identification in High-Content Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in high-content screening (HCS) and analysis.

Introduction

High-content screening (HCS) is a powerful technology in drug discovery and cell biology, enabling the simultaneous measurement of multiple cellular parameters. A critical component of any cell-based assay is the assessment of cytotoxicity and cell viability. DRAQ7™ is a far-red fluorescent DNA dye specifically designed for this purpose. It is a cell-impermeable molecule that exclusively stains the nuclei of cells with compromised plasma membranes, which is a hallmark of late-stage apoptosis or necrosis.[1][2] Its unique spectral properties, with excitation peaks at 599/644 nm and an emission maximum at 694 nm when bound to DNA, make it highly compatible with multiplexing, as it minimizes spectral overlap with common fluorophores like GFP, FITC, and PE.[3][4] This non-toxic nature allows for its use in both endpoint and long-term, real-time cell health monitoring without impacting viable cells.[5]

Principle of this compound™ Action

This compound™ leverages the integrity of the cell membrane to differentiate between live and dead cells. In viable cells, the intact plasma membrane prevents the entry of the dye. However, in cells undergoing cell death, the membrane becomes permeable, allowing this compound™ to enter, bind to nuclear DNA, and emit a bright far-red fluorescent signal upon excitation.[4][6] This straightforward mechanism provides a clear and quantifiable marker for cell death.

G cluster_live Live Cell cluster_dead Dead Cell Live Nucleus Nucleus Live Cell Intact Membrane Dead Nucleus Stained Nucleus Dead Cell Compromised Membrane This compound This compound™ This compound->Live Cell Excluded This compound->Dead Nucleus Enters & Binds DNA

Figure 1. Mechanism of this compound™ for dead cell identification.

Advantages of this compound™ in HCS

  • Minimal Spectral Overlap: Its far-red emission avoids interference with blue, green, and yellow fluorophores, simplifying multiplexed assay design.[7][8]

  • No-Wash Protocol: this compound™ can be added directly to the cell culture medium, and images can be acquired without washing steps, streamlining workflows.[9][10]

  • High Stability: The dye is photostable and can be used in long-term studies without significant photobleaching.[8]

  • Low Toxicity: It has been shown to be non-toxic to viable cells over extended periods, making it suitable for kinetic, real-time imaging assays.[5][11][12]

  • Compatibility: Works across a wide range of imaging platforms and cell types, including mammalian, bacterial, and plant cells.[1][13]

Experimental Protocols

Protocol 1: Endpoint Cytotoxicity Assay

This protocol outlines a standard method for determining compound-induced cytotoxicity in an endpoint HCS assay.

Materials:

  • Cells of interest

  • 96- or 384-well clear-bottom imaging plates

  • Cell culture medium

  • Test compounds and controls (e.g., Staurosporine as a positive control for apoptosis)

  • Hoechst 33342 solution (for total nuclei count)

  • This compound™ (0.3 mM stock solution)[3][14]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. Culture for 24 hours.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add the compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and this compound™ in cell culture medium.

    • For this compound™, a final concentration of 1.0 - 3.0 µM is recommended.[1][6] This can be achieved by adding 1 µL of 0.3 mM stock to every 100-300 µL of medium.

    • Add the staining solution directly to the wells.

  • Incubation: Incubate the plate for 10-30 minutes at 37°C, protected from light.[2][10][13] No washing steps are required.

  • Image Acquisition:

    • Image the plates using a high-content imaging system.

    • Acquire images in at least two channels:

      • Blue Channel (e.g., 405 nm excitation, 450/50 nm emission): To detect all cell nuclei stained with Hoechst 33342.

      • Far-Red Channel (e.g., 633 nm excitation, 695LP emission): To detect dead cell nuclei stained with this compound™.[7][15]

G cluster_workflow Endpoint Cytotoxicity Workflow Seed 1. Seed Cells (e.g., 96-well plate) Treat 2. Treat with Compounds (24-72h incubation) Seed->Treat Stain 3. Add Staining Cocktail (Hoechst + this compound™) Treat->Stain Incubate 4. Incubate (15-30 min at 37°C) Stain->Incubate Image 5. Image Acquisition (HCS Platform) Incubate->Image Analyze 6. Image Analysis (Quantify Live/Dead Cells) Image->Analyze

Figure 2. Experimental workflow for an endpoint cytotoxicity assay using this compound™.

Protocol 2: Real-Time Cell Viability Monitoring

This compound™'s low toxicity allows for kinetic analysis of cell death.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-incubation with this compound™: Add this compound™ directly to the culture medium at a final concentration of 1.0 - 1.5 µM at the beginning of the experiment.[1]

  • Compound Treatment: Add test compounds to the wells.

  • Kinetic Imaging: Place the plate within a live-cell imaging HCS system equipped with environmental control (37°C, 5% CO₂).

  • Image Acquisition: Acquire images in the far-red channel (and other desired channels, e.g., brightfield) at regular intervals (e.g., every 1-2 hours) over the course of the experiment (e.g., 48 hours).

Data Analysis and Presentation

Image analysis software is used to segment and count the total number of nuclei (Hoechst-positive) and the number of dead nuclei (this compound™-positive).

Calculation: % Cytotoxicity = (Number of this compound-positive Nuclei / Number of Hoechst-positive Nuclei) x 100

The results can be used to generate dose-response curves and calculate IC₅₀ values for test compounds.

G cluster_analysis Data Analysis Pipeline Raw Raw Images (Blue & Far-Red Channels) Seg Image Segmentation (Identify Nuclei) Raw->Seg Count Object Counting (Total vs. This compound+) Seg->Count Calc Calculate % Cytotoxicity Count->Calc Plot Generate Dose-Response Curves Calc->Plot IC50 Determine IC₅₀ Values Plot->IC50

Figure 3. High-content data analysis workflow.

Quantitative Data Summary

The following tables present example data obtained from a typical HCS cytotoxicity assay using this compound™.

Table 1: HCS Imaging and Staining Parameters

Parameter Setting Justification
Total Nuclei Stain Hoechst 33342 Stains all cell nuclei for accurate total cell counting.
Dead Cell Stain This compound™ Specifically stains nuclei of membrane-compromised cells.[1]
This compound™ Concentration 1.0 - 3.0 µM Optimal range for clear signal without toxicity to live cells.[1][5][6]
Incubation Time 10 - 30 minutes Sufficient time for dye uptake in dead cells.[10][13]
Excitation/Emission (Hoechst) ~405 nm / ~450 nm Standard channel for DAPI/Hoechst.

| Excitation/Emission (this compound™) | ~633-647 nm / >665 nm | Far-red channel minimizes spectral overlap.[1][15] |

Table 2: Example Cytotoxicity Data for Compound X on HeLa Cells (48h)

Compound X (µM) Total Cells (Count) Dead Cells (this compound+ Count) % Cytotoxicity
0 (Vehicle) 5120 153 3.0%
0.1 5080 203 4.0%
1 4850 485 10.0%
5 3540 1416 40.0%
10 2210 1215 55.0%
25 980 784 80.0%
50 450 405 90.0%

| IC₅₀ Value | | | ~7.5 µM |

Conclusion

This compound™ is a versatile and robust far-red fluorescent dye for identifying dead cells in high-content screening assays. Its ease of use in no-wash protocols, low toxicity for live-cell imaging, and excellent spectral compatibility make it a superior alternative to traditional viability dyes like Propidium Iodide (PI) and 7-AAD.[16] By incorporating this compound™ into HCS workflows, researchers can reliably obtain critical cytotoxicity data, enhancing the quality and throughput of drug discovery and cellular research programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DRAQ7 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for addressing a weak or absent DRAQ7 signal in flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is very weak or completely absent. What are the most common causes?

A weak or absent this compound signal can stem from several factors throughout the experimental workflow. The primary areas to investigate are:

  • Suboptimal Reagent Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions.[1][2] A titration experiment is highly recommended to determine the optimal concentration.[1]

  • Inadequate Incubation Time or Temperature: Staining may be incomplete if the incubation time is too short or the temperature is not optimal. Staining is generally faster at 37°C compared to room temperature.[3][4][5]

  • Incorrect Instrument Settings: The flow cytometer's laser and filter configuration may not be optimal for this compound detection.[6][7][8] this compound is best excited by a red laser (633 nm or 647 nm), although it can be sub-optimally excited by a blue laser (488 nm).[6][9][10]

  • Low Percentage of Dead/Permeabilized Cells: this compound exclusively stains cells with compromised membranes.[1][9][11] If your cell population is highly viable, a weak signal is expected. It is crucial to include proper positive controls to ensure the dye is working correctly.

  • Cell Density: Staining at a cell density higher than recommended (≤5 x 10⁵ cells/mL) can lead to insufficient dye availability for all target cells.[3][4][5][12]

Q2: How can I determine the optimal this compound concentration for my experiment?

The ideal this compound concentration can vary between cell types.[1] A titration experiment is the most effective way to identify the optimal concentration for your specific cells. While a final concentration of 3 µM is often recommended as a starting point, testing a range from 1 µM to 10 µM is advisable.[1][2][3][4][9]

Experimental Protocol: this compound Titration

  • Cell Preparation: Prepare a single-cell suspension of your control (untreated) cells and a positive control for cell death (e.g., heat-shocked or detergent-treated cells). Adjust the cell concentration to ≤5 x 10⁵ cells/mL in a suitable buffer like PBS.[3][4][5]

  • Aliquot Cells: Aliquot the positive control cell suspension into several tubes.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions to test a range of final concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM).

  • Staining: Add the different concentrations of this compound to the respective tubes of positive control cells. Also, prepare a tube of unstained cells and a tube of highly viable cells stained with the median concentration as negative controls.

  • Incubation: Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.[3]

  • Data Acquisition: Analyze the samples on the flow cytometer without any wash steps.[3][4]

  • Analysis: Determine the concentration that provides the best separation between the this compound-positive (dead) and this compound-negative (live) populations with the lowest background signal in the live population.

Table 1: Example this compound Titration Setup

TubeCell TypeThis compound Final ConcentrationPurpose
1Untreated0 µM (Unstained)Negative Control (Autofluorescence)
2Untreated3 µMNegative Staining Control
3Heat-Shocked1 µMTest Concentration
4Heat-Shocked3 µMTest Concentration
5Heat-Shocked5 µMTest Concentration
6Heat-Shocked10 µMTest Concentration
Q3: What are the correct flow cytometer settings for detecting this compound?

Proper instrument setup is critical for detecting the far-red fluorescence of this compound.

  • Excitation: this compound is optimally excited by red lasers (e.g., 633 nm or 647 nm).[6][13] It can also be sub-optimally excited by blue (488 nm) or yellow (561 nm) lasers, which can be convenient for panels with FITC and PE, as minimal compensation is needed.[2][6][10][12]

  • Emission: this compound's emission is in the far-red spectrum, with a maximum at approximately 694-697 nm when bound to dsDNA.[6][9][10][11][13]

  • Filters: Use a longpass filter such as 695LP or 715LP, or a bandpass filter appropriate for detectors like APC, PerCP-Cy5.5, or APC-Cy7.[3][6][9]

Table 2: Recommended Laser and Filter Configurations for this compound

Excitation LaserRecommended Emission FilterCommon Fluorochromes in the same Channel
Red Laser (633/647 nm) - Optimal 695LP, 715LP, 780LP, or a Cy5/APC filter (e.g., 660/20 BP)APC, Alexa Fluor 647
Blue Laser (488 nm) - Sub-optimal PerCP-Cy5.5 or PerCP-eFluor 710 filter setsPerCP-Cy5.5, PerCP
Yellow Laser (561 nm) - Sub-optimal 780/60 BP or similar far-red filtersPE-Cy7

Note: Always check your specific cytometer's configuration and optimize PMT voltages using positive and negative controls.

Q4: I have a low percentage of this compound-positive cells, but I expect higher cell death. What could be the problem?

If you suspect your cell death rate is higher than what is being reported by this compound, consider the following:

  • Kinetics of Cell Death: this compound stains cells only after the plasma membrane has lost integrity. Cells in the early stages of apoptosis, which still have intact membranes, will not be stained. Consider co-staining with an early apoptosis marker, such as Annexin V, to get a more complete picture of the dying cell population.[6]

  • Debris Exclusion: Ensure your gating strategy correctly excludes cellular debris, which can be mistaken for this compound-negative events. Gate on forward scatter (FSC) and side scatter (SSC) to identify your cell population of interest before analyzing the this compound signal.

  • Positive Control Failure: Your positive control for cell death may not be effective. To create a robust positive control, you can treat cells with a detergent like Triton X-100 or heat-shock them to ensure membrane permeabilization. This will help you correctly set the gate for the this compound-positive population.

Experimental Protocols & Visual Guides

Standard Protocol: Staining Cells with this compound for Viability
  • Prepare Cell Suspension: Resuspend cells in an appropriate buffer (e.g., PBS or culture medium without phenol red) at a concentration of ≤5 x 10⁵ cells/mL.[3][4][5][12]

  • Add this compound: Add this compound to a final concentration of 3 µM (or your pre-optimized concentration).[3][4][5][9] For example, add 5 µL of the stock solution to a 0.5 mL cell suspension.[3][4]

  • Incubate: Gently mix and incubate for 10-20 minutes at room temperature or 37°C, protected from light.[3][10]

  • Analyze: The samples can be analyzed directly on the flow cytometer without washing.[3][4]

Diagrams

G Mechanism of this compound Staining cluster_0 Extracellular Space cluster_1 Cell This compound This compound Dye LiveCell Live Cell (Intact Membrane) This compound->LiveCell Cannot Penetrate Membrane DeadCell Dead/Permeabilized Cell (Compromised Membrane) This compound->DeadCell Enters Cell Nucleus Nucleus (dsDNA) DeadCell->Nucleus Intercalates with DNA Fluorescence Far-Red Signal (>665 nm) Nucleus->Fluorescence Emits Far-Red Fluorescence

Caption: Mechanism of this compound action in dead or membrane-compromised cells.

G Troubleshooting Workflow for Weak this compound Signal Start Weak or No This compound Signal CheckControls Are Positive/Negative Controls Correct? Start->CheckControls CheckSettings Are Instrument Settings (Laser/Filter) Optimal? CheckControls->CheckSettings Yes FixControls Prepare fresh positive (e.g., heat-shock) and negative controls. CheckControls->FixControls No CheckConcentration Is this compound Concentration Optimized? CheckSettings->CheckConcentration Yes FixSettings Use Red Laser (633/647nm) and Far-Red Filter (>695LP). CheckSettings->FixSettings No CheckIncubation Is Incubation Time/Temp Sufficient? CheckConcentration->CheckIncubation Yes Titrate Perform this compound Titration (e.g., 1-10 µM). CheckConcentration->Titrate No IncreaseIncubation Increase incubation time (up to 30 min) or use 37°C. CheckIncubation->IncreaseIncubation No End Signal Resolved CheckIncubation->End Yes FixControls->Start FixSettings->Start Titrate->Start IncreaseIncubation->Start

Caption: A logical workflow for troubleshooting a weak this compound signal.

G Gating Strategy for this compound Start Acquire Sample Data FSC_SSC Gate on FSC-A vs SSC-A to exclude debris and aggregates Start->FSC_SSC Singlets Gate on FSC-A vs FSC-H to select for singlet cells FSC_SSC->Singlets Viability Gate on Histogram (this compound Channel) Singlets->Viability Live_Cells This compound Negative (Live Cells) Viability->Live_Cells Negative Population Dead_Cells This compound Positive (Dead Cells) Viability->Dead_Cells Positive Population

Caption: A typical gating strategy for identifying live and dead cells using this compound.

References

Optimizing DRAQ7 Concentration for Diverse Cell Types: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DRAQ7 concentration for accurate cell viability and health assessment across various cell types and experimental platforms.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For most applications, a final concentration of 1-5 µM this compound is recommended as a starting point. However, the optimal concentration is cell-type dependent and should be determined empirically through titration.[1][2]

Q2: How does this compound work?

A2: this compound is a far-red fluorescent dye that selectively stains the nuclei of dead or membrane-compromised cells.[3][4][5] It is impermeant to intact, live cells, making it an excellent tool for viability assessment.[5][6]

Q3: Can I use this compound in long-term cell culture assays?

A3: Yes, this compound is non-toxic to living cells over several days of exposure, making it suitable for long-term cell health monitoring.[3][4][7] For continuous exposure in culture, a concentration of 1.0 – 1.5 µM is often recommended.[4]

Q4: Is this compound compatible with other fluorescent dyes?

A4: this compound is spectrally compatible with many common fluorophores such as FITC and PE, as it has minimal spectral overlap.[6][7] It can be excited by blue, green, yellow, or red lasers and is detected in the far-red spectrum (>660 nm).[3][4]

Q5: Do I need to wash the cells after this compound staining?

A5: No, a key advantage of this compound is that no wash steps are required after staining, simplifying experimental workflows.[3][4][6]

Troubleshooting Guide

Issue Possible Cause Solution
High background fluorescence in live cells This compound concentration is too high.Titrate this compound to a lower concentration. A range of 0.35 – 10 μM can be tested to find the optimal balance between dead cell staining and minimal background.[7]
Cells are stressed or unhealthy, leading to transient membrane permeability.Ensure optimal cell culture conditions and gentle handling of cells during the experiment.
Weak or no signal in dead cells This compound concentration is too low.Increase the this compound concentration. Titration is recommended to find the optimal concentration for your specific cell type.[1][2][6]
Incubation time is too short.Increase the incubation time. While staining is often rapid (5-15 minutes), this can be optimized.[8][9]
Insufficient number of dead cells.Use a positive control of heat-shocked or detergent-treated cells to confirm staining protocol and instrument settings.
Signal bleed-through into other channels Incorrect filter sets are being used.Use appropriate longpass or bandpass filters for far-red emission (e.g., >660 nm).[3][4]
Compensation is not set correctly in flow cytometry.Although minimal compensation is often needed with FITC and PE, it's crucial to run single-stain controls to set proper compensation for your specific multicolor panel.[6]
Variability between experiments Inconsistent cell numbers.Ensure consistent cell density across experiments, as this can affect the final dye-to-cell ratio. A recommended density is ≤5 x 10^5 cells/mL.[3][4]
Inconsistent incubation conditions.Maintain consistent incubation time and temperature. Staining is accelerated at 37°C compared to room temperature.[3][4][8]

Recommended this compound Concentration Ranges

The optimal this compound concentration can vary based on the application and cell type. The following table summarizes recommended starting concentrations. Titration is always recommended for optimal results.

Application Recommended Concentration Range Notes
Flow Cytometry (Viability) 1 - 5 µMA final concentration of 3 µM is a common starting point.[3][4][8]
Flow Cytometry (DNA Content/Cell Cycle in Fixed Cells) 5 - 20 µMHigher concentrations are often required for staining fixed and permeabilized cells.[1]
Fluorescence Microscopy (Viability) 1 - 10 µMTitration is critical to achieve a high signal-to-noise ratio.
Long-Term Live-Cell Imaging 1 - 3 µMThis compound has been shown to be non-toxic at concentrations up to 20 µM for several days in some cell lines.[7][10]
Combined Fixation and Staining 5 - 10 µMWhen combining with formaldehyde-based fixatives, a higher concentration may be needed.[3][4]

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Concentration in Suspension Cells by Flow Cytometry

This protocol outlines a method to determine the optimal concentration of this compound for a specific suspension cell type.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in your preferred buffer (e.g., PBS or culture medium).

    • Prepare two populations of cells: a live, healthy population and a dead cell population (e.g., by heat shock at 65°C for 10-15 minutes or treatment with 70% ethanol for 10 minutes).

  • This compound Dilution Series:

    • Prepare a series of this compound dilutions to test a range of final concentrations (e.g., 0.5, 1, 2, 3, 5, and 10 µM).

  • Staining:

    • Aliquot 100 µL of the live cell suspension and 100 µL of the dead cell suspension into separate sets of tubes for each this compound concentration.

    • Add the corresponding this compound dilution to each tube.

    • Incubate for 10-15 minutes at room temperature, protected from light.[3][8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer without any washing steps.

    • Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a >660 nm filter.

    • For each concentration, compare the fluorescence intensity of the live and dead cell populations.

  • Data Analysis:

    • The optimal concentration will provide the brightest staining of the dead cell population with the lowest fluorescence in the live cell population, maximizing the separation between the two.

Protocol 2: this compound Staining for Viability Assessment in Adherent Cells by Fluorescence Microscopy
  • Cell Culture:

    • Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency.

  • Induce Cell Death (Positive Control):

    • Treat a subset of wells with a known cytotoxic agent to induce cell death, creating a positive control.

  • This compound Staining:

    • Prepare a working solution of this compound in culture medium at the desired concentration (start with 3-5 µM).

    • Remove the old culture medium and add the this compound-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[9]

  • Imaging:

    • Image the cells directly without washing.

    • Use excitation and emission filters appropriate for a far-red dye (e.g., excitation 630-650 nm, emission >670 nm).

  • Analysis:

    • Assess the staining pattern. Dead cells should exhibit bright nuclear fluorescence, while live cells should show minimal to no fluorescence. Optimize the concentration to achieve the best signal-to-noise ratio.

Visualizing Experimental Workflows

G This compound Staining and Cell Viability Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start with cell suspension or adherent cells prep_suspension Prepare single-cell suspension start->prep_suspension prep_adherent Culture adherent cells in imaging vessel start->prep_adherent add_this compound Add this compound to cell suspension or medium prep_suspension->add_this compound prep_adherent->add_this compound incubate Incubate (5-30 min) at RT or 37°C, protected from light add_this compound->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry microscopy Image by Fluorescence Microscopy incubate->microscopy

Caption: General workflow for this compound staining of cells for viability analysis.

G This compound Titration Logic start Start Titration prep_controls Prepare Live and Dead Cell Controls start->prep_controls test_concentrations Test a Range of this compound Concentrations (e.g., 0.5-10 µM) prep_controls->test_concentrations analyze Analyze Fluorescence of Live and Dead Populations test_concentrations->analyze evaluate Optimal Separation? analyze->evaluate increase_conc Increase this compound Concentration evaluate->increase_conc No (Weak dead signal) decrease_conc Decrease this compound Concentration evaluate->decrease_conc No (High live signal) optimal_conc Optimal Concentration Identified evaluate->optimal_conc Yes increase_conc->test_concentrations decrease_conc->test_concentrations

Caption: Decision-making process for optimizing this compound concentration.

References

preventing DRAQ7 photobleaching during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their microscopy experiments using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on ensuring optimal signal stability.

Frequently Asked Questions (FAQs)

Q1: I am concerned about this compound photobleaching. What causes this and how can I prevent it?

A1: this compound is specifically designed for high photostability and exhibits very low photobleaching, making it well-suited for long-term, real-time cell health assays.[1][2][3][4][5] However, all fluorophores are susceptible to photobleaching to some degree under intense or prolonged illumination. Photobleaching occurs when a fluorescent molecule permanently loses its ability to fluoresce due to photon-induced chemical damage.

While this compound itself is highly stable, you may be observing signal loss in your broader experiment due to the photobleaching of other, less stable fluorophores in your panel. It is crucial to protect any additional fluorescent stains from light during incubation periods.[6][7][8][9]

To minimize any potential for photobleaching in your experiments, including those with this compound, consider the following general best practices:

  • Minimize Exposure: Only illuminate the sample when actively acquiring images.[10]

  • Reduce Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[10][11]

  • Use Efficient Filters: Ensure your filter sets are well-matched to the excitation and emission spectra of your fluorophores to maximize signal detection and minimize excitation light exposure.[10]

  • Employ Antifade Reagents: For fixed-cell imaging, using an antifade mounting medium can protect your sample.[2][11]

Q2: What are the optimal excitation and emission settings for this compound to maximize signal and minimize potential phototoxicity?

A2: For microscopy and high-content screening, this compound is optimally excited using yellow or red wavelengths.[7] Specifically, excitation is most efficient with 633 nm or 647 nm laser lines.[2][6][12] Its emission is in the far-red region, starting at 665 nm, with a maximum at 694 nm when bound to dsDNA.[6][7][13] Using these optimal settings ensures a strong signal with lower excitation power, which in turn minimizes the risk of phototoxicity and photobleaching. While this compound can be sub-optimally excited by a 488 nm laser line in flow cytometry, for imaging applications, the red laser lines are recommended.[2][5][12][14]

Q3: Can I use antifade mounting media with this compound?

A3: Yes, this compound is compatible with antifade mountants.[2] However, it is critical to use a mountant that does not contain DAPI, as DAPI can quench the this compound signal.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Perceived loss of this compound signal over time Photobleaching of other fluorophores in the experiment.Protect samples from light during all incubation steps, especially if other fluorescent stains are present.[6][7][8][9] Reduce overall light exposure during imaging.
Sub-optimal imaging settings.Use optimal excitation (633 nm or 647 nm) and emission filters (e.g., 695LP, 715LP, or 780LP) for this compound.[2][6][12]
DAPI interference.If using a mounting medium, ensure it does not contain DAPI.[2]
Weak overall fluorescence signal Low concentration of this compound.Ensure the final concentration of this compound is optimized for your cell type and experimental conditions (typically 3-5 µM).[6][13]
Incorrect filter selection.Use appropriate long-pass filters to capture the far-red emission of this compound.[2][6][12]

Experimental Protocols & Workflows

General Workflow for Staining with this compound

The following diagram illustrates a typical workflow for staining cells with this compound for fluorescence microscopy.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging prep Prepare Cell Suspension or Adherent Cells add_this compound Add this compound (e.g., 3-5 µM final concentration) prep->add_this compound Proceed to staining incubate Incubate 10-30 min at RT or 37°C in the dark add_this compound->incubate acquire Image using Microscopy (Ex: 633/647 nm, Em: >665 nm) incubate->acquire No wash step required

Caption: General experimental workflow for this compound staining.

Decision-Making Process for Mitigating Perceived Photobleaching

This diagram outlines a logical approach to troubleshooting signal loss in experiments involving this compound.

G start Start: Perceived this compound Signal Loss check_other_dyes Are other fluorophores in the experiment? start->check_other_dyes protect_from_light Action: Protect all samples from light during incubation. check_other_dyes->protect_from_light Yes check_settings Review Imaging Settings check_other_dyes->check_settings No protect_from_light->check_settings optimize_settings Action: Use optimal Ex/Em for this compound (Ex: 633/647 nm, Em: >665 nm). Reduce laser power. check_settings->optimize_settings Sub-optimal check_mountant Is an antifade mountant being used? check_settings->check_mountant Optimal optimize_settings->check_mountant check_dapi Does it contain DAPI? check_mountant->check_dapi Yes end_stable Conclusion: This compound signal is stable. check_mountant->end_stable No replace_mountant Action: Use a DAPI-free antifade mountant. check_dapi->replace_mountant Yes check_dapi->end_stable No replace_mountant->end_stable

Caption: Troubleshooting logic for perceived this compound photobleaching.

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound, which are essential for setting up imaging experiments to maximize signal and minimize photobleaching.

ParameterWavelength (nm)Notes
Excitation Maxima (Exλmax) 599 / 644Optimal for microscopy with red laser lines (633 or 647 nm).[2][6][12][13]
Emission Maximum (Emλmax) 694 (when bound to dsDNA)Emission begins at 665 nm.[6][7][13]
Recommended Emission Filters >660 nm (e.g., 695LP, 715LP, 780LP)Long-pass filters are recommended to capture the far-red emission.[2][6][12]

References

Technical Support Center: DRAQ7 Signal Compensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals using DRAQ7 for cell viability analysis in multicolor fluorescence experiments. It offers troubleshooting guides and frequently asked questions to address challenges related to spectral overlap and signal compensation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a far-red fluorescent DNA dye.[1][2][3] Its primary application is in cell viability assays to differentiate between live and dead cells. Because it cannot penetrate the intact membranes of live cells, it selectively stains the nuclei of dead or membrane-compromised cells. It is compatible with a wide range of instruments, including flow cytometers and fluorescence microscopes.[4]

Q2: What is spectral overlap, and why is compensation necessary when using this compound?

A2: Spectral overlap, or "spillover," occurs when the fluorescence emission of one dye is detected in the detector designated for another dye. This compound has a broad emission spectrum in the far-red region (fluorescence emission from 665 nm into the low infra-red).[4] This can overlap with other far-red fluorophores like Allophycocyanin (APC) or Alexa Fluor 647. Compensation is a process that corrects for this spectral overlap, ensuring that the signal detected in a specific channel originates only from the intended fluorophore. While this compound has no spectral overlap with dyes like FITC, GFP, and PE, compensation is often required when used with fluorophores emitting in the far-red spectrum.[4][5]

Q3: Which common fluorophores are most likely to require compensation with this compound?

A3: Fluorophores that emit in the far-red region of the spectrum are most likely to have spectral overlap with this compound. Limited compensation is typically required for fluorophores such as APC, PE-Cy5, and PE-Cy7.[5] It is generally not recommended to combine this compound with other far-red fluorophores excited by blue to red light without careful compensation.[6]

Q4: What are compensation controls and why are they essential?

A4: Compensation controls are samples that are stained with only one fluorophore each (single-stain controls). These are essential for calculating the amount of spectral overlap between different fluorophores. For accurate compensation, you need an unstained cell sample and a single-stained sample for this compound and for every other fluorophore in your experiment that shows spectral overlap.

Q5: Can I use this compound without compensation?

A5: Using this compound without compensation is possible in certain situations. If you are using fluorophores that do not have overlapping emission spectra with this compound (e.g., FITC, GFP, PE), compensation is not necessary.[4] Additionally, on cytometers equipped with dual lasers (blue/red), it's possible to display dead cells in a "virtual" channel, which can help avoid compensation issues.[7][8][9] However, when using this compound with other far-red dyes like APC, compensation is crucial for accurate results.

Troubleshooting Guides

Guide 1: How to Perform Single-Stain Compensation for this compound

This guide provides a step-by-step protocol for preparing and running single-stain compensation controls for an experiment involving this compound and a fluorophore with potential spectral overlap, such as APC.

Experimental Protocol: this compound and APC Compensation

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Staining buffer (e.g., PBS with 2% FBS)

  • This compound solution

  • APC-conjugated antibody

  • Unlabeled antibody (isotype control)

  • Flow cytometer tubes

  • Micropipettes

Methodology:

  • Prepare Cell Suspension:

    • Harvest cells and wash them with PBS.

    • Resuspend the cells in staining buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Set Up Compensation Tubes: You will need three tubes for this compensation setup:

    • Tube 1: Unstained Control: Pipette 100 µL of the cell suspension into a flow cytometer tube. This sample will be used to set the baseline fluorescence.

    • Tube 2: APC Single-Stain Control: Pipette 100 µL of the cell suspension into a new tube. Add the recommended amount of APC-conjugated antibody. Incubate according to the manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark. After incubation, wash the cells with staining buffer and resuspend them in 200-500 µL of staining buffer for analysis.

    • Tube 3: this compound Single-Stain Control: Pipette 100 µL of the cell suspension into a new tube. To ensure you have a positive signal, you can use a sample of cells where you expect some cell death or induce it by treating with a small amount of Triton-X 100 (1%) for 10 minutes.[10] Add this compound to a final concentration of 3 µM (e.g., add 5 µl of a 0.3 mM stock to 0.5 ml of cell suspension).[11] Incubate for 10 minutes at room temperature in the dark.[5] Do not wash the cells after this compound staining.[5]

  • Acquire Compensation Data on the Flow Cytometer:

    • Run the unstained control to adjust the forward scatter (FSC) and side scatter (SSC) voltages and to set the negative fluorescence gates.

    • Run the APC single-stain control. Adjust the APC detector voltage to place the positive population on scale. Record the data.

    • Run the this compound single-stain control. Adjust the voltage for the this compound detector (typically a far-red channel like APC-Cy7 or PerCP-Cy5.5) to place the positive population on scale. Record the data.

  • Calculate Compensation Matrix:

    • Use your flow cytometer's software to automatically calculate the compensation matrix based on the single-stain controls. The software will determine the percentage of the APC signal that is spilling into the this compound channel and vice-versa.

    • Manually inspect the compensation to ensure it is correct. The median fluorescence intensity (MFI) of the negative population in the compensated channel should be the same as the MFI of the positive population in that channel.

  • Apply Compensation to Your Experiment:

    • Once the compensation matrix is set, you can run your fully stained experimental samples. The software will apply the calculated compensation to the data as it is acquired.

Guide 2: Troubleshooting Poor this compound Compensation

If you are experiencing issues with your this compound compensation, refer to the table and decision tree below to diagnose and resolve the problem.

Data Presentation: Spectral Properties and Potential Overlap
FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compoundRecommended Action
This compound 599 / 644[1][2][3]678 / 694 (with DNA)[1][2][3]--
APC 650[12]660[12]High Compensation required
Alexa Fluor 647 650[13]665[13]High Compensation required
PE-Cy5 496, 565667Moderate Compensation likely required
PE-Cy7 496, 565785Low to Moderate Check for spillover; compensation may be needed
FITC 495519None [4][5]No compensation needed
GFP 488509None [4][5]No compensation needed
PE 496, 565578None [4][5]No compensation needed
Troubleshooting Checklist
ProblemPotential CauseRecommended Solution
Over-compensation (Correctly stained populations appear skewed or "frown")- Incorrectly set gates on single-stain controls.- Compensation control signal is too dim.- Ensure gates for compensation are set on the brightest part of the positive population.- Use compensation beads or a brighter antibody for single-stain controls. For this compound, ensure a clear positive population by treating cells to induce death.
Under-compensation (Populations show a "tail" into the adjacent channel)- Compensation values are too low.- Autofluorescence of cells is not properly accounted for.- Re-run single-stain controls and recalculate the compensation matrix.- Ensure the unstained control is run first to set baseline fluorescence.
High Background Signal in this compound Channel - this compound concentration is too high.- Long incubation time.- Titrate this compound to find the optimal concentration for your cell type.- Adhere to the recommended 10-minute incubation time.
Difficulty Distinguishing this compound Positive and Negative Populations - Low percentage of dead cells in the control sample.- Instrument settings are not optimal.- For the this compound single-stain control, use a sample with a known high percentage of dead cells or induce cell death (e.g., heat shock or Triton-X 100 treatment).- Adjust the detector voltage to ensure good separation between the negative and positive populations.
Visualizations

Diagram 1: Spectral Overlap

Spectral_Overlap cluster_APC APC Emission cluster_this compound This compound Emission cluster_Detectors Flow Cytometer Detectors APC_Emission APC (660 nm peak) APC_Detector APC Detector (e.g., 660/20 BP) APC_Emission->APC_Detector Primary Signal DRAQ7_Emission This compound (>665 nm) DRAQ7_Emission->APC_Detector Spillover DRAQ7_Detector This compound Detector (e.g., 695 LP) DRAQ7_Emission->DRAQ7_Detector Primary Signal

Caption: Conceptual diagram of this compound spectral spillover into the APC detector.

Diagram 2: Compensation Workflow

Compensation_Workflow A 1. Prepare Cells B 2. Create Controls A->B C Unstained Cells B->C Tube 1 D Single-Stain: this compound B->D Tube 2 E Single-Stain: APC B->E Tube 3 F 3. Acquire Data on Cytometer C->F D->F E->F G 4. Calculate Compensation Matrix F->G H 5. Apply to Experimental Samples G->H

Caption: Experimental workflow for setting up single-stain compensation controls.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Compensation? Q_Signal Is the single-stain positive signal bright? Start->Q_Signal A_Signal_No Induce cell death for this compound control. Use brighter antibody/beads for others. Q_Signal->A_Signal_No No Q_Gates Are compensation gates set correctly? Q_Signal->Q_Gates Yes End Re-acquire and recalculate compensation matrix. A_Signal_No->End A_Gates_No Re-gate on the brightest part of the positive population. Q_Gates->A_Gates_No No Q_Concentration Is this compound concentration optimized? Q_Gates->Q_Concentration Yes A_Gates_No->End A_Concentration_No Titrate this compound to find the optimal concentration. Q_Concentration->A_Concentration_No No Q_Concentration->End Yes A_Concentration_No->End

Caption: Decision tree for troubleshooting common this compound compensation issues.

References

DRAQ7 Staining in Fixed Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ7 staining in fixed cells. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in fixed cells?

This compound™ is a far-red fluorescent DNA dye.[1][2][3] It is a cell-impermeable anthraquinone that will not enter live, intact cells.[3][4][5] However, in fixed and permeabilized cells, the membrane integrity is compromised, allowing this compound™ to enter and bind to double-stranded DNA (dsDNA), resulting in a strong fluorescent signal.[6][7][8] This makes it an excellent nuclear counterstain in fixed-cell imaging and flow cytometry applications.[4][9]

Q2: Can I use this compound™ with other fluorophores like GFP or FITC?

Yes, this compound™ is spectrally compatible with many common fluorophores.[4] Its far-red emission minimizes spectral overlap with green and yellow fluorophores such as GFP, FITC, and PE.[2][4][5] This allows for multicolor analysis without the need for complex compensation.[4] However, it is not recommended for use with other far-red fluorochromes like APC or PE-Cy7.[4]

Q3: Is RNase treatment necessary when using this compound™?

No, RNase treatment is not required when using this compound™.[3][4][10] The dye selectively intercalates with dsDNA.[7][8]

Q4: Can I mix this compound™ directly with my fixative?

Yes, for some applications, this compound™ can be mixed with formaldehyde fixative for a one-step fix, permeabilize, and stain protocol.[4][9] This can be a time-saving step, particularly for cells expressing fluorescent proteins. A recommended starting point is to mix equal volumes of 10µM this compound™ and 8% formaldehyde.[4]

Q5: How long is the this compound™ signal stable after staining?

Stained cells can typically be analyzed for up to two hours after the staining procedure without significant loss of signal.[4] It is recommended to protect the samples from light during incubation and prior to analysis to prevent photobleaching, especially if other fluorescent stains are used.[4][11][12]

Troubleshooting Guides

Issue 1: High Background Staining

High background fluorescence can obscure the specific nuclear signal, making data interpretation difficult.

ParameterPossible CauseRecommended Solution
This compound™ Concentration Concentration is too high, leading to non-specific binding.Titrate the this compound™ concentration. Start with the recommended range (e.g., 3-5 µM) and perform a dilution series to find the optimal concentration for your cell type and experimental conditions.[9][11]
Incubation Time Incubation is too long, allowing the dye to accumulate in the cytoplasm or extracellular matrix.Reduce the incubation time. Staining is often rapid, and 5-15 minutes at room temperature is typically sufficient.[1][4]
Washing Steps Inadequate washing after fixation and permeabilization can leave residual reagents that may interact with this compound™.Ensure thorough washing with PBS or an appropriate buffer after fixation and any permeabilization steps, especially if using detergents like Triton X-100.[9]
Cell Debris Staining of DNA from dead and lysed cells in the sample.If possible, gently wash the cell preparation to remove debris before staining. For flow cytometry, use forward and side scatter gating to exclude debris from the analysis.
Cytoplasmic Staining In some protocols, unbound dye may result in dim cytoplasmic fluorescence.[1]While this can be used for nuclear/cytoplasmic segmentation, if it is undesirable, ensure optimal concentration and incubation times are used. For flow cytometry, specific filters can help exclude signal from unbound dye.[4]
Issue 2: No or Weak Staining

A lack of signal can indicate a problem with the staining protocol or the cells themselves.

ParameterPossible CauseRecommended Solution
Cell Permeabilization Inadequate permeabilization of the cell membrane prevents this compound™ from reaching the nucleus.Ensure your fixation and permeabilization protocol is effective for your cell type. Aldehyde-based fixatives (e.g., formaldehyde) followed by a detergent (e.g., Triton X-100) or alcohol-based fixation are common methods.[9]
This compound™ Concentration Concentration is too low for the cell density or cell type.Increase the this compound™ concentration. Titration is recommended to find the optimal concentration.[1]
Incubation Time/Temperature Incubation time is too short or the temperature is too low.Increase the incubation time (up to 30 minutes) or perform the incubation at 37°C to accelerate the staining process.[4][11][12]
Reagent Integrity The this compound™ reagent may have degraded due to improper storage.Store this compound™ at 4°C in the dark and do not freeze.[4] Ensure the product is within its expiration date.
Instrument Settings Incorrect laser lines or filter sets are being used for detection.Ensure the correct excitation and emission settings are used on your instrument. This compound™ can be excited by wavelengths from 488 nm to 647 nm, with emission detected above 665 nm.[4][7][9]

Experimental Protocols

Standard Protocol for this compound™ Staining of Fixed Adherent Cells for Microscopy
  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.

  • Fixation:

    • Prepare a 4% formaldehyde solution in PBS.

    • Aspirate the culture medium and gently wash the cells with PBS.

    • Add the 4% formaldehyde solution to cover the cells and incubate for 15-30 minutes at room temperature.[4][9]

  • Washing: Gently aspirate the formaldehyde solution and wash the cells twice with PBS.

  • Permeabilization (if required for other antibodies): If performing immunofluorescence, proceed with your standard blocking and permeabilization protocol (e.g., using Triton X-100). Wash thoroughly after this step.[4][9]

  • This compound™ Staining:

    • Prepare a 5 µM this compound™ solution in PBS.[4][11]

    • Overlay the sample with the 5 µM this compound™ solution.

    • Incubate for 5-30 minutes at room temperature, protected from light.[4]

  • Analysis: The cells can be analyzed directly without further washing.[4][11]

Quantitative Staining Parameters
ParameterFlow CytometryImaging/Microscopy
This compound™ Concentration 1-3 µM[9][12]5-20 µM[1]
Incubation Time 5-15 minutes[1]5-30 minutes[4]
Incubation Temperature Room Temperature or 37°C[11][12]Room Temperature or 37°C[4][11]
Cell Density (Flow) ≤5 x 10⁵ cells/mL[9][11]N/A

Visual Troubleshooting Workflows

DRAQ7_Troubleshooting_High_Background start High Background Staining Observed check_conc Is this compound™ concentration within the recommended range? start->check_conc reduce_conc Action: Reduce this compound™ concentration and re-stain. check_conc->reduce_conc No check_incubation Is incubation time longer than recommended? check_conc->check_incubation Yes resolved Issue Resolved reduce_conc->resolved reduce_incubation Action: Reduce incubation time and re-stain. check_incubation->reduce_incubation Yes check_washing Were washing steps after fixation/permeabilization thorough? check_incubation->check_washing No reduce_incubation->resolved improve_washing Action: Improve washing steps and re-stain. check_washing->improve_washing No check_washing->resolved Yes improve_washing->resolved

Caption: Troubleshooting workflow for high background staining with this compound.

DRAQ7_Troubleshooting_No_Signal start No/Weak this compound™ Signal Observed check_permeabilization Is the cell permeabilization protocol adequate? start->check_permeabilization optimize_perm Action: Optimize fixation and permeabilization protocol. check_permeabilization->optimize_perm No check_conc Is this compound™ concentration sufficient? check_permeabilization->check_conc Yes resolved Issue Resolved optimize_perm->resolved increase_conc Action: Increase this compound™ concentration and re-stain. check_conc->increase_conc No check_incubation Is incubation time/ temperature sufficient? check_conc->check_incubation Yes increase_conc->resolved increase_incubation Action: Increase incubation time/temperature and re-stain. check_incubation->increase_incubation No check_instrument Are the instrument's laser and filter settings correct? check_incubation->check_instrument Yes increase_incubation->resolved correct_settings Action: Correct instrument settings for far-red detection. check_instrument->correct_settings No check_instrument->resolved Yes correct_settings->resolved

Caption: Troubleshooting workflow for no or weak signal with this compound.

References

DRAQ7 Technical Support Center: Troubleshooting Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using DRAQ7™, a far-red fluorescent dye for staining the nuclei of dead or membrane-compromised cells.[1][2][3]

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound™ is a far-red fluorescent DNA dye.[4] Because it is impermeable to the membranes of live and intact cells, it is an excellent tool for identifying dead or membrane-compromised cells in an experimental population.[3][4][5] Upon entering a cell with a compromised membrane, this compound binds to double-stranded DNA, exhibiting a significant increase in fluorescence. It can be used in various applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS).[1][2][3]

What are the most common causes of high background fluorescence with this compound?

High background fluorescence can obscure results and make data interpretation difficult. The primary causes include:

  • Concentration is too high: Using a higher-than-optimal concentration of this compound is a frequent cause of background signal.

  • Prolonged incubation time: While this compound staining is rapid, excessively long incubation can lead to increased non-specific binding.

  • Presence of extracellular DNA: DNA released from dead cells into the culture medium can bind to this compound, creating background fluorescence.

  • Sub-optimal buffer composition: The use of culture medium containing phenol red can contribute to unwanted background fluorescence in imaging applications.[2]

  • Instrument settings: Improperly configured instrument settings, such as photomultiplier tube (PMT) voltages that are too high, can amplify weak background signals.

What are the recommended staining parameters for this compound?

Optimal conditions can vary by cell type and application, but general guidelines are provided below. Titration is always recommended to determine the best conditions for your specific experiment.[5][6]

ParameterRecommended RangeNotes
Final Concentration 1-5 µMA final concentration of 3 µM is a common starting point for many protocols.[1][5][7] For long-term viability assays, 1.0-1.5 µM may be sufficient.[2]
Incubation Time 5-15 minutesStaining is typically complete within 10 minutes.[1][4][5][7] Longer times (up to 30 minutes) may be used but should be tested.[6]
Incubation Temperature Room Temperature (RT) or 37°CStaining is accelerated at 37°C, which may allow for a reduction in incubation time.[1][6][7]
Cell Density ≤5 x 10⁵ cells/mLHigh cell densities can lead to clumping and non-uniform staining.[1][3][7]

In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with high background fluorescence.

Problem 1: High background fluorescence observed across the entire sample, including areas without cells.

This issue often points to problems with the staining solution or buffer.

Workflow for Troubleshooting Extracellular Background

start High Extracellular Background Detected check_media Are you using phenol red-containing medium for imaging? start->check_media change_media Action: Switch to phenol red-free imaging medium. check_media->change_media Yes check_dna Is there significant cell death leading to extracellular DNA? check_media->check_dna No change_media->check_dna add_dnase Action: Consider adding DNase to the buffer to digest extracellular DNA. check_dna->add_dnase Yes wash_step Action: Introduce a gentle wash step post-incubation. check_dna->wash_step No add_dnase->wash_step end_solution Problem Resolved wash_step->end_solution

Caption: Troubleshooting workflow for high extracellular background.

Detailed Steps:

  • Evaluate Culture Medium: For fluorescence microscopy, culture medium containing phenol red can increase background fluorescence. It is recommended to replace it with an equivalent medium without phenol red before imaging.[2]

  • Check for Excessive Cell Death: A high percentage of dead cells can release DNA into the medium. This extracellular DNA can be stained by this compound. If this is suspected, consider a brief treatment with DNase.

  • Introduce a Wash Step: Although many protocols state that no washing is required, a gentle wash with phosphate-buffered saline (PBS) or another appropriate buffer after incubation can help remove unbound this compound from the solution.[1][2][7]

Problem 2: Both live and dead cells show high fluorescence (poor discrimination).

This suggests that the dye concentration is too high or incubation conditions are sub-optimal, leading to non-specific binding or entry into viable cells.

Workflow for Optimizing Staining Specificity

start Poor Discrimination Between Live/Dead Cells titrate Action: Titrate this compound concentration. Start from 0.5 µM and increase to find optimal signal-to-noise. start->titrate reduce_time Action: Reduce incubation time. Try 5-10 minutes. titrate->reduce_time reduce_temp Action: Switch incubation from 37°C to Room Temperature. reduce_time->reduce_temp check_controls Review Controls: Ensure unstained and positive controls (permeabilized cells) are correctly gated. reduce_temp->check_controls end_solution Problem Resolved check_controls->end_solution

Caption: Workflow for optimizing this compound staining specificity.

Detailed Steps:

  • Titrate this compound Concentration: This is the most critical step. The optimal concentration can vary between cell types.[4][5] Create a dilution series (e.g., 0.5 µM, 1 µM, 3 µM, 5 µM) to identify the concentration that provides bright staining of dead cells with minimal background in live cells.

  • Optimize Incubation Time and Temperature: Reduce the incubation time to the minimum required for robust staining of dead cells (often 5-10 minutes).[1][4] Staining at room temperature instead of 37°C can slow the kinetics and may reduce non-specific uptake.[1][7]

  • Use Proper Controls for Gating: Always include proper controls to set analysis gates correctly.

    • Unstained Cells: To determine the level of cellular autofluorescence.

    • Live, Stained Cells: To set the negative gate for this compound.

    • Dead/Permeabilized Cells: To set the positive gate. This can be achieved by treating cells with 1% Triton-X100 or by heat-killing to ensure maximal staining for the positive control.[1][2][3]

Key Experimental Protocol: Staining for Flow Cytometry

This protocol provides a standard methodology for using this compound to assess cell viability.

Objective: To differentiate and exclude dead cells from analysis.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS), azide-free

  • This compound™ (supplied ready-to-use, typically 0.3 mM)[4][8]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension. Centrifuge the cells and resuspend them in an appropriate buffer (e.g., PBS) at a concentration of ≤5 x 10⁵ cells/mL.[1][3][7]

  • Staining: For each 0.5 mL of cell suspension, add the volume of this compound stock solution required to reach the desired final concentration (e.g., for a 3 µM final concentration from a 0.3 mM stock, add 5 µL).[1][3][7]

    • Note: If performing immunophenotyping (e.g., with fluorescent antibodies), complete those staining steps before adding this compound.[1][3][7]

  • Incubation: Gently mix the cell suspension by pipetting. Incubate for 10 minutes at either room temperature or 37°C, ensuring samples are protected from light.[1][3][7]

  • Analysis: Analyze the samples on a flow cytometer without any washing steps.[1][7] Excite with a blue (488 nm), yellow/green (561 nm), or red (633/640 nm) laser and detect emission using a longpass filter above 660 nm (e.g., 695LP or similar).[7]

By systematically addressing these potential issues, researchers can significantly reduce background fluorescence and improve the quality and reliability of their data when using this compound.

References

impact of cell density on DRAQ7 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of DRAQ7, a far-red fluorescent dye for viability assessment, with a specific focus on the impact of cell density on staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell density for this compound staining?

For optimal results in suspension cells, it is recommended to use a cell concentration of ≤5 x 105 cells/mL .[1][2][3] Adherent cells can be stained directly in culture wells, with the understanding that confluent or near-confluent cultures may present challenges.

Q2: How does cell density affect this compound staining?

Exceeding the recommended cell density can lead to several issues that compromise the accuracy of viability assessments:

  • Incomplete Staining: At very high cell densities, the available this compound concentration may be insufficient to saturate all the DNA in non-viable cells, leading to dimmer signals and potential false negatives.

  • Increased Background Fluorescence: A higher concentration of cells can lead to increased non-specific binding of the dye, raising the background fluorescence and reducing the signal-to-noise ratio. This can make it difficult to distinguish truly positive cells from the negative population.

  • Cell Aggregation: High cell densities can promote cell clumping. These aggregates can trap the dye, leading to artificially high fluorescence signals, and can also clog the flow cell of a cytometer.

Q3: Can I use a higher concentration of this compound to compensate for high cell density?

While titrating the dye is always recommended, simply increasing the this compound concentration to counteract high cell density is not an ideal solution.[4][5] Excessive dye concentration can lead to increased background staining of viable cells and may not effectively penetrate large cell clumps to stain all non-viable cells within. The most reliable approach is to optimize the cell density itself.

Q4: What is the mechanism of this compound staining?

This compound is a cell-impermeable anthraquinone dye that selectively enters cells with compromised plasma membranes.[6][7] Once inside, it intercalates with double-stranded DNA, emitting a strong far-red fluorescence upon excitation. Healthy, viable cells with intact membranes exclude the dye and therefore do not fluoresce.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No this compound Signal in Dead Cells Cell density is too high, leading to insufficient dye per cell.Adjust cell suspension to the recommended concentration of ≤5 x 105 cells/mL.
Inadequate incubation time or temperature.Incubate for at least 10 minutes at room temperature or 37°C. Staining is accelerated at 37°C.[1][2]
Incorrect filter set or laser excitation.Ensure the use of appropriate filters for far-red emission (e.g., >665 nm) and a suitable excitation laser (e.g., 488 nm, 633 nm, or 647 nm).[5]
High Background Staining in Live Cells Cell density is too high, causing non-specific dye interactions.Optimize cell density to be within the recommended range.
This compound concentration is too high.Titrate the this compound concentration to find the optimal balance between signal and background for your specific cell type and experimental conditions.[4][5]
Cells are stressed or dying due to handling.Handle cells gently during preparation and staining to maintain membrane integrity.
High Variability Between Replicates Inconsistent cell densities across samples.Ensure accurate and consistent cell counting and dilution for all samples.
Uneven mixing of this compound with the cell suspension.Gently but thoroughly mix the cell suspension after adding this compound.
Cell Clumping/Aggregation Cell density is too high.Reduce the cell concentration. If necessary, use a cell-dissociation reagent or pass the cell suspension through a cell strainer.

Experimental Protocols

Standard this compound Staining Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation:

    • Harvest cells and perform a cell count.

    • Centrifuge the cell suspension and resuspend the pellet in a suitable buffer (e.g., PBS) to a final concentration of ≤5 x 105 cells/mL .[1][2][3]

  • Staining:

    • Add this compound to the cell suspension at a final concentration of 1-3 µM. A typical starting concentration is 3 µM.[1][3][8]

    • Gently mix the suspension.

    • Incubate for 10-15 minutes at room temperature or 37°C, protected from light.[1][3]

  • Analysis:

    • Analyze the cells directly by flow cytometry without any wash steps.

    • Excite with a 488 nm, 633 nm, or 647 nm laser and collect emission using a filter appropriate for far-red fluorescence (e.g., >665 nm).[5]

In-Culture Viability Assessment with this compound

This compound is non-toxic and can be used for long-term cell viability monitoring directly in culture.[6]

  • Add this compound to Culture:

    • Add this compound directly to the cell culture medium to a final concentration of 1-3 µM.

    • Mix gently by swirling the culture vessel.

  • Incubation and Monitoring:

    • Return the cells to the incubator.

    • Monitor the emergence of this compound-positive (non-viable) cells over time using fluorescence microscopy or by taking aliquots for flow cytometry analysis.

Visualizing the Impact of Cell Density

The following diagrams illustrate the principles of this compound staining and the potential issues arising from suboptimal cell densities.

G This compound Staining Mechanism cluster_0 Viable Cell cluster_1 Non-Viable Cell Intact Membrane Intact Plasma Membrane Nucleus_V Nucleus (DNA) Compromised Membrane Compromised Plasma Membrane DRAQ7_int This compound (intracellular) Compromised Membrane->DRAQ7_int Nucleus_NV Nucleus (DNA) Fluorescence Far-Red Fluorescence Nucleus_NV->Fluorescence DRAQ7_ext This compound (extracellular) DRAQ7_ext->Intact Membrane Blocked DRAQ7_ext->Compromised Membrane Enters Cell DRAQ7_int->Nucleus_NV Binds to DNA

Figure 1. Mechanism of selective this compound staining in non-viable cells.

G Impact of Cell Density on Staining cluster_0 Optimal Cell Density (≤5 x 10^5 cells/mL) cluster_1 High Cell Density (>5 x 10^5 cells/mL) Optimal_Staining Sufficient this compound per cell Clear_Signal Clear distinction between live and dead cells Optimal_Staining->Clear_Signal Accurate_Results Accurate Viability Data Clear_Signal->Accurate_Results High_Density Insufficient this compound per cell Incomplete_Staining Incomplete Staining (False Negatives) High_Density->Incomplete_Staining High_Background Increased Background High_Density->High_Background Aggregation Cell Aggregation High_Density->Aggregation Inaccurate_Results Inaccurate Viability Data Incomplete_Staining->Inaccurate_Results High_Background->Inaccurate_Results Aggregation->Inaccurate_Results Experiment Staining Experiment Experiment->Optimal_Staining Experiment->High_Density

Figure 2. Logical workflow demonstrating the consequences of optimal versus high cell density.

References

DRAQ7 Staining Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in DRAQ7 staining.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing weak or no this compound signal in my dead/dying cell population?

A weak or absent this compound signal can be attributed to several factors, from suboptimal staining conditions to incorrect instrument settings.

Troubleshooting Steps:

  • Verify Reagent Concentration: Ensure you are using the recommended concentration of this compound. For most applications, a final concentration of 3 µM is optimal. However, the ideal concentration can be cell-type dependent and may require titration.[1][2][3]

  • Optimize Incubation Time and Temperature: Staining is typically effective after 10-30 minutes of incubation at room temperature or 37°C.[1][4][5] Staining is accelerated at 37°C, which may allow for shorter incubation times.[4][5][6] Titrate the incubation time for your specific cell type and experimental conditions.[1][4][6]

  • Check Instrument Settings: Confirm that the correct lasers and filters are being used for this compound detection. This compound can be excited by blue, green, yellow, or red lasers, with optimal excitation by red laser lines.[1][2][6] Emission should be collected using a longpass or bandpass filter above 660 nm (e.g., 780/60 BP).[1][6]

  • Assess Cell Permeability: this compound only enters cells with compromised membranes. If your treatment does not induce sufficient membrane permeability, the signal will be weak. Consider including a positive control, such as cells treated with a cytotoxic agent or permeabilized with 1% Triton X-100, to confirm that the dye is working correctly.[4][5]

  • Protect from Light: Protect samples from light during incubation, especially when co-staining with other fluorophores, to prevent photobleaching.[1][4][6]

2. My live cell population is showing a positive this compound signal (False Positives). What could be the cause?

False positive staining in the live cell population can compromise the accuracy of your viability assessment. This is often due to issues with cell handling or the staining protocol itself.

Troubleshooting Steps:

  • Gentle Cell Handling: Rough handling of cells during harvesting or washing can cause mechanical damage to the cell membrane, leading to this compound uptake in otherwise viable cells. Ensure gentle pipetting and centrifugation.

  • Avoid Over-incubation: While a 10-30 minute incubation is standard, prolonged exposure to this compound, especially at higher concentrations, could potentially lead to uptake by healthy cells. Optimize incubation time for your specific cell type.

  • Check for Cytotoxicity of Other Reagents: If you are using other fluorescent probes or antibodies in your panel, ensure they are not cytotoxic and are used at the recommended concentrations.

  • Review Gating Strategy: In flow cytometry, improper gating can lead to the inclusion of debris or dead cell aggregates in the "live" gate. Use appropriate forward and side scatter gates to exclude debris and doublets.

3. I am observing high background fluorescence in my samples. How can I reduce it?

High background can mask the true this compound signal and make data interpretation difficult.

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: If performing imaging or long-term assays, switch to a culture medium without phenol red, as it can contribute to background fluorescence.[1]

  • Washing Steps (for microscopy): While not typically required for flow cytometry, a wash step with PBS after staining may help reduce background fluorescence in microscopy applications, especially if high concentrations of this compound were used.

  • Check for Contamination: Microbial contamination in your cell culture can lead to non-specific fluorescence. Regularly check your cultures for any signs of contamination.

4. How do I properly compensate for this compound in a multicolor flow cytometry panel?

Proper compensation is critical to correct for spectral overlap between fluorophores.

Troubleshooting Steps:

  • Use Single-Stain Controls: Prepare single-stained compensation controls for each fluorophore in your panel, including this compound.

  • Use a Positive Control for this compound Compensation: For the this compound single-stain control, it is essential to have a population of positive cells. This can be achieved by heat-shocking the cells, treating them with a cytotoxic agent, or permeabilizing them with a detergent like Triton X-100.[4][5]

  • Minimize Spectral Overlap: this compound has minimal spectral overlap with common fluorophores like FITC and PE.[7][8] However, due to its broad emission spectrum, it is generally not recommended to combine it with other far-red fluorophores.[2]

  • Dual-Beam Excitation for Compensation-Free Exclusion: On cytometers equipped with multiple lasers (e.g., blue and red), this compound can be excited by both. By plotting the signal from two different detectors against each other, a unique "double-positive" population for dead cells can be identified and excluded from the analysis, thereby avoiding compensation with other channels.[7]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 0.35 - 10 µM (3 µM is a common starting point)Optimal concentration should be titrated for each cell type and application.[3]
Incubation Time 5 - 30 minutesStaining is accelerated at 37°C.[4][5]
Incubation Temperature Room Temperature or 37°C37°C can reduce the required incubation time.[1][4][6]
Cell Density (Flow Cytometry) ≤5 x 10^5 cells/mLHigher densities may require optimization of staining conditions.[1][6]
Excitation Wavelengths 488 nm to 647 nm (Optimally excited by red laser lines)Can be excited by blue, green, yellow, and red lasers.[2][9]
Emission Detection >660 nm (e.g., 695LP, 715LP, or 780/60 BP filter)Far-red emission.[1][2][5]

Experimental Protocols

Protocol 1: Dead/Apoptotic Cell Staining for Flow Cytometry

  • Prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of ≤5 x 10^5 cells/mL.[1][6]

  • If performing co-staining with other antibodies (e.g., Annexin V-FITC), follow the manufacturer's protocol for those stains first.

  • Add this compound to a final concentration of 3 µM. For example, add 5 µL of ready-to-use this compound to 0.5 mL of cell suspension.[1][6]

  • Gently mix by pipetting.

  • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.[1][4]

  • Analyze the samples on a flow cytometer without any washing steps.[1][4][6]

Protocol 2: Staining of Fixed and Permeabilized Cells for Microscopy

  • Grow cells on a suitable imaging surface (e.g., coverslips, chamber slides).

  • Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[1][6]

  • Gently aspirate the formaldehyde and wash the cells with PBS.[1][6]

  • If required for other antibody staining, perform permeabilization (e.g., with Triton X-100) and blocking steps.

  • Wash with PBS to remove any residual permeabilization agent.[1][6]

  • Add this compound at a concentration of 5 µM in PBS and incubate for 10-20 minutes at room temperature, protected from light.[1][6]

  • Analyze by fluorescence microscopy. No washing step is required after this compound addition.[1][6]

Visualizations

G This compound Staining Workflow for Viability A Prepare Single-Cell Suspension B Optional: Stain with other viability/apoptosis markers (e.g., Annexin V) A->B C Add this compound (Final Conc. ~3 µM) A->C If not co-staining B->C D Incubate 10-30 min (RT or 37°C, protected from light) C->D E Analyze on Flow Cytometer (No wash needed) D->E G Cellular States and this compound Staining cluster_0 Live Cell cluster_1 Dead/Apoptotic Cell A Intact Cell Membrane B This compound Excluded A->B Impermeable C Compromised Cell Membrane A->C Cell Stress / Damage D This compound Enters Cell C->D Permeable E This compound Binds to Nuclear DNA D->E F Far-Red Fluorescence E->F Start Start->A G Troubleshooting Logic for Weak this compound Signal Start Weak or No This compound Signal A Check this compound Concentration (Titrate if necessary) Start->A B Optimize Incubation Time/Temp (Increase time or use 37°C) A->B C Verify Instrument Settings (Correct lasers/filters) B->C D Run Positive Control (e.g., Triton X-100 treated cells) C->D E Signal Still Weak? D->E F Review Cell Treatment (May not induce sufficient membrane permeability) E->F Yes G Problem Solved E->G No

References

best practices for DRAQ7 storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of DRAQ7™, a far-red fluorescent DNA dye used for staining the nuclei of dead and permeabilized cells.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound™ upon receipt?

Upon receipt, this compound™ should be stored at 2-8°C (35.6-46.4°F) and protected from light.[1][2][3] Some suppliers may ship the product at ambient temperature or on blue ice, but it should be transferred to the recommended storage temperature for long-term stability.[1]

Q2: Is it okay to freeze this compound™ for long-term storage?

No, you should never freeze this compound™.[1][2][3][4][5][6] Freezing can damage the product and affect its performance.

Q3: What is the shelf life of this compound™?

When stored under the recommended conditions (2-8°C, protected from light), undiluted this compound™ is stable for at least 3 years.[6] Diluted product should be used as soon as possible.[6]

Q4: I accidentally left the this compound™ vial at room temperature overnight. Can I still use it?

While the recommended storage is 2-8°C, some suppliers ship this compound™ at ambient temperature, suggesting it has some stability at room temperature.[1] However, for optimal performance and to ensure the longevity of the product, it is crucial to return it to the recommended storage conditions as soon as possible and minimize exposure to light.[4][5][7] It is advisable to run a control experiment to verify its performance before proceeding with critical experiments.

Q5: Does this compound™ require any special handling precautions?

Yes, this compound™ is a DNA binding agent and should be handled with care as a potential carcinogen.[8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling this compound™ solutions.[2][7] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][9]

Quantitative Data Summary

ParameterRecommended Condition
Storage Temperature 2-8°C[1][2][3]
Freezing DO NOT FREEZE [1][2][3][4][5][6]
Light Exposure Protect from light[2][3][4][5][7][8]
Undiluted Stability At least 3 years at 2-8°C[6]
Shipping Ambient temperature or on blue ice[1]

Experimental Protocols

Protocol 1: Dead Cell Staining for Flow Cytometry

This protocol provides a general guideline for identifying dead cells in a suspension culture using this compound™.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • This compound™ solution

Procedure:

  • Prepare your cells for flow cytometry analysis by resuspending them in your chosen buffer at a concentration of approximately 5 x 10^5 cells/mL.[2][4]

  • Add this compound™ to the cell suspension to a final concentration of 1-3 µM.[7] The optimal concentration may vary depending on the cell type and should be determined empirically.[7] A common starting concentration is 3 µM.[2][4][8][10]

  • Gently mix the cell suspension.

  • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[2][6][7] Incubation at 37°C may accelerate staining.[2][3][6][10]

  • Analyze the cells directly on a flow cytometer. No washing step is required.[2][4][7]

Protocol 2: Nuclear Counterstaining in Fixed Cells for Fluorescence Microscopy

This protocol outlines the use of this compound™ as a nuclear counterstain in fixed cells for imaging applications.

Materials:

  • Cells grown on a suitable imaging surface (e.g., coverslips, chamber slides)

  • Fixation buffer (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS)

  • This compound™ solution

Procedure:

  • Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[2][11]

  • Gently aspirate the fixation buffer and wash the cells with PBS.[2][11]

  • If required for your primary antibody staining, permeabilize the cells with a suitable buffer.

  • Perform your immunofluorescence staining protocol for your target of interest.

  • After the final wash step of your immunofluorescence protocol, add this compound™ diluted in PBS to a final concentration of 5-20 µM.[7]

  • Incubate for 5-20 minutes at room temperature, protected from light.[2][7]

  • The cells can be imaged directly without a final wash step.[2]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound™.

IssuePossible CauseSuggested Solution
No or weak this compound™ signal in dead cells Insufficient this compound™ concentrationTitrate the this compound™ concentration. A range of 0.35 - 10 µM can be tested to find the optimal concentration for your cell type.[8]
Insufficient incubation timeIncrease the incubation time. Staining is typically rapid, but some cell types may require longer incubation.
Incorrect instrument settingsEnsure the correct excitation and emission filters are being used. This compound™ can be excited by a wide range of wavelengths (488-647 nm) and its emission is in the far-red spectrum (>665 nm).[2][4][8]
High background staining in live cells Cell membrane integrity is compromisedEnsure the cell population is healthy and handled gently to avoid inducing membrane damage.
This compound™ concentration is too highReduce the concentration of this compound™.
All cells are stained with this compound™ Cells were unintentionally permeabilizedIf staining live cells, ensure no permeabilizing agents were used in your buffers. For fixed cell imaging, this is the expected result if the cells have been permeabilized.[6]
The cell population is entirely deadUse a positive control of healthy, unstained cells and a negative control of heat-killed or detergent-permeabilized cells to set your gates or imaging parameters correctly.

Logical Workflow for Troubleshooting

DRAQ7_Troubleshooting This compound Troubleshooting Workflow start Start Troubleshooting issue Identify the Issue start->issue no_signal No/Weak Signal in Dead Cells issue->no_signal No Signal high_background High Background in Live Cells issue->high_background High Background all_cells_stained All Cells Stained issue->all_cells_stained All Stained check_conc Check this compound Concentration no_signal->check_conc check_incubation Check Incubation Time/Temp no_signal->check_incubation check_instrument Check Instrument Settings (Excitation/Emission) no_signal->check_instrument high_background->check_conc check_health Assess Cell Health and Handling high_background->check_health check_permeabilization Verify Permeabilization Step all_cells_stained->check_permeabilization run_controls Run Positive/Negative Controls all_cells_stained->run_controls solution_titrate Optimize Concentration (Titrate 0.35-10 µM) check_conc->solution_titrate solution_incubation Increase Incubation Time or Incubate at 37°C check_incubation->solution_incubation solution_instrument Adjust Filters/Lasers for Far-Red check_instrument->solution_instrument solution_handling Improve Cell Handling Technique check_health->solution_handling solution_permeabilization Review Protocol for Unintended Permeabilizing Agents check_permeabilization->solution_permeabilization solution_controls Use Controls to Set Gates/Parameters run_controls->solution_controls

Caption: Troubleshooting workflow for common this compound™ issues.

References

Validation & Comparative

DRAQ7 vs. 7-AAD: A Comparative Guide for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of viability dyes for apoptosis assays, this guide offers a detailed comparison of DRAQ7 and 7-AAD. Uncover the key performance differences, spectral characteristics, and experimental considerations to optimize your cell death detection workflows.

In the landscape of cellular analysis, accurately distinguishing between live, apoptotic, and necrotic cells is paramount. Both this compound and 7-Actinomycin D (7-AAD) are fluorescent, cell-impermeant DNA-binding dyes routinely employed in flow cytometry and fluorescence microscopy to identify cells with compromised plasma membranes—a hallmark of late-stage apoptosis and necrosis. While both dyes serve a similar function, their inherent properties lead to significant differences in experimental performance, particularly in multi-color assays. This guide provides a comprehensive comparison to aid in the selection of the most suitable reagent for your specific research needs.

At a Glance: Key Performance Differences

FeatureThis compound7-AAD
Excitation (Max) ~599/644 nm~546 nm
Emission (Max) ~694 nm (when bound to DNA)~647 nm (when bound to DNA)
Optimal Laser Red (633/647 nm), Yellow (561 nm)Blue (488 nm), Green/Yellow-Green (532/561 nm)
Spectral Overlap Minimal with FITC & PEPotential for spectral overlap with PE and other orange/red fluorochromes
Photostability High, low photobleachingModerate, susceptible to photobleaching
Signal Separation Clear separation of live, apoptotic, and dead cell populationsOften cited for poor segregation between populations[1]
Toxicity Non-toxic for long-term assays[2]Potential for cytotoxicity in long-term exposure
Ready-to-Use Available in stable, ready-to-use aqueous solutionsOften requires preparation from a powder or DMSO stock

Deeper Dive: Performance and Experimental Data

This compound emerges as a superior alternative to 7-AAD for several key reasons, most notably its far-red spectral properties. With an emission maximum around 694 nm, this compound sits comfortably outside the spectral range of commonly used green and orange fluorochromes like FITC and PE. This minimizes the need for spectral compensation, simplifying panel design and data analysis in multi-color flow cytometry experiments. In contrast, the emission spectrum of 7-AAD can overlap with that of PE, potentially complicating the interpretation of results.

Another significant advantage of this compound is its exceptional photostability and low cytotoxicity. This makes it an ideal candidate for long-term, real-time imaging studies where repeated exposure to excitation light is necessary and maintaining cell health is critical.[2] 7-AAD, on the other hand, is more prone to photobleaching and may exert cytotoxic effects over extended incubation periods.

Experimental Protocols

Below are detailed protocols for using this compound and 7-AAD in a typical apoptosis assay using flow cytometry, often in conjunction with Annexin V to identify early apoptotic cells.

This compound Staining Protocol for Apoptosis Detection by Flow Cytometry
  • Induce apoptosis in your cell line of choice using a desired method. Include both positive and negative controls.

  • Wash the cells with cold 1X Phosphate-Buffered Saline (PBS).

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add your Annexin V conjugate (e.g., Annexin V-FITC) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Wash the cells with 1X Annexin V Binding Buffer.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add this compound to a final concentration of 1-3 µM.

  • Incubate for 5-15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry immediately, without a final wash step. Excite this compound with a red laser (e.g., 633 nm) and collect emission using a long-pass filter (e.g., 660 LP).

7-AAD Staining Protocol for Apoptosis Detection by Flow Cytometry
  • Induce apoptosis in your cell line of choice using a desired method. Include both positive and negative controls.

  • Wash the cells with cold 1X PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add your Annexin V conjugate (e.g., Annexin V-FITC) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Add 7-AAD to a final concentration of 5-10 µg/mL.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Excite 7-AAD with a blue laser (488 nm) and collect emission using a bandpass filter in the far-red range (e.g., 650 LP).

Visualizing the Workflow and Principles

To better understand the application of these dyes in an apoptosis assay, the following diagrams illustrate the experimental workflow and the underlying principles of cell population discrimination.

G Experimental Workflow for Apoptosis Detection A Induce Apoptosis B Wash with PBS A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V C->D E Stain with this compound or 7-AAD D->E F Analyze by Flow Cytometry E->F G Principle of Apoptosis Detection cluster_0 Cell Populations cluster_1 Staining Profile A Live Cells D Annexin V Negative This compound/7-AAD Negative A->D B Early Apoptotic E Annexin V Positive This compound/7-AAD Negative B->E C Late Apoptotic/Necrotic F Annexin V Positive This compound/7-AAD Positive C->F

References

DRAQ7 vs. DAPI: A Comparative Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a nuclear counterstain is critical for accurate and reliable data. This guide provides an objective comparison of DRAQ7 and DAPI, two commonly used fluorescent dyes, highlighting their respective advantages and disadvantages in the context of live-cell analysis.

This compound, a far-red fluorescent DNA dye, has emerged as a superior alternative to the traditional blue-emitting DAPI for many live-cell imaging applications. The primary advantages of this compound lie in its spectral properties, low cytotoxicity, and its function as a precise viability marker. In contrast, DAPI, while a staple in fixed-cell imaging, presents significant limitations for live-cell studies, including toxicity and spectral overlap with common fluorescent proteins.

Quantitative Comparison of this compound and DAPI

The following tables summarize the key performance characteristics of this compound and DAPI, providing a clear comparison for researchers selecting a nuclear stain for live-cell imaging.

Table 1: Spectral Properties

PropertyThis compoundDAPI
Excitation Maximum (nm)~600/646~358
Emission Maximum (nm)~697 (when intercalated with dsDNA)[1][2]~461 (when bound to dsDNA)
Optimal Laser LinesYellow to Red (e.g., 633 nm, 647 nm)UV (e.g., 355 nm) or Violet (e.g., 405 nm)
Emission ColorFar-RedBlue
Spectral Overlap with GFP/FITCMinimalPotential for overlap, can necessitate sequential scanning[3]

Table 2: Performance in Live-Cell Imaging

PropertyThis compoundDAPI
Cell PermeabilityImpermeable to live, healthy cells; only enters membrane-compromised cells[4]Poorly permeable to live cells at low concentrations; requires higher concentrations for staining[5]
Suitability for Long-Term ImagingExcellent; non-toxic to a variety of cell lines for up to 72 hours of continuous exposure[4]Not recommended; cytotoxic at concentrations required for live-cell staining[5]
PhotostabilityLow photobleaching[3][6]Subject to photobleaching with prolonged exposure
Viability IndicatorYes, specifically stains dead or dying cells[4]Can be used as a viability marker, but its inherent toxicity can confound results

Mechanism of Action and Experimental Workflow

The distinct mechanisms of cell entry for this compound and DAPI are fundamental to their applications in live-cell imaging. This compound is excluded from cells with intact membranes, making it a highly specific marker for cell death. DAPI, on the other hand, can penetrate the membranes of live cells, albeit inefficiently at low concentrations.

cluster_this compound This compound Mechanism cluster_DAPI DAPI Mechanism This compound This compound LiveCell_D Live Cell (Intact Membrane) This compound->LiveCell_D Blocked DeadCell_D Dead Cell (Compromised Membrane) This compound->DeadCell_D Enters Nucleus_D Nucleus (DNA) DeadCell_D->Nucleus_D Stains Nucleus DAPI DAPI LiveCell_P Live Cell (Intact Membrane) DAPI->LiveCell_P Limited Entry (Higher Concentration) DeadCell_P Dead Cell (Compromised Membrane) DAPI->DeadCell_P Enters Readily Nucleus_P Nucleus (DNA) LiveCell_P->Nucleus_P Stains Nucleus DeadCell_P->Nucleus_P Stains Nucleus

Figure 1. Mechanism of action for this compound and DAPI in live and dead cells.

A typical experimental workflow for a live/dead cell imaging assay would involve incubating the cells with the chosen dye and then acquiring images using the appropriate fluorescence channels.

Start Start: Live Cell Culture AddDye Add this compound or DAPI to cell culture medium Start->AddDye Incubate Incubate at 37°C AddDye->Incubate Image Acquire Images (Phase Contrast & Fluorescence) Incubate->Image Analyze Analyze Images: - Identify live vs. dead cells - Quantify cell populations Image->Analyze End End: Data Interpretation Analyze->End

Figure 2. General experimental workflow for live/dead cell imaging.

Experimental Protocols

Below are detailed protocols for using this compound and DAPI in live-cell imaging.

This compound Staining for Live/Dead Cell Discrimination

  • Reagent Preparation: this compound is typically supplied as a ready-to-use solution (e.g., 0.3 mM).

  • Cell Culture: Culture cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate).

  • Staining: Add this compound directly to the cell culture medium to a final concentration of 1-3 µM. Gently mix.

  • Incubation: Incubate for 5-15 minutes at 37°C. No washing step is required.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 633/647 nm, Emission: >665 nm). Live cells will not show nuclear staining, while dead/dying cells will exhibit bright far-red fluorescent nuclei.

DAPI Staining for Live-Cell Imaging (with caution)

  • Reagent Preparation: Prepare a stock solution of DAPI (e.g., 1 mg/mL in deionized water or DMF). From the stock, prepare a working solution in cell culture medium.

  • Cell Culture: Culture cells in a suitable imaging vessel.

  • Staining: Replace the culture medium with the DAPI-containing medium. For live-cell staining, a higher concentration (e.g., 1-10 µg/mL) is often required compared to fixed-cell staining.

  • Incubation: Incubate for 10-20 minutes at 37°C.

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium to reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope with a DAPI filter set (e.g., Excitation: ~360 nm, Emission: ~460 nm). Be aware of potential phototoxicity from UV excitation.

Conclusion

For live-cell imaging, particularly in long-term studies or in combination with green fluorescent probes, this compound offers significant advantages over DAPI. Its far-red emission minimizes spectral overlap, and its low toxicity ensures that it does not perturb cellular processes, providing more reliable and accurate data on cell viability.[4] DAPI, while a valuable tool for fixed-cell nuclear staining, should be used with caution in live-cell applications due to its potential for cytotoxicity and spectral interference. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, but for researchers prioritizing cell health and data integrity in live-cell imaging, this compound is the superior choice.

References

Validating DRAQ7 Results: A Comparison with Secondary Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, accurate assessment of cell viability is paramount for reliable experimental outcomes. DRAQ7, a far-red fluorescent DNA dye, has emerged as a popular choice for identifying non-viable cells due to its membrane impermeability in live cells and its compatibility with long-term, real-time analysis.[1][2] However, to ensure the robustness of experimental findings, it is crucial to validate results from a primary viability assay like this compound with a secondary, independent method. This guide provides a comprehensive comparison of this compound with established viability assays, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.

Principles of Viability Assessment

Cell viability assays fundamentally distinguish between live and dead cells based on different cellular characteristics. Membrane exclusion dyes, such as this compound and Propidium Iodide (PI), are unable to cross the intact plasma membrane of live cells.[1][2] When a cell undergoes apoptosis or necrosis, its membrane integrity is compromised, allowing these dyes to enter and intercalate with nuclear DNA, emitting a fluorescent signal.[1][3] In contrast, metabolic assays like the MTT assay measure the enzymatic activity of viable cells, which is lost upon cell death.[4][5]

Comparative Analysis of this compound and Secondary Viability Assays

Direct comparisons of this compound with other viability dyes have demonstrated its reliability and, in some cases, advantages over traditional methods. For instance, studies have shown that the fluorescence levels of cells stained with this compound are comparable to those stained with Propidium Iodide (PI).[6][7] Furthermore, this compound has been shown to be non-toxic to cells over extended periods, making it suitable for long-term and real-time viability monitoring without impacting cell health.[6][7][8]

One key advantage of this compound is its far-red spectral properties, which minimize overlap with common fluorophores like GFP and FITC, simplifying multicolor analysis.[2][9] This is a notable improvement over PI, which has a broader emission spectrum that can lead to spectral bleed-through.[1]

Quantitative Data Comparison

To illustrate the concordance between this compound and other viability assays, the following table summarizes IC50 values (the concentration of a drug that inhibits a biological process by 50%) obtained for the same cytotoxic agents using different dyes. The data indicates a high degree of correlation between the IC50 values determined by real-time this compound, end-point this compound, Propidium Iodide (PI), and SYTOX Red, suggesting that this compound provides comparable results to these established methods.

DrugReal-time this compound IC50 (µM)End-point this compound IC50 (µM)Propidium Iodide (PI) IC50 (µM)SYTOX Red (SXR) IC50 (µM)
Staurosporine (STS)0.050.040.050.05
Etoposide (ETO)4.34.54.23.9

Data sourced from a study on human hematopoietic tumor cell lines. The differences between the IC50 values obtained with the different protocols were not statistically significant.[6]

In contrast, the MTT assay has shown limitations, including lack of sensitivity and interference from certain compounds like polyphenols, which can lead to underestimated IC50 values compared to those determined by this compound.[4][5]

Experimental Workflow for Validation

A typical workflow for validating a primary viability assay involves treating cells with a known cytotoxic agent and then staining with both the primary and secondary viability dyes. The results are then compared to ensure concordance.

Workflow for Validating a Primary Viability Assay cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Data Acquisition and Analysis cell_culture Seed and Culture Cells treatment Treat Cells with Cytotoxic Agent cell_culture->treatment stain_this compound Stain with this compound (Primary Assay) treatment->stain_this compound stain_secondary Stain with Secondary Assay (e.g., PI) treatment->stain_secondary acquire_data Acquire Data (Flow Cytometry/Microscopy) stain_this compound->acquire_data stain_secondary->acquire_data analyze_data Analyze and Compare Results acquire_data->analyze_data Mechanism of Membrane Exclusion Dyes cluster_0 Live Cell cluster_1 Dead/Dying Cell live_cell Intact Plasma Membrane dye_excluded This compound/PI Excluded live_cell->dye_excluded no_signal No Fluorescence dye_excluded->no_signal dead_cell Compromised Plasma Membrane dye_enters This compound/PI Enters Cell dead_cell->dye_enters dye_binds Binds to Nuclear DNA dye_enters->dye_binds signal Fluorescence Signal dye_binds->signal

References

DRAQ7: A Superior, Low-Toxicity Nuclear Stain for Live-Cell Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular analysis, the ability to accurately distinguish and monitor live versus dead cells is paramount. For researchers, scientists, and drug development professionals, the choice of a nuclear stain can significantly impact the integrity and reliability of experimental outcomes. Traditional nuclear stains, while widely used, often exhibit cytotoxic effects that can compromise long-term studies and introduce confounding variables. This guide provides an in-depth comparison of DRAQ7, a far-red fluorescent nuclear stain, with other commonly used nuclear dyes, highlighting its significantly lower toxicity profile supported by experimental data.

Unveiling the Toxicity Landscape of Nuclear Stains

The ideal nuclear stain for live-cell applications should effectively label the nucleus of dead or membrane-compromised cells without affecting the health and behavior of the surrounding live cell population. This is crucial for kinetic studies, time-lapse imaging, and long-term drug efficacy assays. Here, we compare the performance of this compound against three of the most common nuclear stains: Propidium Iodide (PI), DAPI (4',6-diamidino-2-phenylindole), and Hoechst 33342.

Key Findings on Cytotoxicity

Experimental evidence consistently demonstrates the superior low-toxicity profile of this compound. Studies have shown that various cancer cell lines can be cultured in the continuous presence of this compound for extended periods (up to 72 hours or even 5 days) without any discernible impact on cell viability, proliferation, or cell cycle distribution.[1] In contrast, traditional dyes like DAPI and Hoechst are known to be cytotoxic and can interfere with cellular processes, while Propidium Iodide may lead to artifacts in long-term imaging.

Quantitative Comparison of Nuclear Stain Toxicity

The following table summarizes the key toxicity parameters for this compound and its common alternatives. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; however, the data presented provides a clear trend of this compound's favorable toxicity profile.

FeatureThis compoundPropidium Iodide (PI)DAPIHoechst 33342
Primary Use Dead/permeabilized cell stainDead/permeabilized cell stainLive and fixed cell stainLive and fixed cell stain
Long-Term Culture Compatibility High (up to 72 hours or more with no toxic effects)[1]Moderate (can lead to increased background fluorescence over time)[2][3]Low (known to be toxic and mutagenic)[4]Low (cytotoxic at higher concentrations and with prolonged exposure)[1][5]
Effect on Cell Viability No significant effect at recommended concentrations (up to 20 μM)[2][3]Generally considered non-toxic to live cells it cannot enter, but can be toxic if internalized.[6]Toxic, can induce apoptosis and affect cell survival.[4]Induces apoptosis and cytotoxicity, especially with light exposure.[7]
Effect on Cell Proliferation No detectable effect.[1]Minimal, but long-term exposure can be problematic.[8]Can inhibit proliferation.Can suppress cell growth even at low concentrations (0.5 µg/ml).[1]
Effect on Cell Cycle No detectable effect.[1]Can cause perturbations at high concentrations or with prolonged exposure.[9]Can cause cell cycle arrest.[10][11]Induces a severe block in the G2-M phase.[1]
DNA Damage Signaling (γH2AX) No detectable induction.[2]Can induce DNA damage signaling.[2]Can induce DNA damage.Induces DNA single-strand breaks.[1]
Mitochondrial Function No observed dysfunction.[1][2]Not a primary toxic effect.Can affect mitochondrial function.Can impact mitochondrial function.

Experimental Protocols

To ensure reproducible and reliable results, adhering to standardized experimental protocols is essential. Below are detailed methodologies for assessing the cytotoxicity of nuclear stains.

Protocol 1: Long-Term Cytotoxicity Assay by Flow Cytometry

This protocol is designed to assess the long-term effects of nuclear stains on cell viability and proliferation.

  • Cell Preparation: Seed a human cancer cell line (e.g., THP1α or A549) in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 1 x 10^5 cells/mL).

  • Stain Addition: Add the nuclear stain to the culture medium at various concentrations. For this compound, a range of 0.35 µM to 20 µM can be used.[2][3] For other stains, use the manufacturer's recommended concentrations for live-cell imaging. Include an unstained control group.

  • Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO2 for up to 72 hours.

  • Sample Collection: At various time points (e.g., 24, 48, and 72 hours), harvest the cells.

  • Viability Assessment:

    • For this compound-treated cells, analyze the samples directly by flow cytometry. Live cells will be this compound-negative.

    • For all groups, including the unstained control, perform a viability co-stain with a spectrally distinct viability dye (e.g., Propidium Iodide at 1 µg/ml for end-point analysis) to determine the percentage of dead cells.

  • Data Analysis: Quantify the percentage of viable cells in each condition at each time point. Plot the results to compare the long-term toxicity of the different nuclear stains.

Protocol 2: Cell Cycle Analysis

This protocol assesses the impact of nuclear stains on cell cycle progression.

  • Cell Preparation and Staining: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Culture the cells for 24 to 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • RNAse Treatment and DNA Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a saturating concentration of a DNA content stain (e.g., PI with RNase A).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. Compare the cell cycle profiles of cells treated with different nuclear stains to the unstained control.

Visualizing the Impact: Experimental Workflow and Signaling

To further elucidate the experimental process and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Nuclear Stain Toxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plates add_stains Add Nuclear Stains (this compound, PI, DAPI, Hoechst) cell_seeding->add_stains incubate Incubate for 24, 48, 72 hours add_stains->incubate harvest Harvest Cells incubate->harvest viability Viability Assay (Flow Cytometry) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle microscopy Microscopy harvest->microscopy

Toxicity Assessment Workflow

The toxicity of nuclear stains that bind to DNA, such as DAPI and Hoechst, is often linked to their interference with critical cellular processes. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Signaling_Pathway Simplified DNA Damage and Apoptosis Pathway cluster_stains Toxic Nuclear Stains cluster_dna Cellular Impact cluster_this compound Low-Toxicity Stain stains DAPI / Hoechst dna_binding Binds to DNA stains->dna_binding dna_damage DNA Damage / Replication Stress dna_binding->dna_damage cell_cycle_arrest G2/M Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis This compound This compound no_effect No DNA Damage Signaling This compound->no_effect

DNA Damage Pathway

Conclusion: The Clear Advantage of this compound

The evidence strongly supports the use of this compound as a superior nuclear stain for live-cell imaging and analysis, particularly for long-term studies. Its negligible cytotoxicity ensures that the cellular processes under investigation are not perturbed by the measurement tool itself. Researchers can confidently employ this compound to obtain accurate and reliable data on cell viability and death without the confounding artifacts introduced by more toxic alternatives. For any experimental design that requires the long-term monitoring of cellular health, this compound presents a robust and dependable solution.

References

A Comparative Guide to DRAQ7 and Other Viability Stains for Cross-Platform Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In cell-based assays, accurately distinguishing between live and dead cell populations is critical for reliable and reproducible results. The choice of a viability dye can significantly impact experimental outcomes, especially in sensitive applications such as flow cytometry, fluorescence microscopy, and high-content screening. This guide provides an objective comparison of DRAQ7, a far-red fluorescent viability dye, with two commonly used alternatives: Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD). We will delve into their mechanisms of action, spectral properties, and performance across various platforms, supported by experimental data and detailed protocols.

Mechanism of Action

This compound, PI, and 7-AAD are all nuclear staining dyes that function based on cell membrane integrity. In viable cells, the intact cell membrane excludes these dyes. However, in dead or membrane-compromised cells, the dyes can enter and intercalate with double-stranded DNA, emitting a fluorescent signal upon excitation.[1][2] This fundamental principle allows for the selective identification of non-viable cells.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_live" { label="Live Cell"; bgcolor="#F1F3F4"; "Live_Cell" [label="Intact Cell Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dye_Exclusion" [label="this compound / PI / 7-AAD Excluded", shape=plaintext, fontcolor="#34A853"]; "Live_Cell" -> "Dye_Exclusion" [style=invis]; }

subgraph "cluster_dead" { label="Dead Cell"; bgcolor="#F1F3F4"; "Dead_Cell" [label="Compromised Cell Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dye_Entry" [label="this compound / PI / 7-AAD Enters Cell", shape=plaintext, fontcolor="#EA4335"]; "DNA_Binding" [label="Dye Intercalates with DNA", fillcolor="#FBBC05", fontcolor="#202124"]; "Fluorescence" [label="Fluorescent Signal Emitted", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dead_Cell" -> "Dye_Entry" -> "DNA_Binding" -> "Fluorescence" [color="#5F6368"]; } } caption: "Mechanism of viability dye staining."

Performance Comparison

The ideal viability dye should exhibit high fluorescence intensity in dead cells and negligible signal in live cells, have minimal spectral overlap with other fluorophores in a multicolor panel, be stable, and have low cytotoxicity for long-term studies.

Spectral Properties

A key differentiator among these dyes is their spectral profile. This compound's far-red emission is a significant advantage in multicolor experiments, as it minimizes spectral overlap with commonly used fluorophores like GFP, FITC, and PE.[3][4] This reduces the need for complex compensation calculations. In contrast, PI has a broad emission spectrum that significantly overlaps with PE, and 7-AAD also has some spectral overlap with PE-tandem dyes.[5][6]

FeatureThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Excitation Max (nm) 599 / 644[7]493 (in aqueous solution), 535 (bound to DNA)[1]546[1]
Emission Max (nm) 678 / 694 (bound to dsDNA)[7]617 (bound to DNA)[1]647[1]
Common Laser Line 488, 561, 633/647 nm488 nm488, 532, 561 nm
Emission Color Far-RedRedFar-Red
Spectral Overlap Minimal with FITC/GFP and PE[3]Significant with PE[5]Some overlap with PE-tandem dyes
Quantitative Performance

While direct side-by-side quantitative data for all performance metrics is limited in published literature, some studies and technical documents provide valuable insights. A key advantage of this compound is its exceptionally low toxicity, which allows for its use in long-term, real-time cell viability assays without impacting cell health.[8]

Performance MetricThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Signal-to-Noise Ratio High, with clear distinction between live and dead populations[9]Generally good, but can have higher background in live cells over time[6]Can show poor segregation between live, apoptotic, and necrotic populations[5][6]
Photostability Low photobleaching effect reported[3][4]Prone to photobleaching[6]More stable than PI[10][11]
Cytotoxicity Non-toxic for long-term exposure (up to 72 hours)[8]Can be toxic with prolonged exposure[8]Generally considered to have low short-term toxicity
Fixability Not suitable for post-fixation staining[2]Not suitable for post-fixation staining[1]Not suitable for post-fixation staining[1]
RNase Treatment Not required[3]May be required to distinguish between RNA and DNA stainingNot typically required

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are general protocols for using this compound, PI, and 7-AAD in flow cytometry and fluorescence microscopy.

Flow Cytometry Staining Workflow

dot digraph "Flow_Cytometry_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Cell_Prep" [label="Prepare Single Cell Suspension"]; "Staining" [label="Incubate with Viability Dye\n(e.g., 5-15 min at RT)"]; "Analysis" [label="Analyze on Flow Cytometer\n(No-wash for this compound, PI, 7-AAD)"]; "Gating" [label="Gate on Live/Dead Population"];

"Cell_Prep" -> "Staining" -> "Analysis" -> "Gating"; } caption: "General workflow for viability staining in flow cytometry."

This compound Staining for Flow Cytometry:

  • Prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10^6 cells/mL.

  • Add this compound to a final concentration of 1-5 µM.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells directly on the flow cytometer without washing. Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter (e.g., 665 nm LP).

Propidium Iodide (PI) Staining for Flow Cytometry:

  • Prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10^6 cells/mL.

  • Add PI to a final concentration of 0.5-2 µg/mL.

  • Incubate for 5-15 minutes on ice or at room temperature, protected from light.

  • Analyze the cells directly on the flow cytometer without washing. Excite with a 488 nm laser and collect emission in the appropriate channel (e.g., 575/26 nm bandpass filter).

7-AAD Staining for Flow Cytometry:

  • Prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10^6 cells/mL.

  • Add 7-AAD to a final concentration of 1-5 µg/mL.

  • Incubate for 10-20 minutes at room temperature, protected from light.

  • Analyze the cells directly on the flow cytometer without washing. Excite with a 488 nm or 532 nm laser and collect emission using a long-pass filter (e.g., 650 nm LP).

Fluorescence Microscopy Staining

General Protocol:

  • Seed cells on a suitable imaging plate or slide.

  • After experimental treatment, remove the culture medium.

  • Add the viability dye solution (this compound, PI, or 7-AAD at concentrations similar to flow cytometry protocols) to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Image the cells directly without washing, using appropriate filter sets for the chosen dye.

Cross-Platform Validation Considerations

When validating a viability stain across different platforms, it is essential to consider the specific instrumentation and experimental context.

  • Flow Cytometry: The choice of laser lines and filter sets is critical to minimize spectral overlap. This compound's far-red emission makes it highly compatible with most standard cytometer configurations.[4]

  • Fluorescence Microscopy: Photostability becomes a more significant concern, especially for time-lapse imaging. The reported low photobleaching of this compound is advantageous for these applications.[3]

  • High-Content Screening (HCS): The "no-wash" protocols for all three dyes are beneficial for HCS workflows. This compound's compatibility with long-term assays makes it particularly suitable for kinetic studies.[8]

Conclusion

This compound offers several distinct advantages over traditional viability dyes like PI and 7-AAD, particularly for multiparameter and long-term cell-based assays. Its far-red emission spectrum minimizes spectral overlap with common fluorophores, simplifying experimental design and data analysis.[3][4] Furthermore, its low cytotoxicity allows for extended, real-time monitoring of cell health without inducing artifacts.[8] While PI and 7-AAD remain effective and widely used for basic viability assessment, researchers should consider the specific requirements of their experimental platform and analytical goals when selecting the most appropriate viability stain. For complex, multi-color, and live-cell imaging experiments, this compound presents a robust and versatile alternative.

References

Choosing the Right Tool for the Job: Why DRAQ7 Excels in Long-Term Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in long-term cell culture experiments, particularly in fields like drug development and cancer research, the ability to accurately monitor cell viability over extended periods is paramount. The ideal viability dye for such studies must be non-toxic, photostable, and spectrally compatible with other fluorescent markers. This guide provides a comprehensive comparison of DRAQ7 with other common viability dyes, supported by experimental data, to demonstrate its suitability for long-term applications.

This compound is a far-red fluorescent DNA dye that selectively stains the nuclei of dead or membrane-compromised cells.[1] Its unique properties make it an excellent choice for real-time, kinetic studies of cytotoxicity and cell health. Unlike traditional dyes that can interfere with cellular processes over time, this compound has been shown to be non-toxic and does not impact cell proliferation or function even after continuous exposure for several days.[2][3][4]

Key Advantages of this compound for Long-Term Experiments:

  • Low Cytotoxicity: Cells can be cultured in the presence of this compound for extended periods (up to 72 hours or more) without any discernible impact on their viability, proliferation, or response to experimental treatments.[2][4][5]

  • High Photostability: this compound exhibits minimal photobleaching, ensuring reliable and consistent fluorescence signals throughout long-term imaging experiments.[6]

  • Far-Red Spectral Profile: Its emission in the far-red spectrum minimizes overlap with commonly used fluorophores like GFP, FITC, and PE, simplifying multicolor experimental design and analysis.[3][7][8][9]

  • High Signal-to-Noise Ratio: this compound provides a clear distinction between live and dead cells with a bright signal from stained nuclei against a low background.[10]

Comparative Analysis: this compound vs. Alternatives

To illustrate the advantages of this compound, this section compares its performance against two widely used viability dyes: Propidium Iodide (PI) and SYTOX Green.

Spectral Properties

The choice of a viability dye is often constrained by the spectral characteristics of other fluorescent probes used in the experiment. This compound's far-red emission provides a distinct advantage in multiplexing applications.

FeatureThis compoundPropidium Iodide (PI)SYTOX Green
Excitation (Max) ~599/644 nm[7]~535 nm~504 nm
Emission (Max) ~678/697 nm (with dsDNA)[7]~617 nm~523 nm
Common Laser Lines 488 nm (sub-optimal), 633/647 nm (optimal)[7]488 nm488 nm
Spectral Overlap with GFP/FITC Minimal[7][9]Significant[11][12]Significant
Spectral Overlap with PE Minimal[8]Significant[11][12]Minimal
Performance in Long-Term Culture

The most critical factor for long-term experiments is the dye's impact on cell health and behavior over time.

FeatureThis compoundPropidium Iodide (PI)SYTOX Green
Long-Term Cytotoxicity Non-toxic for up to 72 hours or more.[2][4][5]Can be toxic with prolonged exposure.[13]Generally low toxicity at recommended concentrations.[14][15]
Effect on Cell Proliferation No significant effect.[3]Can affect cell cycle progression after 48h.[16]No significant effect at appropriate concentrations.[14]
Background Fluorescence Stable, low background over time.[2]Can increase over time in live cells.[2][12]Stable, low background.[15]
Photostability High[6]Prone to photobleaching.[12]Moderate

Experimental Protocols

To achieve reliable and reproducible results, it is crucial to follow established protocols. Below are example protocols for assessing cell viability using this compound, PI, and SYTOX Green in a long-term cytotoxicity assay.

Real-Time Cytotoxicity Assay using Flow Cytometry

This protocol allows for the kinetic analysis of cell death in response to a cytotoxic agent over an extended period.

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment.

  • Addition of Dyes and Treatment:

    • Add this compound to the culture medium at a final concentration of 1-5 µM.[17]

    • For comparison, in separate wells, add Propidium Iodide (1 µg/mL) or SYTOX Green (100-150 nM).[2][15]

    • Introduce the cytotoxic agent at the desired concentrations.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2).

  • Data Acquisition: At designated time points (e.g., 0, 24, 48, 72 hours), collect cell samples and analyze them using a flow cytometer.

  • Analysis: Gate the cell populations based on fluorescence intensity to quantify the percentage of dead cells (this compound, PI, or SYTOX Green positive).

Live-Cell Imaging for Monitoring Cell Viability

This protocol is suitable for visualizing and quantifying cell death in real-time using fluorescence microscopy.

  • Cell Seeding: Plate cells in a glass-bottom dish or multi-well imaging plate.

  • Staining and Treatment:

    • Add this compound (1-5 µM), PI (1 µg/mL), or SYTOX Green (100-150 nM) to the imaging medium.[2][15][17]

    • Add the experimental treatment.

  • Image Acquisition: Place the plate on a live-cell imaging system equipped with an environmental chamber. Acquire images at regular intervals over the desired time course.

  • Image Analysis: Use image analysis software to count the number of live (unstained) and dead (fluorescently labeled) cells at each time point.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the rationale for choosing this compound in long-term studies.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Seed Cells in Culture Plate B Add Viability Dye (e.g., this compound) and Experimental Compound A->B C Incubate for Desired Time Period (e.g., 24, 48, 72h) B->C D Acquire Data at Multiple Time Points C->D E Flow Cytometry D->E F Live-Cell Imaging D->F G Quantify Percentage of Dead Cells E->G F->G H Assess Cytotoxicity and Cell Viability Kinetics G->H

Fig. 1: General workflow for a long-term cell viability experiment.

G cluster_0 Long-Term Experiment Considerations cluster_1 This compound Attributes cluster_2 Alternative Dye Limitations A Need for a Non-Perturbing Viability Dye C Low Cytotoxicity A->C F Potential for Toxicity (PI) A->F B Requirement for Spectral Compatibility E Far-Red Emission B->E G Spectral Overlap (PI, SYTOX Green) B->G I Optimal Choice for Long-Term Studies C->I D High Photostability D->I E->I H Photobleaching (PI)

Fig. 2: Decision-making process for selecting a viability dye.

Conclusion

The selection of an appropriate viability dye is critical for the success of long-term experiments. While traditional dyes like Propidium Iodide and SYTOX Green have their applications, their potential for cytotoxicity, phototoxicity, and spectral overlap can compromise the integrity of extended studies.[12][16][18] this compound, with its proven low toxicity, high photostability, and far-red spectral properties, emerges as a superior choice for researchers conducting long-term cell-based assays.[2][3] Its ability to reliably report cell death without interfering with normal cellular processes makes it an invaluable tool for generating accurate and reproducible data in drug discovery and other areas of biomedical research.

References

DRAQ7 in Multiplex Fluorescence Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multiplex fluorescence assays, accurate discrimination of live and dead cells is paramount for robust data interpretation. This guide provides a comprehensive comparison of DRAQ7 with other common nuclear stains, offering researchers, scientists, and drug development professionals objective data to inform their experimental design.

This compound is a far-red fluorescent DNA dye that selectively stains the nuclei of dead or membrane-compromised cells, making it a valuable tool for viability assessment in a variety of applications including flow cytometry, fluorescence microscopy, and high-content screening.[1][2] Its unique spectral properties and high stability offer distinct advantages in multiplexing experiments where minimal spectral overlap is critical.

Performance Comparison: this compound vs. Alternatives

This compound emerges as a superior alternative to traditional viability dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD), particularly in the context of multiplex assays. Its far-red emission minimizes spectral overlap with common fluorophores such as FITC, GFP, and PE, often eliminating the need for complex compensation.[3][4] Unlike PI, which can exhibit gradual leakage into live cells, this compound provides a stable and distinct signal for non-viable cells.[5][6] Furthermore, this compound is non-toxic to healthy cells, allowing for long-term, real-time viability monitoring without impacting cellular processes.[7]

Quantitative Data Summary
FeatureThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Excitation Max (nm) ~646~535~546
Emission Max (nm) ~697 (with dsDNA)[8]~617~647
Optimal Laser Line Red (633/647 nm)Blue (488 nm), Yellow-Green (561 nm)Blue (488 nm), Yellow-Green (561 nm)
Cell Permeability Impermeant to live cells[8]Impermeant to live cellsImpermeant to live cells
Spectral Overlap Minimal with FITC/GFP & PE[3]Significant overlap with PE and other orange/red fluorophores[5]Can overlap with PE, but less than PI
Toxicity Non-toxic in long-term culture[7]Can be toxic with prolonged exposure[3]Can be toxic with prolonged exposure[3]
Fixable? No, signal is lost after fixation/permeabilization[9]No[8]Staining is retained after formaldehyde fixation, but with reduced resolution[10]
RNase Treatment Not required[3]Recommended for cell cycle analysis[1]Not typically required
Staining Stability High, stable signal[5]Signal can be unstable and leak into live cells over time[5]Prone to photobleaching

Experimental Protocols

Detailed methodologies for utilizing this compound and its alternatives in a typical flow cytometry-based multiplex assay are provided below. These protocols are intended as a guideline and may require optimization based on the specific cell type and experimental conditions.

This compound Staining Protocol (Live/Dead Discrimination)
  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS or cell culture medium).

  • Primary Staining: If performing immunophenotyping, stain the cells with fluorescently conjugated antibodies according to the manufacturer's protocol.

  • This compound Addition: Add this compound to a final concentration of 1-3 µM.[11]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the samples directly by flow cytometry without any wash steps.

Propidium Iodide (PI) Staining Protocol
  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

  • Primary Staining: Perform antibody staining as required.

  • PI Addition: Add PI to a final concentration of 0.5-1 µg/mL.

  • Incubation: Incubate for 5-15 minutes on ice, protected from light.[3]

  • Analysis: Analyze immediately by flow cytometry. Do not wash the cells after adding PI.[3]

7-AAD Staining Protocol
  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL.

  • Primary Staining: Perform antibody staining as required.

  • 7-AAD Addition: Add 7-AAD to a final concentration of 0.25 µg/mL.[8]

  • Incubation: Incubate for 10-20 minutes at 4°C in the dark.[4]

  • Analysis: Analyze by flow cytometry. Washing is not required.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and data interpretation, the following diagrams illustrate a typical multiplex assay workflow and the interconnected nature of apoptosis signaling pathways.

G cluster_workflow Multiplex Fluorescence Assay Workflow A Single-Cell Suspension Preparation B Surface Marker Staining (e.g., FITC-CD4, PE-CD8) A->B C Viability Staining (this compound / PI / 7-AAD) B->C D Flow Cytometry Acquisition C->D E Data Analysis (Gating on Live/Dead Populations) D->E

Multiplex Assay Workflow

G cluster_apoptosis Apoptosis Signaling Pathways Extrinsic_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Extrinsic_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Regulation (Bax/Bak, Bcl-2) Caspase8->Bcl2_Family via tBid Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Apoptosis Signaling Pathways

References

DRAQ7: A Comprehensive Comparative Guide for Advanced Cell Viability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell health assessment, the selection of a reliable viability dye is paramount for generating accurate and reproducible data. This guide provides a detailed comparison of DRAQ7 with other common viability dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.

This compound is a far-red fluorescent DNA dye that selectively stains the nuclei of cells with compromised plasma membranes, a key indicator of cell death. Its unique spectral properties and low toxicity make it a versatile tool in a multitude of research fields, including immunology, cancer biology, and high-content screening.

Performance Comparison: this compound vs. Alternatives

This compound emerges as a superior alternative to traditional viability dyes such as Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), and DAPI, particularly in multiplexing scenarios and long-term studies.

PropertyThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)DAPI
Excitation Max 599 / 644 nm[1]~493 nm~546 nm~358 nm
Emission Max 694 nm (with dsDNA)[1]~636 nm~647 nm~461 nm
Spectral Overlap Minimal with GFP/FITC/PE; Minor compensation (e.g., ~9% with APC) may be needed.[2][3][4]Significant overlap with PE and other orange/red fluorophores.[5][6]Significant overlap with red fluorophores.Overlap with blue and green fluorophores (e.g., GFP, FITC).[7]
UV Excitation No[2][8]Yes (sub-optimal)NoYes (optimal)
Toxicity Non-toxic for long-term exposure (up to 72h at 20µM).[9]Toxic to cells over time, not suitable for long-term assays.[5][9]Can be toxic in long-term culture.Phototoxic upon UV excitation, can induce DNA damage.[10][11]
Signal Stability High photostability; stable signal.[2][7][12]Prone to photobleaching; signal can drift as it slowly enters intact cells.[10][12][13]Poor segregation between live, dying, and dead populations.[6][10]Prone to photobleaching.[7]
Ease of Use Ready-to-use aqueous solution; no RNase needed.[2][9]Often requires preparation from powder; may require RNase treatment.Often requires preparation from powder.Often requires preparation from powder.

Quantitative Experimental Data

The following table summarizes key quantitative findings from studies evaluating this compound's performance.

ParameterCell Line(s)Experimental ConditionResultReference
Long-Term Cytotoxicity THP1αContinuous exposure to 20 µM this compound for 72 hours.No significant impact on cell viability observed.[9]
DNA Damage Induction A549Exposure to 3 µM this compound for up to 48 hours.No detectable induction of γH2AX (a DNA damage marker).[9]
Pharmacological Assay Equivalence Human hematopoietic tumor cellsComparison of IC50 values for the drug ABT-737 between real-time this compound assay and end-point assays with PI or SYTOX Red.High correlation (R² > 0.98), indicating equivalent performance in drug sensitivity screening.[9]
Apoptosis Detection JurkatComparison of apoptosis induction by VP-16 using this compound and PI.This compound performs in an equivalent manner to PI in reporting the onset of membrane leakiness.[3]

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol is suitable for identifying and excluding non-viable cells from analysis in a mixed cell population.

Materials:

  • Cell suspension (≤5 x 10^5 cells/mL)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • This compound™ solution (ready-to-use)

Procedure:

  • Prepare a single-cell suspension in your desired buffer (e.g., PBS) at a concentration of ≤5 x 10^5 cells/mL.

  • If performing antibody staining for cell surface markers, complete these steps first according to your established protocol.

  • Add this compound™ to the cell suspension at a final concentration of 1-3 µM. For example, add 5 µL of 0.3 mM this compound™ to 0.5 mL of cell suspension for a final concentration of 3 µM.[14][15]

  • Gently mix and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[2][16] Incubation at 37°C can accelerate staining.[2]

  • Analyze the cells directly by flow cytometry without any wash steps.[2][14]

  • Detect the this compound signal in a far-red channel (e.g., using a >660 nm filter like a 695LP or 780/60 BP filter).[1][5]

Protocol 2: Real-Time Cell Viability Monitoring

This compound's low toxicity allows for continuous monitoring of cell health over extended periods.

Materials:

  • Adherent or suspension cells in culture medium

  • This compound™ solution

Procedure:

  • Add this compound™ directly to the cell culture medium to a final concentration of 1-3 µM.[1][17]

  • If desired, other non-toxic, real-time probes (e.g., for mitochondrial membrane potential) can be added concurrently.[17]

  • Culture the cells under standard conditions.

  • At desired time points, acquire images using a fluorescence microscope or remove aliquots for flow cytometry analysis. No washing is required.[17]

  • Analyze the increase in the far-red fluorescent signal over time as an indicator of cell death.

Protocol 3: Viability Staining in 3D Spheroids

This protocol is adapted for assessing cell death within 3D cell culture models.

Materials:

  • 3D cell spheroids

  • Culture medium

  • This compound™ solution

  • (Optional) Calcein AM for live cell staining

Procedure:

  • Culture spheroids according to your specific protocol.

  • For viability assessment, add this compound™ (and Calcein AM, if used) directly to the culture medium bathing the spheroids. A final concentration of 3-5 µM this compound is typically effective.[18][19]

  • Incubate for 30 minutes to 1 hour at 37°C to allow for dye penetration into the spheroid.[19]

  • If necessary, wash the spheroids gently with fresh medium to reduce background fluorescence.

  • Image the spheroids using a confocal microscope or high-content imager. Acquire z-stacks to visualize cell death throughout the spheroid structure.

Visualizing Workflows and Concepts

The following diagrams illustrate key experimental workflows and decision-making processes related to the use of this compound.

G cluster_prep Cell Preparation cluster_stain Viability Staining cluster_acq Data Acquisition p1 Start with single-cell suspension p2 Perform surface/intracellular antibody staining p1->p2 s1 Add this compound (1-3 µM final) to cell suspension p2->s1 s2 Incubate 5-15 min (RT or 37°C, protected from light) s1->s2 a1 Analyze directly on flow cytometer (NO WASH) s2->a1 a2 Excite with 488, 561, or 633/640 nm laser Detect with >660 nm filter a1->a2

Caption: Standard workflow for dead cell exclusion using this compound in flow cytometry.

G start Select a Viability Dye q1 Is your experiment long-term (> few hours)? start->q1 q2 Are GFP, FITC, or PE fluorophores in your panel? q1->q2 No This compound Choose this compound q1->this compound Yes q2->this compound Yes other_dyes Consider PI, 7-AAD q2->other_dyes No q3 Do you need to avoid UV excitation? dapi_alt Consider PI, 7-AAD, this compound q3->dapi_alt Yes dapi DAPI may be an option q3->dapi No other_dyes->q3

Caption: Decision tree for selecting a viability dye based on experimental needs.

G apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) bcl2_pathway Bcl-2 Family Regulation (Bax/Bak activation) apoptotic_stimulus->bcl2_pathway mito_pathway Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_pathway->mito_pathway caspase_activation Caspase Cascade Activation mito_pathway->caspase_activation execution Execution Phase (Substrate Cleavage) caspase_activation->execution late_apoptosis Late Apoptosis / Secondary Necrosis (Loss of Membrane Integrity) execution->late_apoptosis draq7_staining This compound Enters Cell and Stains Nucleus late_apoptosis->draq7_staining

Caption: Apoptosis pathway showing this compound staining at the late stage.

References

Safety Operating Guide

Safe Disposal of DRAQ7: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

DRAQ7 is a far-red fluorescent DNA dye utilized in cell-based assays to identify dead or membrane-compromised cells. As a chemical reagent, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides essential information on the safe disposal of this compound, in line with established safety protocols.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3] All handling and disposal procedures must be conducted in accordance with the product's Safety Data Sheet (SDS).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[1][2][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2][4] If irritation persists, seek medical attention.[1][2]

  • Ventilation: Use in a well-ventilated area to avoid respiratory irritation.[3]

  • Handwashing: Wash hands thoroughly after handling the reagent.[1]

Quantitative Hazard Summary

While specific quantitative disposal limits are not provided in the manufacturer's documentation, the following table summarizes the known hazards associated with this compound.

Hazard CategoryDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.[1][2][3]Skin Corrosion/Irritation, Category 2
Eye Irritation Causes serious eye irritation.[1][2][3]Serious Eye Damage/Eye Irritation, Category 2
Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1][2][3] Material may be irritating to the mucous membranes and upper respiratory tract.[2]Specific Target Organ Toxicity (single exposure), Category 3
Toxicological Properties The toxicological properties have not been thoroughly investigated.[2] It is noted as a cytotoxic agent and toxic, with danger of very serious irreversible effects through inhalation, skin contact, or if swallowed.[4]Not fully established

Step-by-Step Disposal Protocol for this compound

The standard procedure for the disposal of this compound is to treat it as chemical waste. Do not pour this compound down the drain. Adherence to institutional and local regulations is mandatory.

Experimental Protocol: Waste Collection and Disposal

  • Segregate Waste: Collect all materials contaminated with this compound, including unused solutions, pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and should include the name "this compound" and its associated hazards (e.g., "Irritant," "Toxic").

  • Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulatory requirements for chemical waste disposal.[5] Procedures may vary depending on your location.

  • Documentation: Maintain a log of the chemical waste generated, including the name of the substance, quantity, and date of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DRAQ7_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Final Disposal start This compound Waste Generated (e.g., unused reagent, contaminated labware) assess_contamination Assess Contamination Level start->assess_contamination is_liquid Liquid Waste? assess_contamination->is_liquid is_solid Solid Waste? assess_contamination->is_solid collect_liquid Collect in Designated Liquid Chemical Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Designated Solid Chemical Waste Container is_solid->collect_solid Yes label_container Label Container: 'Hazardous Chemical Waste - this compound' collect_liquid->label_container collect_solid->label_container store_securely Store in Secure Designated Area label_container->store_securely ehs_pickup Arrange for EHS/ Licensed Contractor Pickup store_securely->ehs_pickup

This compound Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。